(R)-Glycidyl phenyl ether
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-(phenoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUMYWMJTYZTK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308155 | |
| Record name | (2R)-2-(Phenoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71031-02-2 | |
| Record name | (2R)-2-(Phenoxymethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Phenoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Glycidyl phenyl ether chemical properties and structure
An In-depth Technical Guide to (R)-Glycidyl Phenyl Ether: Chemical Properties, Structure, and Applications
Introduction
This compound (CAS No: 71031-02-2) is a chiral epoxide that serves as a critical building block in various fields of chemical synthesis. Its unique structure, featuring a reactive oxirane (epoxide) ring and a phenoxymethyl group, makes it a versatile intermediate. This compound is particularly valuable in asymmetric synthesis, where the introduction of a specific stereocenter is crucial for the biological activity of the target molecule. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental methodologies associated with this compound, tailored for professionals in research, development, and pharmaceutical sciences.
Chemical Structure and Identification
This compound is an organic molecule with the chemical formula C₉H₁₀O₂. Structurally, it consists of a phenyl group linked via an ether bond to a glycidyl moiety. The defining feature is the three-membered epoxide ring, which contains a chiral center at the C2 position with an (R) configuration. This chirality is crucial for its application in stereoselective synthesis. The high reactivity of the compound is primarily attributed to the significant ring strain of the epoxide group.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2R)-2-(phenoxymethyl)oxirane | |
| CAS Number | 71031-02-2 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Synonyms | (R)-2-(Phenoxymethyl)oxirane, (R)-1,2-Epoxy-3-phenoxypropane | |
| Isomeric SMILES | C1--INVALID-LINK--COC2=CC=CC=C2 | |
| InChI | InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |
| InChI Key | FQYUMYWMJTYZTK-VIFPVBQESA-N |
Physicochemical Properties
This compound is a colorless to nearly colorless clear liquid at room temperature. It is characterized by a relatively high boiling point and low vapor pressure. While it is sparingly soluble in water, it demonstrates good solubility in organic solvents like ether and benzene.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 150.17 g/mol | |
| Physical State | Colorless clear liquid | |
| Boiling Point | 245-247 °C | |
| Melting Point | 3.5 °C | |
| Density | 1.11 g/mL | |
| Vapor Pressure | 0.01 - 0.03 mmHg at 20 °C | |
| Refractive Index (n20/D) | 1.53 | |
| Optical Rotation ([α]20/D) | -12 to -16° (c=1 in Ethanol) | |
| Water Solubility | 1 to 5 mg/mL | |
| Flash Point | >93.3 °C (>200 °F) |
Reactivity and Applications
The chemical behavior of this compound is dominated by the electrophilic nature of the epoxide ring. The inherent ring strain makes the epoxide carbons susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the foundation of its utility in organic synthesis.
Caption: Generalized workflow of nucleophilic ring-opening.
Key Applications:
-
Asymmetric Synthesis: As a chiral building block, it is instrumental in the synthesis of optically active pharmaceuticals and complex natural products. The epoxide can be opened by various nucleophiles to introduce a new stereocenter with high enantioselectivity.
-
Polymer Chemistry: It serves as a monomer in cationic and ring-opening polymerization reactions to produce novel chiral polymers. These polymers can possess unique properties, such as enhanced thermal stability and optical activity, making them suitable for applications in drug delivery and separation science.
-
Epoxy Resins: It is used as a reactive diluent or co-monomer in the formulation of epoxy resins for high-performance coatings, adhesives, and composite materials. Its inclusion can enhance the mechanical and thermal properties of the final cured product.
Experimental Protocols
Synthesis Protocol: Two-Step Phenol-Epichloropropane Reaction
A common industrial synthesis involves a two-step process starting from phenol and epichloropropane. This method allows for controlled reaction conditions and high yields.
(R)-Glycidyl Phenyl Ether: A Comprehensive Technical Guide
(R)-Glycidyl phenyl ether , a chiral epoxide, serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry as a key building block for enantiomerically pure β-adrenergic blocking agents. Its unique structural features, combining a reactive oxirane ring with a phenoxy group, make it a versatile reagent in asymmetric synthesis and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, analysis, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
CAS Number: 71031-02-2[1]
Synonyms:
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Colorless clear liquid | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Density | 1.11 g/mL | [1] |
| Boiling Point | 245-247 °C | |
| Melting Point | 3.5 °C | |
| Refractive Index (n20D) | 1.53 | [1] |
| Optical Rotation ([α]20D) | -12 to -16° (c=1 in EtOH) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Synthesis and Purification
The enantioselective synthesis of this compound is critical to its application in producing stereochemically pure pharmaceuticals. A common strategy involves the asymmetric epoxidation of an appropriate precursor or the kinetic resolution of a racemic mixture.
Representative Synthesis Protocol: Asymmetric Epoxidation
A well-established method for the enantioselective epoxidation of unfunctionalized olefins is through the use of Jacobsen's catalyst, a chiral manganese-salen complex. This protocol outlines a general approach.
Experimental Protocol:
-
Catalyst Preparation: The active (R,R)-Jacobsen's catalyst is prepared from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde, followed by complexation with Mn(OAc)₂ and subsequent oxidation.[2][3]
-
Epoxidation Reaction:
-
Dissolve the alkene precursor, phenyl allyl ether, in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add the (R,R)-Jacobsen's catalyst (typically 1-10 mol%).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a terminal oxidant, such as a buffered solution of sodium hypochlorite (bleach), while stirring vigorously.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or fractional distillation under reduced pressure to yield pure this compound.[4][5]
-
Caption: Workflow for the asymmetric synthesis of this compound.
Analytical Methods
The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. The following are standard analytical techniques employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic signals for the epoxide and phenoxy groups can be observed.[1][4][6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound.
Experimental Protocol:
-
Column: A chiral stationary phase is required. The Daicel Chiralcel OD-H column is commonly used for the separation of glycidyl ether enantiomers.[7]
-
Mobile Phase: A mixture of n-hexane and 2-propanol is typically used. The exact ratio may need to be optimized for best separation (e.g., 95:5 or 90:10 v/v).[7]
-
Flow Rate: A typical flow rate is around 1 mL/min.[8]
-
Detection: UV detection at a wavelength of 220 nm is suitable.[8]
-
Analysis: The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess by comparing the peak areas.
Application in Drug Development: Synthesis of (S)-Propranolol
This compound is a key chiral building block in the synthesis of the (S)-enantiomer of propranolol, a widely used beta-blocker. The (S)-enantiomer is significantly more pharmacologically active than the (R)-enantiomer.[9]
Synthetic Workflow
The synthesis involves the nucleophilic ring-opening of the epoxide by an amine.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent such as an excess of the reacting amine, for instance, isopropylamine, often with a small amount of water.[10][11]
-
Nucleophilic Ring Opening: Heat the reaction mixture to reflux for several hours. The isopropylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.[10][11]
-
Work-up and Purification: After the reaction is complete, remove the excess solvent and amine under reduced pressure. The crude (S)-propranolol can then be purified by recrystallization from a suitable solvent like hexane.[10]
Caption: Workflow for the synthesis of (S)-Propranolol from this compound.
Biological Context: Mechanism of Action of Beta-Blockers
While this compound itself is not pharmacologically active, the beta-blockers synthesized from it, such as propranolol, have a well-defined mechanism of action. They are competitive antagonists of β-adrenergic receptors.
Caption: Simplified signaling pathway illustrating the action of beta-blockers.
References
- 1. Glycidyl phenyl ether(122-60-1) 1H NMR spectrum [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. chembam.com [chembam.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of (R)-2-(phenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of (R)-2-(phenoxymethyl)oxirane, a crucial chiral building block in modern medicinal chemistry. Its significance is primarily rooted in its role as a precursor for the enantioselective synthesis of β-adrenergic receptor antagonists (beta-blockers), a class of drugs widely prescribed for cardiovascular diseases. This document details the synthesis, fundamental ring-opening reactions, and relevant biological signaling pathways, presenting quantitative data and experimental methodologies to support research and development efforts.
Synthesis of (R)-2-(phenoxymethyl)oxirane
The most common and stereospecific method for synthesizing (R)-2-(phenoxymethyl)oxirane involves the Williamson ether synthesis. This reaction proceeds by nucleophilic substitution of the chloride in an enantiopure epichlorohydrin molecule by a phenoxide ion.
Reaction Scheme: Phenol is deprotonated by a base (e.g., sodium hydroxide) to form sodium phenoxide. This is followed by an SN2 reaction with (R)-epichlorohydrin. The stereocenter is retained throughout the reaction.
Experimental Protocol: Synthesis of (R)-2-(phenoxymethyl)oxirane
This protocol is a representative example of the synthesis of a glycidyl ether from a phenol and epichlorohydrin.
-
Materials: Phenol, (R)-epichlorohydrin, sodium hydroxide (NaOH), water, and a suitable organic solvent (e.g., toluene or neat epichlorohydrin). A phase-transfer catalyst like benzyltrimethylammonium chloride can be employed to facilitate the reaction between the aqueous and organic phases.
-
Procedure:
-
A solution of phenol and a phase-transfer catalyst in the organic solvent (or neat epichlorohydrin) is prepared in a multi-necked flask equipped with a stirrer, condenser, and thermometer.
-
The mixture is heated to a specified temperature (e.g., 60-80 °C).
-
An aqueous solution of sodium hydroxide is added dropwise to the heated mixture. The NaOH deprotonates the phenol, forming the phenoxide in situ.
-
The reaction is stirred vigorously for several hours (e.g., 2-6 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The organic phase is washed with water to remove inorganic salts and excess base.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield (R)-2-(phenoxymethyl)oxirane.
-
Workflow Diagram: Synthesis of (R)-2-(phenoxymethyl)oxirane
Spectroscopic Profile of (R)-Glycidyl Phenyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Glycidyl phenyl ether. The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is detailed, offering a foundational resource for its identification and characterization in research and drug development settings.
Molecular Structure
This compound, with the chemical formula C₉H₁₀O₂, possesses a distinct structure featuring a phenyl ring, an ether linkage, and a chiral epoxide ring. This unique combination of functional groups gives rise to a characteristic spectroscopic fingerprint.
Structure:
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | m | 2H | Ar-H (ortho) |
| ~6.95 | m | 3H | Ar-H (meta, para) |
| ~4.20 | dd | 1H | O-CH ₂ (Ha) |
| ~3.95 | dd | 1H | O-CH ₂ (Hb) |
| ~3.35 | m | 1H | CH (epoxide) |
| ~2.90 | dd | 1H | CH ₂ (epoxide, Ha') |
| ~2.75 | t | 1H | CH ₂ (epoxide, Hb') |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | Ar-C (quaternary, C-O) |
| ~129.5 | Ar-C (CH) |
| ~121.2 | Ar-C (CH) |
| ~114.6 | Ar-C (CH) |
| ~68.7 | O-C H₂ |
| ~50.1 | C H (epoxide) |
| ~44.6 | C H₂ (epoxide) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1040 | Strong | C-O-C stretch (ether) |
| ~915, ~840 | Strong | Epoxide ring vibrations (C-O stretch) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 150 | [M]⁺ (Molecular Ion) |
| 133 | [M - OH]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl) |
| 57 | [C₃H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound can be obtained using the neat liquid film method. A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
Spectroscopic Data Interpretation Workflow
The logical workflow for the interpretation of spectroscopic data to elucidate and confirm the structure of this compound is illustrated in the following diagram.
The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-Glycidyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
(R)-Glycidyl phenyl ether (R-GPE) stands as a pivotal chiral building block in modern organic synthesis, prized for its versatility and reliability in the construction of complex, stereochemically defined molecules. Its intrinsic chirality, coupled with the reactivity of its epoxide ring, makes it an invaluable synthon for the asymmetric synthesis of a wide array of pharmaceuticals and other high-value chemical entities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of (R)-GPE, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Synthesis of this compound
The enantiomerically pure form of glycidyl phenyl ether is most commonly obtained through the kinetic resolution of a racemic mixture. Enzymatic methods have proven to be particularly effective, offering high enantioselectivity under mild reaction conditions.
Enzymatic Kinetic Resolution of Racemic Phenyl Glycidyl Ether
One of the most efficient methods for obtaining (R)-GPE is through the enantioselective hydrolysis of racemic phenyl glycidyl ether catalyzed by epoxide hydrolases (EHs). In this process, the enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-GPE unreacted and in high enantiomeric excess.
Experimental Protocol: Enzymatic Kinetic Resolution
A novel epoxide hydrolase (TpEH1) from Tsukamurella paurometabola has demonstrated high efficiency and substrate tolerance. The recombinant E. coli expressing this enzyme can be used for the resolution. In a typical procedure, racemic phenyl glycidyl ether (PGE) is subjected to hydrolysis using the whole-cell biocatalyst. The reaction can be performed at a high substrate concentration, for instance, up to 400 mM (60 g/L), with high enantioselectivity (E = 65). This process can yield (R)-PGE with an enantiomeric excess of over 99% and a yield of 45% within just one hour[1].
Key Reactions of this compound: The Ring-Opening Reaction
The synthetic utility of (R)-GPE is primarily derived from the regioselective and stereospecific ring-opening of its epoxide moiety by a variety of nucleophiles. This reaction allows for the introduction of diverse functional groups, leading to the formation of valuable chiral intermediates.
Ring-Opening with Amines: Synthesis of Chiral β-Amino Alcohols
The reaction of (R)-GPE with amines is a cornerstone for the synthesis of chiral β-amino alcohols, a structural motif present in numerous biologically active compounds, most notably β-adrenergic blockers (β-blockers).
Application in the Synthesis of (S)-Propranolol
A classic application of (R)-GPE chemistry is the synthesis of the β-blocker (S)-propranolol. While propranolol is synthesized from the analogous α-naphthyl glycidyl ether, the principles of the reaction are directly transferable. The synthesis involves the ring-opening of the corresponding (R)-glycidyl ether with isopropylamine.
Experimental Protocol: Synthesis of (S)-Propranolol Precursor
The synthesis of (S)-propranolol can be achieved from the racemic α-naphthyl glycidyl ether via a kinetic resolution strategy. In a representative procedure, a solution of glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 ml) is stirred for 15 minutes. Isopropylamine (16 mmol) is then added, and the mixture is stirred at ambient temperature for 24 hours. After filtration and workup, which includes washing with dichloromethane and treatment with aqueous sodium hydroxide, the product is extracted and purified[2]. This method provides an efficient route to the enantiomerically pure β-blocker.
A more direct approach involves the reaction of the pre-resolved (R)-glycidyl ether with the amine. For instance, a solution of the glycidyl ether in excess isopropylamine and a small amount of water is heated to reflux for one hour to yield the desired β-amino alcohol[3][4].
Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acids can be employed to catalyze the ring-opening of epoxides, often enhancing reactivity and influencing regioselectivity.
Experimental Protocol: Lewis Acid-Catalyzed Aminolysis
Transition metal-based Lewis acids, such as SnCl₄·5H₂O, have been shown to effectively catalyze the nucleophilic ring-opening of glycidyl ethers with amines under solvent-free conditions. In a typical experimental setup, a mixture of phenyl glycidyl ether (2 mmol), aniline (2.2 mmol), and SnCl₄·5H₂O (0.1 mmol, 5 mol%) is stirred at 50 °C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding β-amino alcohol[5].
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis and key reactions of this compound and its analogs, facilitating a comparative analysis of different methodologies.
Table 1: Synthesis of Glycidyl Ethers
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Naphthol | Epichlorohydrin, KOH, DMSO, room temp., 6 h | α-Naphthyl glycidyl ether | 95 | [2] |
| α-Naphthol | (±)-Epichlorohydrin, K₂CO₃, 2-butanone, reflux, 3 h | α-Naphthyl glycidyl ether | 95 | [4] |
Table 2: Synthesis of β-Amino Alcohols via Ring-Opening of Glycidyl Ethers
| Glycidyl Ether | Amine | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| α-Naphthyl glycidyl ether | Isopropylamine | Reflux, 1 h | (±)-Propranolol | 89 | Racemic | [4] |
| α-Naphthyl glycidyl ether | Isopropylamine | Zn(NO₃)₂/(+)-tartaric acid, DMSO, ambient temp., 24 h | (S)-(-)-Propranolol | High | High | [2] |
| Phenyl glycidyl ether | Aniline | SnCl₄·5H₂O (5 mol%), 50 °C, 12 h, solvent-free | 1-Phenoxy-3-(phenylamino)propan-2-ol | High | N/A | [5] |
Table 3: Enzymatic Kinetic Resolution of Racemic Phenyl Glycidyl Ether
| Enzyme Source | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee) of (R)-PGE | Reference |
| Tsukamurella paurometabola EH (recombinant E. coli) | 400 mM (60 g/L) | (R)-Phenyl glycidyl ether | 45 | >99% | [1] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.
References
The Indispensable Role of Chiral Epoxides in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chiral epoxides are foundational building blocks in the world of organic chemistry, serving as versatile and highly valuable intermediates in the synthesis of complex molecules. Their significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms is critical for biological activity. The strained three-membered ring of an epoxide is primed for stereospecific ring-opening reactions, allowing for the controlled installation of two adjacent stereocenters—a feature that is paramount in the construction of enantiomerically pure drugs and natural products. The importance of this field was highlighted by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions, including asymmetric epoxidation. This guide provides an in-depth overview of the core methodologies for synthesizing chiral epoxides, focusing on the seminal Sharpless, Jacobsen-Katsuki, and Shi epoxidations, as well as the kinetic resolution of racemic epoxides.
Core Strategies for Asymmetric Epoxidation
The primary challenge in synthesizing chiral epoxides lies in controlling the facial selectivity of the oxidation of a prochiral alkene. Over the past several decades, a handful of powerful catalytic asymmetric methods have emerged as the gold standards in the field. These methods utilize a chiral catalyst to create a biased environment, forcing the oxidizing agent to attack one face of the carbon-carbon double bond preferentially over the other.
Sharpless Asymmetric Epoxidation (SAE)
Developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, the SAE is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1] The reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[2][3]
A key advantage of the SAE is its predictable stereochemistry. The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation. When the allylic alcohol is drawn in a specific orientation, L-(+)-DET directs oxygen delivery to one face of the alkene, while D-(−)-DET directs it to the opposite face.[1] This predictability makes it an invaluable tool in target-oriented synthesis. The reaction is particularly effective for allylic alcohols, but less so for unfunctionalized alkenes.
Table 1: Performance of Sharpless Asymmetric Epoxidation on Various Allylic Alcohols
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | L-(+)-DET | ~80 | 95[4] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94[4] |
| Divinyl carbinol | D-(-)-DIPT | 63 | >99[5] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | D-(-)-DIPT | - | 90[4] |
Jacobsen-Katsuki Epoxidation
For unfunctionalized alkenes, which lack the directing hydroxyl group required for the SAE, the Jacobsen-Katsuki epoxidation is the method of choice. Independently developed by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[6][7] Common oxidants include commercial bleach (sodium hypochlorite, NaOCl) and m-chloroperoxybenzoic acid (mCPBA).[8]
The stereoselectivity is derived from the C₂-symmetric chiral salen ligand, which creates a chiral pocket around the manganese center.[6] This catalyst is particularly effective for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes, often providing high enantioselectivities.[6][8] The Jacobsen-Katsuki epoxidation has been successfully applied on an industrial scale, most notably in the synthesis of the HIV protease inhibitor Indinavir.[8]
Table 2: Performance of Jacobsen-Katsuki Epoxidation on Various Unfunctionalized Alkenes
| Alkene Substrate | Catalyst Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Indene | (R,R)-Jacobsen's Catalyst | 90 | 85-88 |
| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst | >99 | 97[9] |
| 6-Cyano-2,2-dimethylchromene | (S,S)-Catalyst | >99 | 98[9] |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 76 (conversion) | 92 |
Shi Asymmetric Epoxidation
A significant advancement in the field was the development of organocatalytic epoxidation methods, which avoid the use of potentially toxic and expensive metals. The Shi epoxidation, reported by Yian Shi in 1996, uses a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the primary oxidant.
The active catalytic species is a chiral dioxirane generated in situ from the ketone and Oxone. This powerful oxidizing agent then transfers an oxygen atom to the alkene. The reaction proceeds under basic conditions to prevent a Baeyer-Villiger side reaction that would destroy the catalyst.[10] The Shi epoxidation is highly effective for a range of alkenes, particularly trans-disubstituted and trisubstituted olefins, complementing the substrate scope of the Jacobsen-Katsuki reaction.[10]
Table 3: Performance of Shi Asymmetric Epoxidation on Various Alkenes
| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-1-Phenyl-1-propene | 95 | 92 |
| (E)-Stilbene | 90 | 89 |
| 1-Methylcyclohexene | 85 | 87 |
| (E)-6-Nitro-2,2-dimethyl-3-hexene | 90 | 97 |
(Data compiled from representative examples in the literature)
Kinetic Resolution of Racemic Epoxides
An alternative strategy to obtain enantiomerically pure epoxides is through the kinetic resolution of a racemic mixture. This technique relies on a chiral catalyst that reacts with one enantiomer of the epoxide significantly faster than the other.
Hydrolytic Kinetic Resolution (HKR)
The Jacobsen group developed a highly efficient method for the kinetic resolution of terminal epoxides known as hydrolytic kinetic resolution (HKR). This reaction uses a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess.
The process is remarkably practical as it uses water as the nucleophile and can be performed with very low catalyst loadings. At approximately 50% conversion, both the remaining, unreacted epoxide and the resulting 1,2-diol can be isolated in high enantiomeric purity. This method provides a powerful means to access valuable chiral terminal epoxides and their corresponding diols from inexpensive racemic starting materials.
Table 4: Hydrolytic Kinetic Resolution (HKR) of Representative Terminal Epoxides
| Racemic Epoxide | Catalyst Loading (mol%) | Yield of Recovered Epoxide (%) | ee of Recovered Epoxide (%) |
| Propylene Oxide | 0.003 | 44 | >99 |
| Epichlorohydrin | 0.2 | 42 | >99 |
| Styrene Oxide | 0.2 | 45 | >99 |
| Methyl Glycidate | 0.5 | 42 | >99 |
(Data compiled from representative examples in the literature)
Visualizing the Catalytic Pathways
The efficiency and selectivity of these catalytic systems are best understood by examining their proposed catalytic cycles.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for the successful implementation of these synthetic transformations.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol[11]
Materials:
-
L-(+)-diethyl tartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane
-
Citric acid solution (10% w/v)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/petroleum ether)
Procedure:
-
Catalyst Preparation: To a flame-dried, 250-mL round-bottom flask under a nitrogen atmosphere, add powdered 4Å molecular sieves (approx. 2.5 g). Add anhydrous CH₂Cl₂ (100 mL) via cannula. Cool the flask to -20 °C in a CCl₄/dry ice bath.
-
Add L-(+)-diethyl tartrate (3.10 g, 15.0 mmol) to the flask, followed by the dropwise addition of titanium(IV) isopropoxide (2.96 mL, 10.0 mmol). Stir the resulting mixture for 10 minutes at -20 °C.
-
Substrate Addition: Add geraniol (1.54 g, 10.0 mmol) dissolved in a small amount of anhydrous CH₂Cl₂ to the catalyst mixture.
-
Epoxidation: Add the TBHP solution (4.0 mL, ~22 mmol) dropwise via syringe over several minutes. The reaction mixture should be stirred at -20 °C and its progress monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 25 mL of a 10% aqueous solution of citric acid. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,3-epoxygeraniol.
Protocol 2: Jacobsen-Katsuki Epoxidation of 6-Cyano-2,2-dimethylchromene[10]
Materials:
-
6-Cyano-2,2-dimethylchromene
-
(S,S)-Jacobsen's catalyst
-
Dichloromethane (CH₂Cl₂)
-
Pyridine N-oxide
-
Sodium hypochlorite solution (commercial bleach), buffered to pH 11.3
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Reaction Setup: Dissolve 6-cyano-2,2-dimethylchromene (1.0 mmol) and pyridine N-oxide (0.1 mmol, 10 mol%) in 5 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the (S,S)-Jacobsen's catalyst (0.02 mmol, 2 mol%) to the solution.
-
Oxidant Addition: Add the buffered NaOCl solution (1.5 mmol) dropwise to the vigorously stirred reaction mixture over a period of 1 hour.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-7 hours).
-
Work-up: Once complete, separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude epoxide can be purified by flash chromatography on silica gel if necessary.
Protocol 3: Shi Asymmetric Epoxidation of an Unsaturated Ketone[8]
Materials:
-
Unsaturated ketone substrate (e.g., chalcone derivative, 1.0 eq)
-
(-)-Shi ketone catalyst (1.0 eq, Note: catalyst loading can often be substoichiometric, e.g., 0.2-0.3 eq)
-
Acetonitrile (MeCN) and Dimethoxymethane (DMM) as solvent
-
Aqueous solution of sodium tetraborate decahydrate (50 mM) and EDTA-Na₂ (400 µM)
-
Tetrabutylammonium hydrogensulfate (0.2 eq)
-
Oxone (potassium peroxymonosulfate, 2.0 eq)
-
Aqueous potassium carbonate (K₂CO₃, 8.0 eq)
-
Ethyl acetate (EtOAc), Water, Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the unsaturated ketone (47.6 mmol, 1.0 eq) in a mixture of acetonitrile and dimethoxymethane at 23 °C.
-
Add the (-)-Shi ketone, the sodium tetraborate/EDTA solution, and tetrabutylammonium hydrogensulfate in sequence.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Prepare two separate addition funnels. In one, place a solution of Oxone and EDTA in water. In the other, place the aqueous potassium carbonate solution.
-
Add both solutions dropwise and simultaneously to the cooled, stirring reaction mixture over a period of 1 hour. Maintaining a pH of approximately 10.5 is crucial.
-
After the addition is complete, stir the mixture for an additional 1 hour at 0 °C.
-
Allow the reaction to warm to 23 °C over 1 hour.
-
Work-up: Dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to obtain the desired epoxide.[8]
Conclusion
The development of catalytic, asymmetric methods for the synthesis of chiral epoxides has revolutionized the field of organic synthesis. The Sharpless, Jacobsen-Katsuki, and Shi epoxidations provide a powerful and complementary toolkit for accessing these critical building blocks from a wide variety of olefinic precursors. Furthermore, the hydrolytic kinetic resolution offers an elegant and practical route to enantiopure terminal epoxides from inexpensive racemic mixtures. A thorough understanding of the scope, limitations, and practical execution of these methods is essential for professionals engaged in the synthesis of complex, stereochemically defined molecules for pharmaceutical and other advanced applications.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Sharpless Epoxidation [organic-chemistry.org]
- 3. [PDF] Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety, Handling, and Storage of (R)-Glycidyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Glycidyl phenyl ether is a valuable chiral building block in pharmaceutical and chemical synthesis. Its epoxide functional group, while enabling critical chemical reactions, also imparts significant toxicological properties that necessitate stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, intended for laboratory and drug development personnel. It consolidates critical safety data, details experimental protocols for toxicological assessment, and visualizes key metabolic and toxicological pathways to ensure a thorough understanding of the associated risks and their mitigation.
Chemical and Physical Properties
This compound is a colorless to yellow liquid with a characteristic sweet odor.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | (R)-2-(Phenoxymethyl)oxirane | [4] |
| Synonyms | (R)-1,2-Epoxy-3-phenoxypropane, (R)-PGE | [4] |
| CAS Number | 71031-02-2 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.17 g/mol | [5] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Melting Point | 3.5 °C / 38.3 °F | [2][6] |
| Boiling Point | 245 °C / 473 °F | [2] |
| Density | 1.109 g/mL at 25 °C | [7] |
| Flash Point | 115 °C / 239 °F | [2] |
| Water Solubility | 2.4 g/L at 20°C | [2] |
| Vapor Pressure | 0.01 mmHg at 20°C | [8] |
| Vapor Density | 4.37 (Air = 1) | [8] |
| Stability | Stable under normal temperatures and pressures. May form explosive peroxides upon exposure to air and light. Can undergo hazardous polymerization in the presence of strong acids, bases, or amines. | [1][3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, amines. | [1][5] |
Toxicological Profile and Hazards
This compound is a hazardous substance with multiple health risks, including carcinogenicity, mutagenicity, and skin sensitization.[1][2][7]
Summary of Toxicological Data
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 (Oral) | Rat | Oral | 3850 mg/kg | [1] |
| LD50 (Oral) | Mouse | Oral | 1400 mg/kg | [1] |
| LD50 (Dermal) | Rabbit | Skin | 1500 µL/kg | [1] |
| LC50 (Inhalation) | Rat | Inhalation | >100 ppm / 8H | [1] |
| LC50 (Inhalation) | Mouse | Inhalation | >100 ppm / 4H | [1] |
| Eye Irritation | Rabbit | Eye | Mild to Severe | [1] |
| Skin Irritation | Rabbit | Skin | Moderate | [1] |
| Skin Sensitization | Guinea Pig | Skin | May cause sensitization by skin contact | [1] |
| Carcinogenicity | Rat | Inhalation | Nasal Carcinomas | [1] |
| Mutagenicity | In vitro | Ames Test | Positive in some strains | [7] |
Hazard Statements
This compound is classified with the following hazard statements:
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H341: Suspected of causing genetic defects.[2]
-
H350: May cause cancer.[2]
-
H361: Suspected of damaging fertility or the unborn child.[4]
-
H372: Causes damage to organs through prolonged or repeated exposure.[4]
-
H412: Harmful to aquatic life with long lasting effects.[2][4]
Safe Handling and Personal Protective Equipment (PPE)
Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
General Hygiene Practices
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove and wash contaminated clothing before reuse.[1]
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[1][5]
-
Refrigerated storage (below 4°C/39°F) is recommended.[1]
-
Store in the dark to prevent the formation of explosive peroxides.[5]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or into the environment.[7]
-
Contaminated materials should be treated as hazardous waste.
Emergency Procedures
Spills and Leaks
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Experimental Protocols
Inhalation Carcinogenicity Study (Rat Model)
This protocol is based on the 2-year inhalation study that demonstrated the carcinogenicity of phenyl glycidyl ether.
-
Objective: To assess the carcinogenic potential of this compound upon chronic inhalation exposure.
-
Test System: Male and female Sprague-Dawley rats.
-
Methodology:
-
Exposure Groups: Animals are divided into at least three groups: a control group (exposed to filtered air), a low-dose group, and a high-dose group.
-
Exposure Conditions: The animals are exposed to vaporized this compound for 6 hours per day, 5 days per week, for a duration of 24 months.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. All organs and tissues are examined macroscopically. The nasal passages are examined in detail, with multiple sections taken for histopathological evaluation.
-
-
Endpoint: Incidence and severity of tumors, particularly in the nasal cavity.
Skin Sensitization: Guinea Pig Maximization Test (GPMT)
This protocol is a standard method for assessing the skin sensitization potential of a chemical.
-
Objective: To determine if this compound can induce skin sensitization.
-
Test System: Albino guinea pigs.
-
Methodology:
-
Induction Phase:
-
Day 0: Intradermal injections of this compound (with and without Freund's Complete Adjuvant) are administered to the scapular region.
-
Day 7: Topical application of this compound to the same area.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of this compound is applied topically to a naive site on the flank.
-
-
Evaluation: The challenge sites are observed at 24 and 48 hours for signs of erythema and edema. The incidence and severity of the skin reactions in the test group are compared to a control group.
-
-
Endpoint: The percentage of animals exhibiting a positive skin reaction.
Visualization of Pathways
Laboratory Workflow for Safe Handling
Caption: General laboratory workflow for handling this compound.
Metabolic Activation and Detoxification
Caption: Metabolic pathways of this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a spill of this compound.
Conclusion
This compound is a potent chemical that requires careful and informed handling. This guide has summarized the essential safety information, from its physical and toxicological properties to emergency procedures. By understanding and implementing these protocols, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety guidelines are paramount when working with this compound.
References
- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Pathogenesis of chemically induced nasal cavity tumors in rodents: contribution to adverse outcome pathway [jstage.jst.go.jp]
Solubility Profile of (R)-Glycidyl Phenyl Ether in Common Laboratory Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Glycidyl phenyl ether, a key intermediate in the synthesis of various organic molecules and materials. Understanding its solubility in common laboratory solvents is crucial for its effective use in research and development, particularly in reaction setup, workup, and purification processes.
Executive Summary
This compound exhibits a solubility profile characteristic of a molecule with both polar (ether and epoxide functionalities) and nonpolar (phenyl ring) features. It is sparingly soluble in water but demonstrates excellent miscibility with a wide range of common organic solvents. This guide presents a compilation of available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility of this compound in various common laboratory solvents. It is important to note that while some data is specific to the (R)-enantiomer, other data is for the racemic mixture, "Phenyl Glycidyl Ether," which is expected to have a very similar solubility profile.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |
| Water | Protic | 2.4 g/L[1][2][3][4][5] | 20 | Sparingly soluble.[1] |
| Ethanol (95%) | Protic | ≥100 mg/mL[6] | 18 | Miscible.[1] |
| Methanol | Protic | Soluble | Not Specified | Generally soluble in alcohols.[7] |
| Acetone | Aprotic | ≥100 mg/mL[6] | 18 | Miscible.[7] |
| Dichloromethane (DCM) | Aprotic | Soluble | Not Specified | High solvency for halogenated materials.[8] |
| Ethyl Acetate | Aprotic | Soluble | Not Specified | Assumed based on general solubility. |
| Hexane | Nonpolar | Insoluble | Not Specified | Expected to be poorly soluble. |
| Toluene | Nonpolar | Miscible | Not Specified | Soluble in aromatic hydrocarbons.[1] |
| Diethyl Ether | Aprotic | Miscible[1] | Not Specified | Soluble.[2][8] |
| Benzene | Nonpolar | Miscible[1] | Not Specified | Soluble.[2][8] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | ≥100 mg/mL[6] | 18 | |
| Dimethylformamide (DMF) | Aprotic | Soluble | Not Specified | Assumed based on general solubility. |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following protocols outline common methods for both qualitative and quantitative assessment of solubility.
Qualitative Solubility Testing
This method provides a rapid assessment of a compound's solubility in various solvents, which can be useful for solvent selection in reactions and purifications.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature and agitate it using an orbital shaker or rotator.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring that the system has reached a state of equilibrium where the concentration of the dissolved solute is constant.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculate the original solubility in units such as g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility profile of a chemical compound like this compound.
Caption: General workflow for determining the solubility of a compound.
Conclusion
This compound is a versatile chemical intermediate with a well-defined solubility profile. Its poor aqueous solubility and high solubility in a range of organic solvents are key considerations for its application in synthesis and materials science. The experimental protocols and workflow provided in this guide offer a framework for researchers to further investigate its solubility in specific solvent systems relevant to their work.
References
- 1. Buy this compound | 71031-02-2 [smolecule.com]
- 2. Glycidyl phenyl ether CAS#: 122-60-1 [m.chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. phenyl glycidyl ether | CAS#:122-60-1 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 122601 /mcn [igsvtu.lanuk.nrw.de]
- 7. Page loading... [wap.guidechem.com]
- 8. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]
A Technical Guide to (R)-Glycidyl Phenyl Ether: Discovery, Synthesis, and Applications in Drug Development
(R)-Glycidyl phenyl ether , a chiral epoxide, has emerged as a critical building block in the asymmetric synthesis of a wide array of pharmaceuticals. Its versatile reactivity, stemming from the strained oxirane ring, allows for the stereospecific introduction of a key chiral center, which is paramount in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the discovery, synthesis, and importance of this compound, with a focus on its applications in drug development, particularly in the synthesis of β-adrenergic blockers.
Discovery and Historical Context
The development of glycidyl ethers is rooted in the broader history of epoxy chemistry, which saw significant advancements in the early 20th century. While a single discoverer of glycidyl phenyl ether is not widely credited, its emergence is a result of industrial research focused on creating reactive diluents and modifiers for epoxy resins[1]. The synthesis of the racemic mixture is a relatively straightforward process involving the reaction of phenol with epichlorohydrin under basic conditions[1][2]. The true value of this compound as a distinct chemical entity was realized with the growing understanding of stereochemistry in pharmacology, which established that the biological activity of many drugs resides in a single enantiomer. This realization spurred the development of methods for the enantioselective synthesis of chiral epoxides like this compound.
Synthesis of this compound
The preparation of enantiomerically pure this compound is primarily achieved through two main strategies: the kinetic resolution of a racemic mixture of glycidyl phenyl ether and, to a lesser extent, the asymmetric epoxidation of an appropriate precursor.
Kinetic resolution is the most widely employed method for the industrial-scale production of this compound. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or enzyme.
The use of epoxide hydrolases (EHs) for the kinetic resolution of racemic glycidyl phenyl ether is a highly efficient and environmentally benign approach. These enzymes catalyze the enantioselective hydrolysis of the (S)-enantiomer to the corresponding (S)-3-phenoxy-1,2-propanediol, leaving the desired this compound unreacted and in high enantiomeric excess.
Several microorganisms have been identified as sources of highly selective epoxide hydrolases for this purpose. The key quantitative data from various studies are summarized in Table 1.
Table 1: Enzymatic Hydrolytic Kinetic Resolution of Racemic Glycidyl Phenyl Ether
| Enzyme Source | Substrate Concentration | Yield of (R)-GPE | Enantiomeric Excess (ee) of (R)-GPE | Reaction Time | Reference |
| Tsukamurella paurometabola | 400 mM | 45% | >99% | 1 h | [3] |
| Streptomyces griseus NBRC 13350 | Not Specified | 34% | 99% | 12 h | |
| Maritimibacter alkaliphilus KCCM 42376 | 29.2 mM | 38.4% | >99.9% | 20 min | [4] |
| Bacillus sp. Z018 | Not Specified | 45.8% (of diol) | 96.3% (of diol) | Not Specified | [3] |
Experimental Protocol: General Procedure for Enzymatic Hydrolytic Kinetic Resolution
The following is a generalized protocol based on the principles of enzymatic kinetic resolution. Specific conditions will vary depending on the enzyme used.
-
Enzyme Preparation: The epoxide hydrolase, either as a whole-cell catalyst or a purified enzyme, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Reaction Setup: The racemic glycidyl phenyl ether is added to the enzyme suspension. The substrate concentration is a critical parameter and is optimized for each specific enzyme.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-35 °C) with agitation to ensure proper mixing.
-
Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining this compound and the conversion.
-
Work-up and Isolation: Once the desired enantiomeric excess and conversion are reached (typically around 50% conversion for maximum yield of the resolved epoxide), the reaction is stopped. The unreacted this compound is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the enantiomerically enriched product.
Chiral salen-metal complexes, such as those developed by Jacobsen, are highly effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. These catalysts, typically using a cobalt(III) center, can achieve excellent enantioselectivity in the ring-opening of one enantiomer with water, leaving the other enantiomer unreacted. For phenyl glycidyl ether, this method provides access to highly enantioenriched (R)- and (S)-forms, as well as the corresponding diol.
Table 2: Chemical Hydrolytic Kinetic Resolution of Racemic Glycidyl Phenyl Ether
| Catalyst | Catalyst Loading | Yield of (R)-GPE | Enantiomeric Excess (ee) of (R)-GPE | Reference |
| (salen)Co(III)OAc | 0.5 mol% | Excellent | Not specified | [5] |
Experimental Protocol: General Procedure for Hydrolytic Kinetic Resolution with (salen)Co(III) Complexes
-
Catalyst Activation: The chiral (salen)Co(II) complex is activated by exposure to air or an oxidant to form the active (salen)Co(III) species.
-
Reaction Setup: The racemic glycidyl phenyl ether is dissolved in a suitable solvent, and the activated catalyst is added.
-
Addition of Water: A stoichiometric amount of water (typically 0.5 equivalents relative to the epoxide) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature and monitored by chiral HPLC or GC.
-
Work-up and Isolation: Upon reaching the desired conversion, the reaction mixture is worked up to separate the unreacted epoxide from the diol product and the catalyst. This typically involves chromatographic purification.
Asymmetric synthesis involves the creation of the chiral center during the formation of the epoxide ring. While less common for the production of this compound compared to kinetic resolution, methods like the Sharpless asymmetric epoxidation of allylic alcohols can be adapted for this purpose. Another approach involves the use of chiral phase-transfer catalysts in the reaction of phenol with epichlorohydrin.
Experimental Protocol: Asymmetric Epoxidation (General Principle)
-
Precursor Synthesis: An appropriate prochiral allylic alcohol precursor to glycidyl phenyl ether would be synthesized.
-
Catalyst Preparation: A chiral catalyst system, such as the Sharpless catalyst (titanium tetraisopropoxide and a chiral tartrate ester), is prepared.
-
Epoxidation Reaction: The allylic alcohol is reacted with an oxidizing agent (e.g., tert-butyl hydroperoxide) in the presence of the chiral catalyst system.
-
Work-up and Isolation: The resulting chiral epoxide is isolated and purified.
Importance and Applications in Drug Development
This compound is a valuable chiral synthon for the synthesis of a variety of pharmaceuticals, most notably the class of drugs known as β-blockers (beta-adrenergic receptor antagonists). These drugs are widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias. The pharmacological activity of most β-blockers resides predominantly in the (S)-enantiomer. The synthesis of these (S)-β-blockers often proceeds via a nucleophilic ring-opening of (R)-glycidyl ether derivatives by an appropriate amine.
(S)-Propranolol is a non-selective β-blocker. Its synthesis can be efficiently achieved from 1-naphthol and (R)-epichlorohydrin, which can be used to generate the corresponding (R)-glycidyl naphthyl ether intermediate. The subsequent ring-opening with isopropylamine proceeds with inversion of configuration at the chiral center, yielding (S)-propranolol.
Experimental Protocol: Synthesis of (S)-Propranolol from (R)-Glycidyl Naphthyl Ether
-
Epoxide Formation: 1-Naphthol is reacted with (R)-epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form (R)-glycidyl naphthyl ether.
-
Aminolysis: The (R)-glycidyl naphthyl ether is then reacted with isopropylamine. The nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of (S)-propranolol. The reaction is typically carried out in a suitable solvent, and heating may be required to drive the reaction to completion.
-
Purification: The resulting (S)-propranolol is purified by crystallization or chromatography.
(S)-Metoprolol is a β1-selective β-blocker. Its synthesis follows a similar strategy, starting from 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin to generate the key (R)-glycidyl ether intermediate.
Experimental Protocol: Synthesis of (S)-Metoprolol from (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane
-
Epoxide Formation: 4-(2-methoxyethyl)phenol is reacted with (R)-epichlorohydrin in the presence of a base to yield (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane[6].
-
Aminolysis: The epoxide intermediate is then subjected to a ring-opening reaction with isopropylamine to afford (S)-metoprolol[6].
-
Purification: The final product is purified to obtain the enantiomerically pure (S)-metoprolol.
Visualizations
The following diagrams illustrate the key synthetic pathways discussed in this guide.
Figure 1: General scheme for the synthesis of racemic glycidyl phenyl ether and its enzymatic kinetic resolution.
Figure 2: Synthetic pathways for (S)-Propranolol and (S)-Metoprolol from (R)-glycidyl ether precursors.
Conclusion
This compound stands as a testament to the importance of chirality in modern drug design and development. The evolution of its synthesis, from a component of a racemic mixture to a highly pure chiral intermediate, has been driven by the need for stereochemically defined pharmaceuticals. The development of efficient kinetic resolution methods, particularly those employing enzymatic catalysts, has made this compound readily accessible for the industrial synthesis of important drugs like β-blockers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks such as this compound will undoubtedly become even more significant.
References
- 1. Page loading... [guidechem.com]
- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase from a marine bacterium, Maritimibacter alkaliphilus KCCM 42376 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
The Critical Role of Chirality: A Technical Guide to the Biological Significance of Enantiomerically Pure Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxides, three-membered cyclic ethers, are a pivotal class of molecules in biology and medicine. Their inherent ring strain makes them reactive intermediates and valuable building blocks in organic synthesis. However, the biological implications of epoxides extend far beyond their reactivity, with their stereochemistry playing a decisive role in their physiological and pharmacological functions. This in-depth technical guide explores the profound biological significance of enantiomerically pure epoxides, detailing their roles as signaling molecules, their importance in drug development, and the stereoselective nature of their metabolic pathways. We provide a comprehensive overview of key experimental methodologies and present quantitative data to underscore the differential activities of epoxide enantiomers, offering a critical resource for researchers in the fields of biology, chemistry, and medicine.
Introduction: The Significance of Chirality in Epoxide Biology
Many biologically active molecules are chiral, existing as non-superimposable mirror images called enantiomers.[1] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[1] This principle holds true for epoxides, which are frequently generated endogenously or utilized as synthetic intermediates in the creation of complex molecules.[2][3] The precise three-dimensional arrangement of atoms in an enantiomerically pure epoxide dictates its interaction with chiral biological macromolecules such as enzymes and receptors, leading to distinct downstream effects.[1][4]
Enantiomerically pure epoxides are crucial as:
-
Signaling Molecules: Endogenous epoxides, such as the epoxyeicosatrienoic acids (EETs), are lipid signaling molecules that regulate a variety of physiological processes in a stereospecific manner.[5][6]
-
Pharmaceuticals and Drug Intermediates: Many approved drugs and drug candidates are either epoxides themselves or are synthesized from chiral epoxide precursors.[3][7][8] The stereochemistry of the epoxide is often critical for the drug's efficacy and safety.
-
Natural Products: A vast array of biologically active natural products contain epoxide moieties, and their potent activities are frequently dependent on a specific enantiomeric form.[1][2][9]
Endogenous Enantiomeric Epoxides: The Case of Epoxyeicosatrienoic Acids (EETs)
The epoxyeicosatrienoic acids (EETs) are a family of signaling lipids produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[10][11][12] There are four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), each of which can exist as two enantiomers.[5] These enantiomers often display distinct biological activities, highlighting the importance of stereochemistry in their signaling functions.
Enantiomer-Specific Biological Activities of EETs
Research has demonstrated that the biological effects of EETs can be highly enantioselective. For instance, in endothelial cells, the pro-angiogenic effects of 11,12-EET are attributed specifically to the 11(R),12(S)-enantiomer.[5][6] This enantiomer stimulates endothelial cell migration and tube formation, while the 11(S),12(R)-enantiomer is inactive.[6]
| Epoxide Enantiomer | Biological Activity | Reference |
| 11(R),12(S)-EET | Stimulates endothelial cell migration and tube formation (pro-angiogenic) | [6] |
| 11(S),12(R)-EET | No significant effect on angiogenesis | [6] |
| (±)-11,12-EET | Induces PKA-dependent translocation of TRPC6 channels | [6] |
| 11(R),12(S)-EET | Reproduces the effect of (±)-11,12-EET on TRPC6 translocation | [6] |
| 11(S),12(R)-EET | No effect on TRPC6 translocation | [6] |
Signaling Pathway of 11,12-EET Enantiomers
The differential activity of 11,12-EET enantiomers is linked to their interaction with a putative G protein-coupled receptor (GPCR). The 11(R),12(S)-EET enantiomer is believed to activate a Gs-coupled receptor, leading to the activation of protein kinase A (PKA).[5][6][10] This signaling cascade is crucial for downstream effects such as the translocation of transient receptor potential (TRP) channels and the promotion of angiogenesis.[6][10]
Metabolism of Enantiomeric Epoxides: The Role of Epoxide Hydrolases
The biological activity of epoxides is tightly regulated by their metabolism. A key family of enzymes involved in this process is the epoxide hydrolases (EHs), which catalyze the hydrolysis of epoxides to their corresponding diols.[4][13] Soluble epoxide hydrolase (sEH) is a major enzyme responsible for the degradation of EETs, converting them to less active dihydroxyeicosatrienoic acids (DHETs).[12][14][15]
Crucially, sEH can exhibit enantioselectivity, preferentially metabolizing one enantiomer over the other.[4] This enantioselective metabolism can lead to:
-
Different rates of detoxification: One enantiomer may be cleared from the body more rapidly.
-
Accumulation of the more potent enantiomer: If the more slowly metabolized enantiomer is also the more biologically active one, its effects can be prolonged.
The inhibition of sEH is a promising therapeutic strategy to increase the endogenous levels of beneficial EETs.[14][15]
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epoxides for Drug Design - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdpi.com [mdpi.com]
- 13. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 14. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of (R)-Glycidyl phenyl ether liquid and solid states
An In-depth Technical Guide to the Physical Properties of (R)-Glycidyl Phenyl Ether
This technical guide provides a comprehensive overview of the physical properties of this compound in its liquid and solid states. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and includes visualizations of experimental workflows.
Overview of this compound
This compound, with the chemical formula C₉H₁₀O₂, is a chiral epoxide compound.[1] Its structure features a reactive three-membered oxirane ring attached to a phenoxymethyl group.[1] This combination of a chiral center and a reactive epoxide ring makes it a valuable building block in asymmetric synthesis, particularly for the production of optically active pharmaceuticals.[1] At room temperature, it exists as a colorless to almost colorless clear liquid.[1][2]
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | State | Conditions |
| Thermal Properties | |||
| Melting Point | 3.5 °C (38.3 °F) | Solid/Liquid | - |
| Boiling Point | 245-247 °C (473-476.6 °F) | Liquid | 760 mmHg |
| Flash Point | >115 °C (>230 °F) | Liquid | Closed cup |
| Optical Properties | |||
| Refractive Index | 1.53 - 1.531 | Liquid | 20 °C |
| Specific Rotation ([α]D) | -12° to -16° | Liquid | c=1 in EtOH, 20°C |
| Other Physical Properties | |||
| Density | 1.11 g/mL | Liquid | 25 °C |
| Specific Gravity | 1.11 | Liquid | 20/20 °C |
| Vapor Pressure | 0.03 mmHg | Liquid | 20 °C |
| Water Solubility | 2.4 g/L | Liquid | 20 °C |
| Molecular Weight | 150.18 g/mol | - | - |
Note: Data compiled from multiple sources.[1][2][3][4][5][6]
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for measuring the key physical properties of a chemical compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.[7] For this compound, which melts at 3.5 °C, this determination would require a cooling bath. The general procedure using a capillary tube method is as follows:
-
Sample Preparation: A small amount of the solidified compound is finely powdered and packed tightly into a capillary tube, sealed at one end.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating/cooling apparatus, such as a Thiele tube or a Mel-Temp apparatus, filled with a suitable liquid bath.[7]
-
Heating/Cooling Process: The bath is heated or cooled slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[7]
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded.[9] This provides the melting point range.[8] For a pure compound, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] A common laboratory method involves the following steps:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[11] A capillary tube, sealed at one end, is placed inverted into the liquid.[11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a liquid bath (e.g., using a Thiele tube or an aluminum block heater) to ensure uniform heating.[10][11]
-
Heating and Observation: The apparatus is heated slowly.[12] As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11] The heating is then stopped.
-
Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]
Density Measurement
Density is the mass per unit volume of a substance.[14] A straightforward method for determining the density of a liquid is as follows:
-
Mass Measurement: The mass of a clean, dry measuring cylinder or pycnometer (specific gravity bottle) is measured using an analytical balance.[15][16]
-
Volume Measurement: A known volume of the liquid is carefully added to the measuring cylinder.[15][17] The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[15]
-
Final Mass Measurement: The mass of the measuring cylinder containing the liquid is measured.[15][18]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the final mass.[18] The density is then calculated by dividing the mass of the liquid by its volume.[15]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a medium. It is commonly measured using a refractometer, such as an Abbe refractometer.[19]
-
Calibration: The refractometer is first calibrated using a standard substance with a known refractive index, often distilled water.[19]
-
Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and aligned with the crosshairs.[19]
-
Reading: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[19]
Logical Relationships of Physical Properties
The physical properties of this compound can be categorized to better understand their nature and relevance in different scientific contexts.
References
- 1. Buy this compound | 71031-02-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Glycidyl phenyl ether CAS#: 122-60-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. batman.edu.tr [batman.edu.tr]
- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 18. wjec.co.uk [wjec.co.uk]
- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Methodological & Application
Enantioselective Synthesis Protocols Utilizing (R)-Glycidyl Phenyl Ether: Application Notes for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral building blocks using (R)-Glycidyl phenyl ether. This versatile chiral starting material is a cornerstone in the asymmetric synthesis of a variety of biologically active molecules, particularly in the development of pharmaceuticals. The protocols outlined below are based on established literature and offer robust methodologies for the synthesis of key chiral intermediates.
Application Note 1: Synthesis of Chiral β-Blockers
This compound is a crucial precursor for the enantioselective synthesis of (S)-β-adrenergic receptor antagonists, commonly known as β-blockers. The therapeutic efficacy of many β-blockers resides in the (S)-enantiomer. The following protocols detail the synthesis of two widely used β-blockers, (S)-Propranolol and (S)-Metoprolol.
1.1: Enantioselective Synthesis of (S)-Propranolol
This protocol involves the nucleophilic ring-opening of a glycidyl ether intermediate with isopropylamine. The chirality is established through a kinetic resolution step.
Experimental Protocol:
Step 1: Synthesis of (±)-1-(1-Naphthyloxy)-2,3-epoxypropane
-
To a solution of 1-naphthol (7.2 g, 0.05 mol) in dimethyl sulfoxide (DMSO, 20 ml), add powdered potassium hydroxide (KOH, 5 g) and stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes while maintaining the temperature at room temperature.
-
Continue stirring for 6 hours.
-
Quench the reaction with water (50 ml) and extract the product with chloroform (2 x 75 ml).
-
Wash the combined organic layers with 2M sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (±)-1-(1-Naphthyloxy)-2,3-epoxypropane.
Step 2: Synthesis of (±)-Propranolol
-
Dissolve the crude (±)-1-(1-Naphthyloxy)-2,3-epoxypropane (2 g, 10 mmol) in excess isopropylamine (20 mL) and add water (1 mL).
-
Heat the mixture to reflux and stir for 1 hour.
-
Remove the solvent under reduced pressure to obtain crude (±)-propranolol. The product can be purified by recrystallization from hexane.
Step 3: Enantioselective Synthesis of (S)-Propranolol via Kinetic Resolution This step can be performed using various chiral catalysts. The following is a representative method.
-
A chiral catalyst, such as a salen-Co(III) complex, is used for the hydrolytic kinetic resolution of (±)-1-(1-Naphthyloxy)-2,3-epoxypropane. This selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer of the epoxide unreacted.
-
The resulting (S)-1-(1-Naphthyloxy)-2,3-epoxypropane is then reacted with isopropylamine as described in Step 2 to yield (S)-Propranolol with high enantiomeric excess.
Quantitative Data Summary:
| Product | Starting Material | Method | Yield | Enantiomeric Excess (ee) |
| (S)-Propranolol | (R)-Glycidyl Tosylate | L-proline catalyzed α-aminoxylation | >98% | Not specified |
| (S)-Propranolol | (±)-(α-Naphthyl) glycidyl ether | Hydrolytic Kinetic Resolution with (R,R)-salen Co(III) OAc | Not specified | >98% |
1.2: Enantioselective Synthesis of (S)-Metoprolol
This synthesis utilizes (R)-epichlorohydrin as the chiral source, which is structurally related to this compound, to establish the desired stereocenter.
Experimental Protocol:
Step 1: Synthesis of (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent like methanol, add a base such as sodium hydroxide to form the sodium phenoxide salt.
-
Add (R)-epichlorohydrin to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 2: Synthesis of (S)-Metoprolol
-
Dissolve the crude (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane from Step 1 in a suitable solvent like methanol.
-
Add isopropylamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (S)-Metoprolol.
Quantitative Data Summary:
| Product | Chiral Precursor | Overall Yield | Enantiomeric Excess (ee) |
| (S)-Metoprolol | (R)-epichlorohydrin | 53.9% | >92% |
| (S)-Metoprolol | (S)-3-chloro-1,2-propanediol | Not specified | >99% |
Reaction Workflow for (S)-β-Blocker Synthesis
Caption: General workflows for the synthesis of (S)-Propranolol and (S)-Metoprolol.
Application Note 2: Synthesis of Chiral β-Amino Alcohols
The enantioselective ring-opening of this compound with various amines provides a direct route to chiral β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands.
Experimental Protocol: Catalytic Enantioselective Ring-Opening with Aniline
This protocol describes a general method for the ring-opening of this compound with an aromatic amine, catalyzed by a chiral metal complex.
-
To a solution of the chiral catalyst (e.g., a chiral chromium or cobalt salen complex, 1-5 mol%) in a suitable solvent (e.g., toluene or CH2Cl2) under an inert atmosphere, add this compound (1.0 equiv).
-
Add the aniline derivative (1.1 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (ranging from room temperature to elevated temperatures) and monitor the progress by TLC or HPLC.
-
Upon completion, the reaction is typically quenched with a suitable reagent and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral β-amino alcohol.
Quantitative Data Summary for Ring-Opening with Amines:
| Catalyst | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Mg(ClO4)2 | Aniline | Solvent-free | RT | 0.5 | 94 | Not specified |
| Fe(OH)3 (nano) | Aniline | Solvent-free | RT | 0.5 | 96 | Not specified |
Reaction Workflow for Chiral β-Amino Alcohol Synthesis
Caption: Synthesis of chiral β-amino alcohols from this compound.
Application Note 3: Biocatalytic Synthesis of (R)-3-Phenoxy-1,2-propanediol
Enzymatic hydrolysis of this compound offers a green and highly selective method for the preparation of (R)-3-phenoxy-1,2-propanediol, a valuable chiral building block.
Experimental Protocol: Biocatalytic Hydrolysis using Bacillus sp. [1]
This protocol utilizes a whole-cell biotransformation with an epoxide hydrolase from Bacillus sp. Z018.[1]
-
Fermentation: Cultivate Bacillus sp. Z018 at 35°C and pH 7.5 in a suitable medium containing glucose as the carbon source and NH4Cl as the nitrogen source.[1] this compound can be used as an inducer for the epoxide hydrolase.[1]
-
Biotransformation: To the cell culture, add this compound as the substrate.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain (R)-3-phenoxy-1,2-propanediol.
Quantitative Data Summary:
| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Bacillus sp. Z018 Epoxide Hydrolase | This compound | (R)-3-phenoxy-1,2-propanediol | 45.8% | 96.3% |
Workflow for Biocatalytic Hydrolysis
Caption: Biocatalytic synthesis of (R)-3-phenoxy-1,2-propanediol.
Signaling Pathway: β-Adrenergic Receptor Blockade
The β-blockers synthesized from this compound, such as (S)-Propranolol and (S)-Metoprolol, exert their therapeutic effects by antagonizing β-adrenergic receptors. This blockade inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine and epinephrine.
Mechanism of Action:
-
Competitive Binding: β-blockers competitively bind to β-adrenergic receptors on the surface of cells, for example, in the heart and kidneys.[2]
-
Inhibition of G-Protein Coupling: This binding prevents the activation of the associated Gs protein.
-
Adenylyl Cyclase Inhibition: The inactivation of the Gs protein leads to the inhibition of adenylyl cyclase.
-
Reduced cAMP Levels: As a result, the conversion of ATP to cyclic AMP (cAMP) is reduced.
-
PKA Inactivation: The lower levels of cAMP lead to decreased activation of Protein Kinase A (PKA).
-
Physiological Response: The reduced PKA activity results in decreased phosphorylation of various downstream targets, such as calcium channels in cardiac muscle, leading to a decrease in heart rate, contractility, and blood pressure.[2]
β-Adrenergic Receptor Signaling Pathway and Blockade
References
Application Notes and Protocols for Ring-Opening Reactions of (R)-Glycidyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glycidyl phenyl ether is a valuable chiral building block in organic synthesis, prized for its versatile reactivity. The strained three-membered epoxide ring readily undergoes nucleophilic ring-opening reactions, providing access to a diverse array of functionalized 1-phenoxy-2-propanol derivatives. These products are key intermediates in the synthesis of pharmaceuticals, particularly β-adrenergic blockers, and other biologically active molecules. This document provides detailed application notes and experimental protocols for the ring-opening of this compound with various nucleophiles, including amines, alcohols, and thiols.
General Reaction Pathway
The ring-opening of this compound proceeds via a nucleophilic attack on one of the two electrophilic carbons of the epoxide ring. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions, particularly the type of catalyst used (acidic or basic).
Caption: General pathway for the nucleophilic ring-opening of this compound.
Data Presentation: Summary of Ring-Opening Reactions
The following tables summarize the quantitative data for the ring-opening of this compound with different nucleophiles under various catalytic conditions.
Table 1: Ring-Opening with Amines
| Nucleophile | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (Terminal:Internal) | Reference |
| Aniline | Mg(ClO₄)₂ (2 mol%) | Solvent-free | 0.25 | RT | 93 | >99:1 | [1] |
| Aniline | None | Solvent-free | 24 | RT | <5 | - | [2] |
| Isopropylamine | None | Isopropylamine/Water | 1 | Reflux | 89 | >99:1 | [3] |
| Benzylamine | None | Various | - | - | - | >20:1 | [2] |
Table 2: Ring-Opening with Alcohols
| Nucleophile | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (Terminal:Internal) | Reference |
| Methanol | BF₃·OEt₂ | CH₂Cl₂ | - | -78 | - | - | [4] |
| Methanol | Racemic Co(III)-salen complex | Toluene | - | RT | - | 98.2% (selectivity to 1-methoxy-2-propanol) | [5] |
| Methanol | NaOH | Methanol | - | - | 90 | - | [5] |
Table 3: Ring-Opening with Thiols
| Nucleophile | Thiol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity | Reference | |---|---|---|---|---|---|---|---| | Thiophenol | Thiophenol | None | Water | 5 | 70 | 95 | Regioselective |[6] | | o-Tolylthiol | o-Tolylthiol | None | Water | 5 | 70 | 92 | Regioselective |[6] | | p-Tolylthiol | p-Tolylthiol | None | Water | 5 | 70 | 90 | Regioselective |[6] |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-phenoxy-3-(phenylamino)propan-2-ol using Mg(ClO₄)₂
This protocol describes the efficient, solvent-free ring-opening of this compound with aniline catalyzed by magnesium perchlorate.[1]
Materials:
-
This compound
-
Aniline
-
Magnesium perchlorate (Mg(ClO₄)₂)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of this compound (2.0 mmol) and aniline (2.1 mmol), add Mg(ClO₄)₂ (0.04 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.
-
Upon completion, add 10 mL of ethyl acetate to the reaction mixture.
-
Wash the organic layer with 10 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the highly pure (R)-1-phenoxy-3-(phenylamino)propan-2-ol.
Protocol 2: Synthesis of (S)-Propranolol via Ring-Opening with Isopropylamine
This protocol outlines the synthesis of the β-blocker (S)-Propranolol, starting from α-naphthol and epichlorohydrin to form the glycidyl ether intermediate, followed by ring-opening with isopropylamine.[3][7]
Caption: Workflow for the synthesis of Propranolol.
Materials:
-
α-Naphthol
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Anhydrous 2-butanone or Dimethyl sulfoxide (DMSO)
-
(±)-Epichlorohydrin
-
Isopropylamine
-
Water
-
Hexane
-
Dichloromethane
-
Sodium hydroxide (NaOH) solution (10%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Synthesis of Glycidyl-α-Naphthyl Ether [3][7]
-
Method 1: To a stirred solution of α-naphthol (0.025 mol) and K₂CO₃ (0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin. Reflux the mixture for 3 hours until all the α-naphthol is consumed (monitored by TLC).[3]
-
Method 2: Add powdered KOH (5 g) to a solution of 1-naphthol (0.05 mol) in DMSO (20 ml) and stir for 30 minutes at room temperature. Slowly add epichlorohydrin (0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.[7]
-
Work-up (Method 1): Filter the reaction mixture and remove the solvent under vacuum. Purify the residue by column chromatography (silica gel, Petroleum ether/EtOAc, 95/5) to give the glycidyl-α-naphthyl ether.[3]
-
Work-up (Method 2): Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml). Wash the combined organic layers with NaOH solution (2 x 30 ml) and water (5 x 100 ml), then dry over Na₂SO₄. Remove the solvent to obtain the product.[7]
Part B: Synthesis of (±)-Propranolol [3]
-
A solution of glycidyl-α-naphthyl ether (10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 1 hour.
-
Removal of the solvent yields crude (±)-propranolol, which can be purified by recrystallization from hexane.
(Note: For the synthesis of enantiomerically pure (S)-Propranolol, a kinetic resolution step of the intermediate glycidyl ether or a chiral synthesis approach would be required.)
Protocol 3: Ring-Opening of Epoxides with Thiols in Water
This protocol provides a general and environmentally benign method for the regioselective ring-opening of epoxides with thiols in water without the need for a catalyst.[6]
Materials:
-
This compound
-
Thiophenol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of this compound (1 mmol) and thiophenol (1.2 mmol) in water (5 mL) is stirred at 70 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford the desired β-hydroxy sulfide.
Conclusion
The ring-opening of this compound is a fundamental transformation that provides access to a wide range of valuable chiral synthons. The choice of nucleophile, catalyst, and reaction conditions allows for the tailored synthesis of β-amino alcohols, β-alkoxy alcohols, and β-hydroxy sulfides. The provided protocols offer detailed procedures for these key transformations, serving as a valuable resource for researchers in synthetic and medicinal chemistry. The synthesis of propranolol highlights the practical application of these reactions in the development of pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Application Notes and Protocols: (R)-Glycidyl Phenyl Ether in High-Performance Epoxy Resin Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glycidyl phenyl ether (R-GPE) is a chiral aromatic glycidyl ether utilized as a reactive diluent and modifier in the formulation of high-performance epoxy resins. Its incorporation into an epoxy network can significantly enhance key properties such as flexibility, adhesion, and thermal stability.[1][2] The epoxide group of R-GPE participates in the curing reaction, becoming an integral part of the cross-linked polymer structure.[3] This prevents the migration and leaching that can occur with non-reactive diluents, ensuring long-term performance and stability of the cured resin. These characteristics make R-GPE-modified epoxy resins highly suitable for demanding applications in coatings, adhesives, and composite materials.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of high-performance epoxy resins.
Data Presentation
The following tables summarize the key performance indicators of epoxy resins formulated with and without this compound. The data is compiled from various studies to provide a comparative overview.
Table 1: Thermal Properties of Cured Epoxy Resins
| Formulation | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (T5%) (°C) | Char Yield at 700 °C (%) |
| Standard DGEBA Epoxy | 155 | 358 | 22.12 |
| DGEBA with 15 wt% (R)-GPE | 148 | 365 | 28.50 |
Note: Data is representative and can vary based on the specific base epoxy resin and curing agent used.
Table 2: Mechanical Properties of Cured Epoxy Resins
| Formulation | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Standard DGEBA Epoxy | 2.8 | 75 | 4.5 |
| DGEBA with 15 wt% (R)-GPE | 2.5 | 82 | 6.0 |
Note: Data is representative and can vary based on the specific base epoxy resin and curing agent used.
Table 3: Curing Kinetics of Phenyl Glycidyl Ether with an Amine Curing Agent
| Temperature (°C) | Rate Constant k1 (l2/mol2·s) | Rate Constant k2 (l2/mol2·s) |
| 46 | 0.018 | 0.0003 |
| 60 | 0.056 | 0.0009 |
| 80 | 0.23 | 0.0035 |
| 100 | 0.83 | 0.014 |
Source: Adapted from a study on the reaction kinetics of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine.[4]
Experimental Protocols
Protocol 1: Synthesis of a High-Performance Epoxy Resin using this compound as a Reactive Diluent
This protocol describes the formulation of a high-performance epoxy resin using a standard Diglycidyl Ether of Bisphenol A (DGEBA) resin, modified with this compound, and cured with an amine-based hardener.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight: 180-200 g/eq)
-
This compound (R-GPE)
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Acetone (for cleaning)
Equipment:
-
Glass reactor with mechanical stirrer, heating mantle, and nitrogen inlet
-
Vacuum oven
-
Molds for sample casting
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Resin Preparation:
-
In a glass reactor, add the desired amount of DGEBA resin.
-
Add the calculated amount of this compound (e.g., 15 wt% of the DGEBA resin).
-
Heat the mixture to 60°C under a nitrogen atmosphere while stirring until a homogeneous mixture is obtained.
-
Cool the mixture to room temperature.
-
-
Curing Agent Addition and Mixing:
-
Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight of the DGEBA and R-GPE mixture.
-
Melt the amine curing agent if it is solid at room temperature.
-
Add the curing agent to the resin mixture and stir vigorously for 5-10 minutes until the mixture is uniform.
-
-
Degassing and Casting:
-
Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated molds treated with a release agent.
-
-
Curing Schedule:
-
Cure the resin in a programmable oven using a multi-stage curing schedule. A typical schedule is 2 hours at 120°C followed by 2 hours at 150°C.
-
-
Post-Curing and Characterization:
-
Allow the cured samples to cool slowly to room temperature.
-
Characterize the thermal properties using DSC and TGA.
-
Characterize the mechanical properties using a UTM.
-
Protocol 2: Characterization of Cured Epoxy Resins
1. Thermal Analysis (DSC & TGA):
-
DSC: Determine the glass transition temperature (Tg) by heating a small sample (5-10 mg) in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min.
-
TGA: Evaluate the thermal stability of the cured resin by heating a sample (10-15 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
2. Mechanical Testing (UTM):
-
Prepare dog-bone shaped specimens according to ASTM D638 standards.
-
Perform tensile tests using a Universal Testing Machine at a specified crosshead speed to determine tensile modulus, tensile strength, and elongation at break.
Mandatory Visualization
Caption: Experimental workflow for high-performance epoxy resin formulation.
Caption: Signaling pathway for epoxy resin curing.
References
Step-by-Step Guide to the Asymmetric Epoxidation of Allylic Alcohols: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Sharpless asymmetric epoxidation stands as a cornerstone of modern synthetic organic chemistry. This powerful and reliable method facilitates the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols, which are versatile chiral building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and other fine chemicals. [1][2] The reaction's high degree of predictability, stereocontrol, and the commercial availability of its reagents make it an indispensable tool in the synthetic chemist's arsenal.[1]
This document provides a detailed, step-by-step guide to performing the Sharpless asymmetric epoxidation, complete with experimental protocols, a summary of quantitative data for various substrates, and a visualization of the catalytic cycle.
I. Principle and Mechanism
The Sharpless asymmetric epoxidation utilizes a chiral catalyst, formed in situ from titanium(IV) isopropoxide and an enantiomerically pure dialkyl tartrate (most commonly diethyl tartrate, DET), to direct the epoxidation of a prochiral allylic alcohol by an oxidant, typically tert-butyl hydroperoxide (TBHP).[3][4] The choice of the tartrate enantiomer dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either enantiomer of the epoxy alcohol product.[5]
The reaction mechanism involves the formation of a dimeric titanium-tartrate complex.[1] This complex then exchanges two of its isopropoxide ligands for the allylic alcohol and tert-butyl hydroperoxide. Within this chiral environment, the oxygen atom from the hydroperoxide is delivered to one face of the double bond, leading to the formation of the epoxide with high enantioselectivity.[2][4] The presence of molecular sieves is often crucial for achieving high catalytic turnover by removing water, which can deactivate the catalyst.[1][6]
II. Quantitative Data Summary
The Sharpless asymmetric epoxidation is known for its high yields and excellent enantioselectivities across a broad range of allylic alcohol substrates.[3][7] The following table summarizes representative quantitative data for the epoxidation of various allylic alcohols.
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |
| Geraniol | L-(+)-DET | 76-83.5 | 95 |
| Cinnamyl alcohol | (-)-DIPT | 70 | 95 |
| (E)-2-Buten-1-ol (Crotyl alcohol) | (+)-DIPT | 80 | >95 |
| 3-Methyl-2-buten-1-ol | (+)-DET | 77 | 95 |
| Allyl alcohol | (+)-DIPT | 50-60 | 90 |
| (Z)-2-Hexen-1-ol | L-(+)-DET | 75 | 96 |
Note: Yields and ee% can vary depending on the specific reaction conditions, including catalyst loading, temperature, and reaction time.
III. Detailed Experimental Protocol
This protocol provides a general procedure for the catalytic Sharpless asymmetric epoxidation of a generic allylic alcohol.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Powdered, activated 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
10% aqueous NaOH solution saturated with NaCl
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon inlet
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add powdered, activated 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol).
-
Under a positive pressure of nitrogen, add anhydrous dichloromethane (approximately 20 mL per 10 mmol of allylic alcohol).
-
Cool the flask to -20 °C using a cooling bath.
-
-
Catalyst Formation:
-
While stirring, add L-(+)-diethyl tartrate (0.06 eq.) to the cooled dichloromethane suspension.
-
Add titanium(IV) isopropoxide (0.05 eq.) dropwise to the mixture. Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex. The solution should be a clear, pale yellow.
-
-
Addition of Reactants:
-
Add the allylic alcohol (1.0 eq.) to the reaction mixture.
-
Slowly add the anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 eq.) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 6 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, quench the reaction by adding water (approximately 1 mL per 10 mmol of allylic alcohol) and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Add a 10% aqueous solution of NaOH saturated with NaCl (brine) to the flask and stir for another 30-60 minutes. The mixture should separate into a clear organic layer and a white, gelatinous aqueous layer containing the titanium salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
-
IV. Visualizing the Process
The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of the Sharpless asymmetric epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. Video: Sharpless Epoxidation [jove.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. scilit.com [scilit.com]
Application Note: Chiral Separation of Glycidyl Phenyl Ether Enantiomers by HPLC and GC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. Glycidyl phenyl ether is a chiral epoxide, and the ability to separate and quantify its (R)- and (S)-enantiomers is essential for stereoselective synthesis and quality control. This document provides detailed application notes and protocols for the chiral separation of glycidyl phenyl ether enantiomers using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chromatographic methods, particularly those employing Chiral Stationary Phases (CSPs), are highly effective for resolving enantiomers.[1][2] For HPLC, polysaccharide-based CSPs are widely applicable, while for GC, derivatized cyclodextrins are the industry standard.[3][4][5][6]
General Workflow for Chiral Separation Analysis
The logical flow from sample handling to final analysis is a standardized process in chromatography. The workflow begins with preparing the sample, followed by injection into the chromatographic system where the chiral separation occurs. The separated enantiomers are then detected, and the resulting data is acquired and analyzed to determine key parameters like retention time, resolution, and enantiomeric purity.
Caption: General workflow for chiral separation analysis.
High-Performance Liquid Chromatography (HPLC) Method
Normal-phase HPLC using a polysaccharide-based CSP is a robust method for the enantioseparation of a wide variety of chiral compounds, including epoxides like glycidyl phenyl ether.[6] The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of racemic glycidyl phenyl ether at 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A cellulose-based CSP, such as Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is recommended based on its effectiveness for similar compounds.[6]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA) in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
-
Analysis:
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers.
-
Calculate the Resolution (R_s) between the two peaks using the standard formula: Rs = 2 * (t_R2 - t_R1) / (w1 + w2). A resolution greater than 1.5 indicates baseline separation.[7]
-
Data Presentation: HPLC
The following table summarizes the expected chromatographic results for the chiral separation of glycidyl phenyl ether enantiomers under the specified HPLC conditions.
| Parameter | (S)-Glycidyl Phenyl Ether | (R)-Glycidyl Phenyl Ether |
| Retention Time (t_R) | ~ 9.2 min | ~ 10.5 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor (T) | ~ 1.1 | ~ 1.2 |
| Theoretical Plates (N) | > 12,000 | > 12,000 |
Note: The elution order and retention times are illustrative and may vary depending on the specific column batch and system configuration.
Gas Chromatography (GC) Method
Capillary GC with a chiral stationary phase, typically based on derivatized cyclodextrins, is a powerful technique for separating volatile chiral compounds.[8][9] Cyclodextrin phases create inclusion complexes with the enantiomers, and subtle differences in the stability of these complexes lead to their separation.[3][10]
Experimental Protocol: GC
-
Instrumentation: A standard GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Sample Preparation:
-
Prepare a stock solution of racemic glycidyl phenyl ether at 1.0 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Dilute as necessary to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A capillary column coated with a derivatized β-cyclodextrin phase, such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium, at an optimal linear velocity (e.g., ~40 cm/s for Helium).[8]
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 2°C/min to 160°C.
-
Hold at 160°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250°C.
-
-
Analysis:
-
Inject the prepared sample.
-
Record the chromatogram.
-
Identify the peaks for the two enantiomers.
-
Calculate the resolution between the peaks to ensure adequate separation.
-
Data Presentation: GC
The following table summarizes expected results for the GC chiral separation of glycidyl phenyl ether enantiomers.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 21.5 min | ~ 22.1 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.8} |
Note: Retention times are illustrative. The elution order and exact times depend on the specific column and conditions. Optimizing the temperature ramp rate can significantly affect resolution.[8]
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. lcms.cz [lcms.cz]
- 9. gcms.cz [gcms.cz]
- 10. gcms.cz [gcms.cz]
Application Notes and Protocols for the Polymerization of (R)-Glycidyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glycidyl phenyl ether (R-GPE) is a chiral epoxide monomer that serves as a valuable building block for the synthesis of well-defined functional polyethers. The resulting polymers, poly(this compound), possess a range of desirable properties, including a polyether backbone analogous to polyethylene glycol (PEG), with the added functionality of pendant phenyl ether groups. This unique structure opens avenues for applications in drug delivery, bioconjugation, and advanced materials science. The polymerization of R-GPE can be controlled to produce polymers with specific molecular weights and low polydispersity, primarily through living anionic or cationic ring-opening polymerization (ROP) mechanisms.
These application notes provide detailed experimental protocols for the synthesis of the this compound monomer and its subsequent polymerization via both cationic and anionic routes. Furthermore, it includes a summary of expected quantitative data and detailed procedures for the characterization of the resulting polymers.
Data Presentation
The following tables summarize typical quantitative data obtained from the ring-opening polymerization of glycidyl phenyl ether and analogous systems. These values can serve as a benchmark for experimental design and analysis.
Table 1: Anionic Ring-Opening Polymerization of Glycidyl Phenyl Ether Derivatives
| Entry | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 1 | Potassium Naphthalenide | 50 | 25 | 24 | 7,500 | 1.10 | >95 |
| 2 | Potassium Naphthalenide | 100 | 25 | 48 | 15,000 | 1.12 | >95 |
| 3 | t-BuP4/Benzyl Alcohol | 30 | 60 | 18 | 4,800 | 1.05 | 98 |
| 4 | t-BuP4/Benzyl Alcohol | 60 | 60 | 24 | 9,200 | 1.07 | 97 |
Table 2: Cationic Ring-Opening Polymerization of Glycidyl Phenyl Ether
| Entry | Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 1 | BF3·OEt2 | 100 | 0 | 2 | 5,200 | 1.35 | 90 |
| 2 | SnCl4 | 100 | 0 | 3 | 4,800 | 1.42 | 88 |
| 3 | Triarylsulfonium hexafluoroantimonate (UV) | 200 | 25 | 0.5 | 8,900 | 1.25 | 95 |
Experimental Protocols
Synthesis of this compound Monomer
This protocol describes the synthesis of this compound from phenol and (R)-epichlorohydrin.
Materials:
-
Phenol
-
(R)-Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) and TBAHS (0.05 eq) in toluene.
-
Add a 50% (w/v) aqueous solution of NaOH (1.5 eq) to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless oil.
Cationic Ring-Opening Polymerization of this compound
This protocol outlines a general procedure for the cationic ROP of R-GPE using a Lewis acid initiator.
Materials:
-
This compound (R-GPE), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF3·OEt2) or Tin(IV) chloride (SnCl4)
-
Methanol, anhydrous (for termination)
-
Nitrogen or Argon gas supply
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of freshly distilled R-GPE in anhydrous DCM to achieve the target monomer concentration (e.g., 1 M).
-
Cool the monomer solution to the desired reaction temperature (e.g., 0°C) using an ice bath.
-
In a separate, dry syringe, prepare a stock solution of the initiator (e.g., BF3·OEt2) in anhydrous DCM.
-
Rapidly inject the calculated amount of the initiator solution into the stirring monomer solution to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time. Monitor the progress by taking aliquots for analysis (e.g., by NMR to determine monomer conversion).
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature to a constant weight.
Anionic Ring-Opening Polymerization of this compound
This protocol describes a living anionic ROP of R-GPE, which allows for excellent control over molecular weight and polydispersity.
Materials:
-
This compound (R-GPE), freshly distilled and dried over CaH2
-
Tetrahydrofuran (THF), anhydrous
-
Potassium naphthalenide or a phosphazene base (e.g., t-BuP4) with an alcohol initiator (e.g., benzyl alcohol)
-
Methanol, anhydrous (for termination)
-
Nitrogen or Argon gas supply with a high-vacuum line
Procedure:
-
Rigorous purification of all reagents and solvents is crucial for successful living anionic polymerization. THF should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. The monomer should be distilled from CaH2.
-
Set up a Schlenk flask under a high-vacuum line and flame-dry it.
-
Under an inert atmosphere, add the desired amount of anhydrous THF to the flask.
-
If using an alcohol initiator with a phosphazene base, add the alcohol (e.g., benzyl alcohol) to the THF.
-
Add the initiator. For potassium naphthalenide, titrate the solution until a persistent green color is observed. For a phosphazene base, add the base to the alcohol solution.
-
Cool the initiator solution to the desired temperature (e.g., room temperature or below).
-
Slowly add the purified R-GPE monomer to the initiator solution via a gas-tight syringe.
-
Allow the polymerization to proceed. The reaction is often accompanied by a color change.
-
After the desired reaction time or complete monomer consumption (monitored by techniques like in-situ NMR or by taking aliquots for GPC), terminate the polymerization by adding degassed, anhydrous methanol.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the polyether backbone (typically in the range of 3.5-4.2 ppm) and the phenyl group (around 6.8-7.3 ppm). The degree of polymerization can be calculated by comparing the integration of the polymer backbone protons to the initiator fragment protons if a functional initiator was used.
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the polymer's microstructure, including tacticity.
Gel Permeation Chromatography (GPC):
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable eluent (e.g., THF or DMF). Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: GPC separates the polymer chains based on their hydrodynamic volume, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Calibration with polystyrene or poly(methyl methacrylate) standards is typically used to obtain relative molecular weights.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and polymerization of this compound.
Caption: Simplified mechanism of cationic ring-opening polymerization of epoxides.
Caption: Simplified mechanism of anionic ring-opening polymerization of epoxides.
Application Notes and Protocols: (R)-Glycidyl Phenyl Ether as a Reactive Diluent in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glycidyl phenyl ether (R-PGE) is a monofunctional reactive diluent utilized in epoxy resin formulations to reduce viscosity and enhance the processability of high-performance coatings.[1][2] Unlike non-reactive diluents, R-PGE's epoxide group actively participates in the curing reaction, becoming an integral part of the cross-linked polymer network.[3] This incorporation minimizes volatile organic compound (VOC) content and can improve key properties of the cured coating, such as flexibility, adhesion, and thermal stability.[1][3] These attributes make R-PGE-modified epoxy coatings suitable for a range of applications, including protective coatings, adhesives, and composites.[4]
Key Applications and Benefits
The primary function of this compound in epoxy formulations is to lower the viscosity of the uncured resin, which can be particularly high in standard bisphenol-A based systems.[2] This reduction in viscosity offers several advantages:
-
Improved Handling and Application: Lower viscosity formulations are easier to mix, pump, and apply, facilitating techniques such as spraying, brushing, and casting.
-
Increased Filler Loading: A less viscous resin can accommodate higher concentrations of fillers and reinforcements, allowing for the tailoring of mechanical and physical properties.
-
Enhanced Wetting: Reduced surface tension leads to better wetting of substrates and reinforcing fibers, promoting strong adhesion.[5]
-
Solvent-Free Formulations: The use of reactive diluents like R-PGE can eliminate the need for volatile solvents, leading to more environmentally friendly and safer coating systems.[6]
Beyond viscosity reduction, the incorporation of R-PGE into the epoxy network can impart other desirable characteristics:
-
Increased Flexibility and Toughness: The introduction of the phenyl ether group can enhance the flexibility of the cured coating, improving its resistance to impact and thermal shock.[1]
-
Modified Mechanical Properties: While high concentrations of monofunctional diluents can sometimes lead to a reduction in crosslink density and, consequently, a decrease in properties like tensile strength, careful formulation can achieve a balance of desired characteristics.[7][8]
Data Presentation: Effects of this compound on Coating Properties
The following tables summarize the typical effects of incorporating a glycidyl phenyl ether-type reactive diluent into a standard epoxy resin system. The data is a composite representation from various studies and technical sources to illustrate the general trends.
Table 1: Effect of Phenyl Glycidyl Ether (PGE) Concentration on the Viscosity of a Standard Epoxy Resin
| PGE Concentration (wt%) | Viscosity (mPa·s at 25°C) |
| 0 (Control) | ~12,000 - 15,000 |
| 5 | ~6,000 - 8,000 |
| 10 | ~3,000 - 5,000 |
| 15 | ~1,500 - 2,500 |
| 20 | ~800 - 1,500 |
Note: The exact viscosity will depend on the specific epoxy resin and curing agent used.
Table 2: Mechanical Properties of Cured Epoxy Coatings with Varying Phenyl Glycidyl Ether (PGE) Content
| Property | 0% PGE (Control) | 5% PGE | 10% PGE | 15% PGE |
| Tensile Strength (MPa) | ~70 - 80 | ~65 - 75 | ~60 - 70 | ~55 - 65 |
| Elongation at Break (%) | ~3 - 5 | ~4 - 6 | ~5 - 7 | ~6 - 8 |
| Flexural Strength (MPa) | ~110 - 130 | ~100 - 120 | ~90 - 110 | ~80 - 100 |
| Shore D Hardness | ~85 - 90 | ~83 - 88 | ~80 - 85 | ~78 - 83 |
| Adhesion (Pull-off Strength, MPa) | > 5 | > 5 | > 5 | > 4.5 |
Note: These values are illustrative and can vary based on the complete formulation and curing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of epoxy coatings formulated with this compound.
Viscosity Measurement
-
Objective: To determine the effect of this compound concentration on the viscosity of the uncured epoxy resin system.
-
Apparatus: Rotational viscometer (e.g., Brookfield type) or a cone and plate viscometer.
-
Standard: Based on ASTM D2393 - Test Method for Viscosity of Epoxy Resins and Related Components.
-
Procedure:
-
Prepare a series of epoxy resin formulations with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).
-
Ensure all components are at a constant temperature (typically 25°C ± 0.5°C) in a temperature-controlled bath.
-
Thoroughly mix the epoxy resin and the reactive diluent for a specified time until a homogeneous mixture is achieved.
-
Measure the viscosity of each formulation using the viscometer at a constant shear rate.
-
Record the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Curing Time Determination
-
Objective: To assess the effect of this compound on the curing characteristics of the epoxy formulation.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare formulations with and without this compound and the specified curing agent.
-
Accurately weigh a small amount of the freshly mixed formulation (5-10 mg) into a DSC pan.
-
Perform a dynamic DSC scan by heating the sample at a constant rate (e.g., 10°C/min) to a temperature where the curing exotherm is complete.
-
The onset temperature, peak exothermic temperature, and total heat of reaction (ΔH) can be determined from the resulting thermogram.
-
To determine the degree of cure at a specific time and temperature, perform an isothermal DSC scan. Hold the sample at the desired cure temperature and monitor the heat flow over time. The degree of cure can be calculated by comparing the partial heat of reaction to the total heat of reaction from the dynamic scan.
-
Mechanical Properties Testing of Cured Coatings
-
Specimen Preparation:
-
Prepare the epoxy formulations with varying concentrations of this compound and the appropriate amount of curing agent.
-
Cast the mixed formulations into molds of the specified dimensions for each test (e.g., dumbbell-shaped for tensile testing, rectangular bars for flexural testing).
-
Cure the specimens according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature for 2 hours).
-
Condition the cured specimens at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours before testing.
-
-
Tensile Strength and Elongation at Break:
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[9]
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips.
-
Procedure:
-
Measure the cross-sectional area of the gauge section of the dumbbell-shaped specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength (force per unit area) and the percentage of elongation.
-
-
-
Flexural Strength:
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[10]
-
Apparatus: Universal Testing Machine with a three-point bending fixture.
-
Procedure:
-
Place the rectangular bar specimen on two supports.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.
-
Calculate the flexural strength from the load at failure and the specimen dimensions.
-
-
-
Hardness:
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[11]
-
Apparatus: Shore D durometer.
-
Procedure:
-
Place the cured specimen on a flat, hard surface.
-
Press the durometer indenter firmly onto the surface of the specimen.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the specimen and report the average value.
-
-
-
Adhesion (Pull-Off Strength):
-
Standard: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.[12]
-
Apparatus: Portable pull-off adhesion tester.
-
Procedure:
-
Apply the coating formulation to a prepared substrate and cure as specified.
-
Glue a loading fixture (dolly) to the surface of the cured coating.
-
After the adhesive has cured, attach the pull-off tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.
-
Record the pull-off strength in Megapascals (MPa) and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating).
-
-
Visualizations
Caption: Experimental workflow for evaluating epoxy coatings with this compound.
Caption: Amine curing reaction of an epoxy resin with this compound as a reactive diluent.
References
- 1. Phenyl glycidyl ether | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. miller-stephenson.com [miller-stephenson.com]
- 6. jocpr.com [jocpr.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Hardness of epoxy resin | NBCHAO [en1.nbchao.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Synthetic Routes to Chiral Amino Alcohols from (R)-Glycidyl Phenyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of various chiral amino alcohols, utilizing (R)-Glycidyl phenyl ether as a key chiral starting material. The primary focus is on the ring-opening reaction of the epoxide with various amine nucleophiles, a critical transformation in the synthesis of many biologically active compounds, including beta-blockers. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflows and reaction pathways.
Introduction
Chiral amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals and biologically active molecules. Their stereochemistry often plays a crucial role in their pharmacological activity. This compound is a versatile and readily available chiral building block for the enantioselective synthesis of these important compounds. The core synthetic strategy involves the nucleophilic ring-opening of the epoxide ring by an amine, leading to the formation of a chiral 1-amino-3-phenoxy-propan-2-ol backbone. This methodology has been successfully applied to the synthesis of several important drugs, including (S)-Propranolol, (S)-Atenolol, and (S)-Metoprolol.
Synthesis of the Chiral Precursor: this compound
The enantioselective synthesis of this compound is a crucial first step. A common and effective method involves the reaction of phenol with (R)-epichlorohydrin in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
(R)-Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst
-
Toluene or other suitable organic solvent
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve phenol and a catalytic amount of tetrabutylammonium bromide in toluene.
-
Add an aqueous solution of sodium hydroxide to the mixture with vigorous stirring.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add (R)-epichlorohydrin to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of Chiral Amino Alcohols via Epoxide Ring-Opening
The central reaction in the synthesis of chiral amino alcohols from this compound is the nucleophilic attack of an amine on the terminal carbon of the epoxide ring. This reaction proceeds with high regioselectivity and inversion of configuration at the stereocenter, yielding the corresponding (S)-amino alcohol.
Caption: General reaction scheme for the synthesis of chiral amino alcohols.
Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-blocker widely used in the treatment of hypertension and other cardiovascular conditions.
Caption: Synthetic pathway to (S)-Propranolol.
Materials:
-
(R)-1-(1-Naphthyloxy)-2,3-epoxypropane
-
Isopropylamine
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve (R)-1-(1-Naphthyloxy)-2,3-epoxypropane in ethanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude (S)-Propranolol.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis of (S)-Atenolol
(S)-Atenolol is a selective β1-adrenergic receptor antagonist used to treat cardiovascular diseases.
Caption: Synthetic pathway to (S)-Atenolol.
Materials:
-
(R)-4-(2,3-Epoxypropoxy)phenylacetamide
-
Isopropylamine
-
Methanol or other suitable solvent
Procedure:
-
Suspend (R)-4-(2,3-Epoxypropoxy)phenylacetamide in methanol.
-
Add isopropylamine to the suspension.
-
Heat the mixture to reflux and stir for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and stir to induce crystallization.
-
Filter the solid, wash with water, and dry to obtain crude (S)-Atenolol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure (S)-Atenolol.
Synthesis of (S)-Metoprolol
(S)-Metoprolol is another selective β1-receptor blocker used for various cardiovascular conditions.
Caption: Synthetic pathway to (S)-Metoprolol.
Materials:
-
(R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
Isopropylamine
-
Isopropanol or other suitable solvent
Procedure:
-
Dissolve (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane in isopropanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture in a sealed vessel at 80-90 °C for 12-16 hours.
-
Cool the reaction vessel and carefully vent any excess pressure.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate to give crude (S)-Metoprolol.
-
Purify the product by column chromatography or by forming a salt (e.g., tartrate) and recrystallizing.
Data Summary
The following table summarizes the typical yields and enantiomeric excess (e.e.) for the synthesis of various chiral amino alcohols from this compound or its analogues.
| Product Name | Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | e.e. (%) | Reference |
| (S)-Propranolol | Isopropylamine | Ethanol | Reflux | 4-6 | 85-95 | >98 | [1] |
| (S)-Atenolol | Isopropylamine | Methanol | Reflux | 8-12 | 80-90 | >99 | [2][3] |
| (S)-Metoprolol | Isopropylamine | Isopropanol | 80-90 | 12-16 | 75-85 | >99 | [4] |
| (S)-N-(2-hydroxy-3-phenoxypropyl)aniline | Aniline | Neat | 60 | 2 | 92 | >99 | N/A |
| (S)-1-(tert-Butylamino)-3-phenoxypropan-2-ol | tert-Butylamine | Methanol | Reflux | 24 | 88 | >99 | N/A |
Workflow Overview
The overall workflow for the synthesis of chiral amino alcohols from this compound is depicted below.
References
- 1. EP1171417A1 - Methods for preparing 3-aryloxy-3-arylpropylamines and intermediates thereof - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. A novel enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Synthesis of (R)-Glycidyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of enantiomerically pure (R)-Glycidyl phenyl ether ((R)-GPE), a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Two primary catalytic strategies are highlighted: Hydrolytic Kinetic Resolution (HKR) using chiral salen-cobalt complexes (Jacobsen's catalyst) and Biocatalytic Resolution employing enantioselective epoxide hydrolases (EHases).
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the differential therapeutic effects and toxicities of enantiomers. This compound is a key chiral intermediate for the synthesis of various β-blockers and other important pharmaceutical agents. Consequently, the development of efficient and highly selective catalytic systems for its production is of significant interest. This document outlines two effective methods for achieving high enantiomeric excess (ee) of (R)-GPE.
Catalytic Systems Overview
The synthesis of (R)-GPE is effectively achieved through the kinetic resolution of a racemic mixture of glycidyl phenyl ether. This process involves the selective reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
1. Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst: This method utilizes a chiral salen-cobalt(III) complex, commonly known as Jacobsen's catalyst, to catalyze the hydrolysis of the (S)-enantiomer of glycidyl phenyl ether to the corresponding diol, leaving the desired (R)-enantiomer unreacted.[1][2] The reaction is appealing due to the use of water as a reactant and the potential for catalyst recycling.[2]
2. Biocatalytic Resolution with Epoxide Hydrolases (EHases): This approach employs enzymes, specifically epoxide hydrolases, which exhibit high enantioselectivity. These biocatalysts selectively hydrolyze (S)-glycidyl phenyl ether, providing access to this compound with very high enantiomeric excess.[3][4] Novel epoxide hydrolases from various microorganisms have demonstrated remarkable efficiency for this transformation.[3][4]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for the synthesis of this compound using different catalytic systems.
| Catalyst System | Catalyst Type | Substrate Concentration | Reaction Time | Yield of (R)-GPE (%) | Enantiomeric Excess (ee) of (R)-GPE (%) | Reference |
| Jacobsen's Catalyst | (salen)Co(III) complex | Not specified | Not specified | ~43% | >99% | [2] |
| Epoxide Hydrolase (REH) | From Maritimibacter alkaliphilus | 29.2 mM | 20 min | 38.4% | >99.9% | [3] |
| Epoxide Hydrolase (TpEH1) | From Tsukamurella paurometabola | up to 400 mM | 1 h | 45% | >99% | [4] |
| Epoxide Hydrolase | From Bacillus sp. Z018 | Not specified | Not specified | Not directly for (R)-GPE | 96.3% for the (R)-diol product | [5] |
| Epoxide Hydrolase | From Talaromyces flavus | Not specified | Not specified | Not specified | 96% | [6] |
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution using Jacobsen's Catalyst
This protocol is a general guideline based on the principles of Jacobsen's hydrolytic kinetic resolution.[1][2]
Materials:
-
Racemic glycidyl phenyl ether
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) ((R,R)-Co(II)-salen)
-
Acetic acid (glacial)
-
Water (distilled or deionized)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: In a reaction flask, dissolve (R,R)-Co(II)-salen (0.5 mol%) in THF. Add glacial acetic acid (0.5 mol%) and stir the solution in the presence of air for 30 minutes to generate the active Co(III) species.
-
Reaction Setup: To the activated catalyst solution, add racemic glycidyl phenyl ether (1.0 eq).
-
Hydrolysis: Add water (0.5-0.6 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (or 0-4 °C to suppress potential racemization of the epoxide) and monitor the progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining glycidyl phenyl ether.[2]
-
Work-up: Once the desired enantiomeric excess is reached (typically around 50% conversion), quench the reaction by adding an excess of water.
-
Extraction: Extract the mixture with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the unreacted this compound from the diol product.
Protocol 2: Biocatalytic Resolution using Epoxide Hydrolase
This protocol is based on the use of a purified epoxide hydrolase for the kinetic resolution of racemic glycidyl phenyl ether.[3][4]
Materials:
-
Racemic glycidyl phenyl ether
-
Purified epoxide hydrolase (e.g., from Maritimibacter alkaliphilus or Tsukamurella paurometabola)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzyme Solution: Prepare a solution of the purified epoxide hydrolase in the appropriate buffer.
-
Reaction Mixture: In a temperature-controlled vessel, add the racemic glycidyl phenyl ether to the enzyme solution. The concentration of the substrate can range from approximately 30 mM to 400 mM depending on the specific enzyme's tolerance.[3][4]
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 30-35 °C) with gentle agitation.[5]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining this compound and the formation of the diol.
-
Work-up: When the reaction has reached the desired level of conversion (ideally close to 50%), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Extract the product into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting this compound is often of high purity and may not require further purification. If necessary, column chromatography can be employed.
Visualizations
Caption: Workflow for Hydrolytic Kinetic Resolution.
Caption: Workflow for Biocatalytic Resolution.
Conclusion
Both Hydrolytic Kinetic Resolution with Jacobsen's catalyst and Biocatalytic Resolution with epoxide hydrolases are highly effective methods for producing this compound with excellent enantiomeric excess. The choice of method may depend on factors such as catalyst availability and cost, substrate concentration tolerance, and downstream processing considerations. The provided protocols offer a solid foundation for researchers to implement these efficient catalytic systems in their synthetic endeavors.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase from a marine bacterium, Maritimibacter alkaliphilus KCCM 42376 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic resolution of benzyl glycidyl ether and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (R)-Glycidyl Phenyl Ether in Pharmaceutical Applications
Introduction
(R)-Glycidyl phenyl ether is a valuable chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the asymmetric synthesis of various β-adrenergic blocking agents (beta-blockers). The therapeutic efficacy of many beta-blockers, such as (S)-propranolol, (S)-atenolol, and (S)-metoprolol, resides almost exclusively in the (S)-enantiomer. Consequently, stereoselective synthetic routes starting from enantiomerically pure precursors like this compound are of paramount importance.
The primary derivatization strategy involves the regioselective ring-opening of the epoxide in this compound with various amines. This reaction leads to the formation of chiral β-amino alcohols, which constitute the core structure of most beta-blockers. The choice of catalyst and reaction conditions is crucial to ensure high yields and, most importantly, to maintain the enantiomeric integrity of the chiral center.
These application notes provide detailed experimental protocols for the synthesis of key beta-blocker intermediates from this compound, summarize quantitative data for different catalytic systems, and outline analytical methods for chiral purity assessment. Visual diagrams are included to illustrate the synthetic workflow and the relevant pharmacological signaling pathway.
Data Presentation: Synthesis of (S)-Beta-Blockers
The following tables summarize quantitative data for the synthesis of representative (S)-beta-blockers, highlighting the efficacy of different catalytic systems and reaction conditions.
Table 1: Synthesis of (S)-Propranolol via Ring-Opening of Naphthyl Glycidyl Ether
| Catalyst/Method | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Zn(NO₃)₂ / (+)-Tartaric Acid | Isopropylamine | 2-Butanone | 75 | 0.25 | 60 | 90 | [1][2] |
| Uncatalyzed | Isopropylamine | Water | Reflux | 1 | 92 (racemic) | Not applicable | [1] |
| NGO Membrane Reactor | Isopropylamine | Not Specified | 23 | < 0.0013 | ~100 | Not Specified | [3] |
Table 2: Synthesis of (S)-Atenolol from Chiral Precursors
| Precursor | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-Glycidyl-3-nitrobenzenesulfonate | Isopropylamine | Cesium Fluoride | DMF | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| (R)-epichlorohydrin derived glycidyl ether | Isopropylamine | None | Not Specified | -7 to -4 | 50-60 | 85 | >99 | [5] |
| Resolved (R)-chlorohydrin | Isopropylamine | None | Water | Room Temp. | 48 | 60 | >99 | [6] |
Table 3: Chemoenzymatic and Asymmetric Synthesis of (S)-Metoprolol
| Method | Key Transformation | Catalyst/Enzyme | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Kinetic Hydrolysis Resolution | Hydrolysis of racemic epichlorohydrin | (S,S)-salen Co(III)OAc | 53.9 | >99 | [7] |
| Chemoenzymatic Protocol | Kinetic resolution of chlorohydrin | Candida antarctica lipase B | High | 99 | [8] |
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening of this compound with Amines
This protocol describes a general method for the synthesis of β-amino alcohols from this compound. Specific conditions may need to be optimized for different amines and catalysts.
Materials:
-
This compound
-
Amine (e.g., isopropylamine)
-
Catalyst (e.g., Mg(ClO₄)₂, Zn(NO₃)₂, etc.) (if applicable)
-
Anhydrous solvent (e.g., 2-butanone, methanol, water)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) in the chosen solvent, add the amine (1.1-3 equivalents).
-
If a catalyst is used, add it to the mixture (typically 0.5-5 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is organic, remove it under reduced pressure. If the solvent is water, proceed to extraction.
-
Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Protocol for the Synthesis of (S)-Propranolol[1]
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane (Naphthyl Glycidyl Ether)
-
To a stirred solution of α-naphthol (1 equivalent) and potassium carbonate (2.9 equivalents) in anhydrous 2-butanone, add (±)-epichlorohydrin (1 equivalent).
-
Reflux the mixture for 3 hours, monitoring the consumption of α-naphthol by TLC.
-
Filter the reaction mixture and remove the solvent under vacuum.
-
Purify the residue by column chromatography (silica gel, petroleum ether/EtOAc, 95/5) to obtain naphthyl glycidyl ether.
Step 2: Synthesis of (S)-Propranolol
-
Stir a mixture of naphthyl glycidyl ether (1 equivalent), Zn(NO₃)₂ (0.5 equivalents), and (+)-tartaric acid (1 equivalent) in 2-butanone for 15 minutes at 75°C.
-
Add isopropylamine (excess) to the reaction vessel.
-
Continue stirring at 75°C and monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in the general protocol to obtain (S)-propranolol.
Protocol for Chiral HPLC Analysis of Propranolol Enantiomers[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Column: ChiralPak® IA (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.
Chromatographic Conditions:
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of racemic propranolol and the pure (S)-enantiomer in methanol (e.g., 0.5 mg/mL).
-
Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.
-
Inject the racemic propranolol standard to determine the retention times of the two enantiomers and calculate the resolution factor.
-
Inject the (S)-propranolol standard to confirm the elution order.
-
Inject the synthesized sample solution.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Visualizations
Beta-Adrenergic Signaling Pathway
The therapeutic effect of beta-blockers is achieved by antagonizing the β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine.
Caption: Beta-Adrenergic Signaling Pathway and the Action of Beta-Blockers.
Experimental Workflow: From Synthesis to Analysis
The following diagram outlines the typical workflow for the synthesis and analysis of chiral beta-blockers derived from this compound.
Caption: Workflow for Synthesis and Analysis of (S)-Beta-Blockers.
Conclusion
The derivatization of this compound through nucleophilic ring-opening with amines is a robust and efficient strategy for the synthesis of enantiomerically pure (S)-beta-blockers. The choice of catalyst, whether chemical or enzymatic, plays a significant role in the reaction's efficiency and stereochemical outcome. The protocols and data presented herein provide a comprehensive guide for researchers in the pharmaceutical sciences to develop and optimize the synthesis of these vital therapeutic agents. Rigorous analytical characterization, particularly chiral HPLC, is essential to ensure the enantiomeric purity of the final active pharmaceutical ingredient.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 8. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Post-Synthesis Purification of (R)-Glycidyl Phenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-Glycidyl phenyl ether following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The most prevalent impurities typically include unreacted starting materials such as phenol and epichlorohydrin, the hydrolysis byproduct 3-phenoxy-1,2-propanediol, and polymeric materials. The presence and proportion of these impurities can vary depending on the specific reaction conditions.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the required final purity of the product.
Q3: How can I assess the chemical and enantiomeric purity of my purified this compound?
A3: Chemical purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Enantiomeric purity (enantiomeric excess, ee) is specifically measured using chiral HPLC.
Q4: My purified this compound shows a decrease in enantiomeric excess (ee). What could be the cause?
A4: A decrease in enantiomeric excess, or racemization, can be caused by exposure to acidic or basic conditions, or elevated temperatures during the workup and purification process. It is crucial to maintain neutral pH and use the lowest feasible temperatures throughout the purification.
Q5: What is the expected yield and purity after purification?
A5: The yield and purity are dependent on the chosen purification method and the quality of the crude product. Flash column chromatography can yield purities of >98%.[1] Fractional distillation can also achieve high purity, particularly for large-scale purification.
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
Possible Cause: Incomplete reaction or significant side reactions.
Troubleshooting Steps:
-
Identify Impurities:
-
Use analytical techniques such as NMR, GC, or HPLC to identify the major impurities present in your crude product.
-
Common impurities to look for are unreacted phenol, epichlorohydrin, and the hydrolysis product, 3-phenoxy-1,2-propanediol.
-
-
Optimize Reaction Conditions:
-
If unreacted starting materials are the primary issue, consider adjusting the stoichiometry of reactants, reaction time, or temperature in subsequent syntheses.
-
-
Refine Workup Procedure:
-
Ensure thorough washing steps to remove water-soluble impurities and residual base or acid.
-
Issue 2: Presence of Phenol in the Purified Product
Possible Cause: Inefficient removal during purification due to similar polarities or azeotrope formation with the product during distillation.
Troubleshooting Steps:
-
Column Chromatography:
-
Use a less polar solvent system for flash column chromatography, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate). This should allow for better separation of the more polar phenol from the product.
-
-
Fractional Distillation:
-
Ensure your fractional distillation setup has sufficient theoretical plates to separate compounds with close boiling points.
-
Conduct the distillation under a higher vacuum to lower the boiling points and potentially improve separation.
-
-
Chemical Treatment:
-
Consider a dilute basic wash (e.g., 1% NaOH solution) of the crude product in an organic solvent to deprotonate and extract the acidic phenol into the aqueous layer. Caution: This method risks opening the epoxide ring; therefore, it should be performed quickly and at low temperatures.
-
Issue 3: Presence of 3-Phenoxy-1,2-propanediol in the Purified Product
Possible Cause: Hydrolysis of the epoxide ring due to the presence of water, acid, or base during the reaction or workup.
Troubleshooting Steps:
-
Column Chromatography:
-
3-phenoxy-1,2-propanediol is significantly more polar than this compound. A standard flash column chromatography protocol with an ethyl acetate/hexane solvent system should effectively separate the diol. If the diol is still present, consider using a steeper gradient or a more polar solvent system after the elution of the desired product to wash the column.
-
-
Fractional Distillation:
-
The boiling point of 3-phenoxy-1,2-propanediol is higher than that of this compound. Careful fractional distillation should leave the diol in the distillation pot.
-
-
Prevention:
-
Ensure all solvents and reagents are anhydrous.
-
Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Neutralize the reaction mixture carefully before purification.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | 150.17 | 245 |
| Phenol | 94.11 | 181.7 |
| Epichlorohydrin | 92.52 | 117.9 |
| 3-Phenoxy-1,2-propanediol | 168.19 | 269-271 |
Table 2: Comparison of Purification Techniques
| Technique | Principle of Separation | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Flash Column Chromatography | Polarity | >98%[1] | 70-95% | High resolution for a wide range of impurities. | Requires solvents, can be time-consuming for large scales. |
| Fractional Distillation | Boiling Point | >99% | 80-95% | Scalable, cost-effective for large quantities. | Less effective for impurities with close boiling points, risk of thermal degradation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a low polarity solvent mixture, such as 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent, for example, to 10-20% ethyl acetate in hexane, to elute the this compound.
-
The more polar impurities, such as 3-phenoxy-1,2-propanediol, will elute at higher concentrations of ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus with a vacuum source
-
Heating mantle and magnetic stirrer
-
Boiling chips
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the distillation flask with the crude this compound and add boiling chips.
-
Distillation:
-
Apply vacuum and begin heating the distillation flask gently.
-
Collect the initial fraction, which will likely contain lower boiling point impurities like residual epichlorohydrin.
-
Carefully monitor the temperature at the distillation head. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Higher boiling impurities, such as 3-phenoxy-1,2-propanediol and polymeric materials, will remain in the distillation flask.
-
-
Product Collection: Collect the purified this compound in a pre-weighed receiving flask.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
Materials:
-
Purified this compound
-
Chiral HPLC column (e.g., cellulose or amylose-based)
-
HPLC system with a UV detector
-
Mobile phase solvents (e.g., hexane, isopropanol)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
Method Development:
-
Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of chiral compounds.[2]
-
Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) to achieve baseline separation of the (R) and (S) enantiomers.
-
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Quantification: Determine the area of the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Identifying and minimizing side products in (R)-Glycidyl phenyl ether reactions
Welcome to the technical support center for (R)-Glycidyl phenyl ether (R-GPE) reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reaction pathway diagrams to support your work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during reactions with this compound.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a low yield of my target molecule after reacting (R)-GPE with my nucleophile. What are the likely causes and how can I improve the yield?
Answer: Low yields are often due to the formation of side products or incomplete reactions. The most common side reactions are hydrolysis of the epoxide ring and polymerization of the (R)-GPE.
Troubleshooting Steps:
-
Analyze for Side Products: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of common side products such as 3-phenoxy-1,2-propanediol (from hydrolysis) or oligomers/polymers.
-
Ensure Anhydrous Conditions: The epoxide ring of (R)-GPE is susceptible to hydrolysis, especially under acidic or basic conditions.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: Temperature control is crucial. High temperatures can promote polymerization and other side reactions.[1] It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.
-
Control Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired products. Carefully control the stoichiometry of (R)-GPE to your nucleophile.
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction outcome. For example, in reactions with phenols, a base-catalyzed reaction can yield a secondary alcohol as the main product, while an acid-catalyzed reaction may produce a primary alcohol as the major product along with a secondary alcohol as a minor product.[2]
FAQ 2: Formation of a Water-Soluble Side Product
Question: After my reaction and work-up, I have a significant amount of a water-soluble impurity. What is this and how can I prevent its formation?
Answer: A common water-soluble side product is 3-phenoxy-1,2-propanediol , which results from the hydrolysis of the epoxide ring of (R)-GPE.[3]
Minimization Strategies:
-
Strict Anhydrous Conditions: As mentioned previously, the most effective way to prevent hydrolysis is to exclude water from the reaction mixture. Use anhydrous solvents and dry your starting materials if necessary.
-
pH Control: Both acidic and basic conditions can catalyze hydrolysis.[4] If your reaction requires an acid or base, use the minimum effective amount and consider using a milder reagent or a non-aqueous work-up.
-
Temperature Management: Elevated temperatures can increase the rate of hydrolysis.[1] Running the reaction at the lowest effective temperature can help minimize this side reaction.
Quantitative Data on Hydrolysis:
| Side Product | Formation Condition | Minimization Strategy |
| 3-phenoxy-1,2-propanediol | Presence of water, acid or base catalysis | Use anhydrous solvents, inert atmosphere, and control pH and temperature. |
FAQ 3: My Product is a Sticky, Viscous Oil or a Solid Precipitate
Question: My reaction has resulted in a thick, sticky substance or an insoluble precipitate, making purification difficult. What is happening?
Answer: This is a strong indication of polymerization of the this compound. Epoxides can undergo ring-opening polymerization, especially in the presence of acids, bases, or other initiators.[5]
Minimization Strategies:
-
Catalyst Choice and Concentration: Certain catalysts, particularly strong Lewis acids or bases, can initiate polymerization. Use the mildest possible catalyst at the lowest effective concentration. Some studies have shown that specific organoaluminum initiators can lead to controlled, living anionic polymerization, but in a typical reaction, this is an undesired side path.[6]
-
Temperature Control: High temperatures can significantly accelerate polymerization. Maintain a consistent and controlled temperature throughout the reaction.[7]
-
Monomer Concentration: High concentrations of (R)-GPE can favor polymerization. If possible, add the (R)-GPE slowly to the reaction mixture to keep its instantaneous concentration low.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC) and quench the reaction as soon as the desired product is formed to prevent subsequent polymerization.
| Side Product | Formation Condition | Minimization Strategy |
| Poly(phenyl glycidyl ether) | High temperature, high catalyst concentration, high (R)-GPE concentration | Use mild catalyst, control temperature, slow addition of (R)-GPE, monitor reaction time. |
FAQ 4: Multiple Spots on TLC After Reaction with an Amine
Question: I have reacted (R)-GPE with a primary amine and see multiple product spots on my TLC plate. What are these?
Answer: When reacting with a primary amine, you can expect to form a main product where one molecule of (R)-GPE has reacted with the amine. However, it is also possible for a second molecule of (R)-GPE to react with the secondary amine formed in the initial reaction, leading to a di-substituted product. Other spots could be unreacted starting materials or the hydrolysis product.
Understanding the Reactivity:
-
The reaction of a primary amine with an epoxide is generally faster than the reaction of the resulting secondary amine.[7] However, the relative rates can be influenced by steric hindrance and reaction conditions.
-
The hydroxyl group formed in the initial reaction can catalyze further reactions.[7]
Troubleshooting and Selectivity:
-
Stoichiometry: To favor the mono-adduct, use an excess of the primary amine.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity for the primary amine reaction.
-
Catalyst: The choice of catalyst can influence the relative rates of the primary and secondary amine reactions.[8]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in the Reaction of (R)-GPE with a Nucleophile
This protocol provides a general framework for reacting (R)-GPE with a nucleophile while minimizing hydrolysis and polymerization.
-
Preparation:
-
Oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >100 °C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation over a drying agent).
-
Ensure your nucleophile is dry. If it is a solid, dry it in a vacuum oven.
-
-
Reaction Setup:
-
Assemble the glassware under a stream of inert gas (nitrogen or argon).
-
Dissolve the nucleophile in the anhydrous solvent in the reaction flask.
-
If a catalyst is required, add it to the nucleophile solution.
-
-
Reaction Execution:
-
Dissolve the (R)-GPE in the anhydrous solvent in a dropping funnel.
-
Add the (R)-GPE solution dropwise to the reaction mixture over a period of time (e.g., 30-60 minutes) while maintaining the desired reaction temperature. Slow addition helps to control the reaction exotherm and minimize polymerization.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it appropriately (e.g., by adding a saturated aqueous solution of a salt if compatible with your product).
-
Perform an extraction with a suitable organic solvent.
-
Wash the organic layer with brine to remove any remaining water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography.
-
Protocol 2: Purification of a Typical (R)-GPE-Amine Adduct by Column Chromatography
This protocol describes a general method for purifying the product of a reaction between (R)-GPE and an aromatic amine.
-
TLC Analysis:
-
Develop a suitable solvent system for TLC that provides good separation between your product, starting materials, and any side products. A common starting point for amine adducts is a mixture of hexane and ethyl acetate.
-
Example TLC Solvent System: Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1, v/v). The optimal ratio will depend on the polarity of your specific product.
-
Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for amines).
-
-
Column Preparation:
-
Choose a column of appropriate size based on the amount of crude product.
-
Pack the column with silica gel using the "slurry method" with your chosen eluent (a slightly less polar solvent system than the one used for TLC is often a good starting point).
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed product to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
It may be necessary to gradually increase the polarity of the eluent (gradient elution) to elute your product and then any more polar impurities.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways for this compound.
Experimental Workflow for Minimizing Side Products
Caption: Workflow to minimize side products in (R)-GPE reactions.
Troubleshooting Logic
Caption: Troubleshooting guide for common issues in (R)-GPE reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US4255470A - Process for preventing polymer buildup in a polymerization reactor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for (R)-Glycidyl Phenyl Ether Ring-Opening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic ring-opening of (R)-Glycidyl phenyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the ring-opening of this compound with alcohols?
A1: The most prevalent catalysts are Lewis acids, which activate the epoxide ring, making it more susceptible to nucleophilic attack. Common examples include boron trifluoride etherate (BF₃·OEt₂), aluminum triflate (Al(OTf)₃), bismuth triflate (Bi(OTf)₃), and magnesium perchlorate (Mg(ClO₄)₂). Heterogeneous catalysts, such as certain zeolites (e.g., Sn-Beta), are also utilized for their stability and ease of separation.
Q2: What is a typical starting catalyst loading for optimization experiments?
A2: A general starting point for catalyst loading in optimization studies is between 0.1 mol% and 5 mol% relative to the epoxide. For highly active Lewis acids like Al(OTf)₃ or Bi(OTf)₃, loadings can be as low as 0.01 mol% and still achieve high conversion and selectivity.[1][2] It is recommended to start with a lower loading, for instance, 0.5 mol%, and adjust based on the reaction progress.
Q3: How does excess catalyst loading affect the reaction?
A3: While insufficient catalyst will lead to a slow or incomplete reaction, an excess of catalyst can promote undesirable side reactions.[3] These may include polymerization of the glycidyl ether, reduced regioselectivity, or decomposition of the starting material or product, ultimately leading to a lower yield of the desired β-alkoxy alcohol.
Q4: What is the role of the solvent in catalyst optimization?
A4: The choice of solvent is critical as it can influence the catalyst's activity. Polar aprotic solvents are generally preferred. It is crucial to use anhydrous solvents, as water can deactivate many Lewis acid catalysts.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the ring-opening of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Lewis acid catalyst has not been deactivated by moisture. Use freshly opened reagents and anhydrous solvents. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%, then to 2.0 mol%). Monitor the reaction progress by TLC or GC/LC-MS. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Be aware that excessive heat can lead to side products. |
| Inappropriate Solvent | Ensure the solvent is suitable for the chosen catalyst and reaction conditions. |
Problem 2: Low Yield of the Desired Product with Significant Byproduct Formation
| Potential Cause | Troubleshooting Step |
| Excessive Catalyst Loading | Reduce the amount of catalyst. High concentrations can catalyze polymerization or other side reactions. |
| Reaction Temperature is Too High | Lower the reaction temperature to disfavor the formation of thermal decomposition products or elimination byproducts. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. |
Problem 3: Poor Regioselectivity
| Potential Cause | Troubleshooting Step |
| Nature of the Catalyst | The choice of catalyst can significantly influence regioselectivity. Consider screening different Lewis acids or heterogeneous catalysts. For instance, Sn-Beta has been shown to be highly regioselective. |
| Reaction Conditions | Temperature and solvent can affect the regiochemical outcome. A systematic optimization of these parameters may be necessary. |
Data on Catalyst Loading Optimization
The following tables provide illustrative data on the effect of catalyst loading on the ring-opening of glycidyl ethers with alcohols. Note that optimal conditions can vary based on the specific substrate, nucleophile, and catalyst.
Table 1: Effect of Al(OTf)₃ Loading on the Ring-Opening of Glycidol with Methanol
Reaction Conditions: 80°C, 1 hour.
| Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
| 0.01 | >99 | >99 |
| 0.005 | 85 | >99 |
| 0.001 | 20 | >99 |
Data adapted from a study on glycidol, a similar epoxide substrate.[1][2]
Table 2: Optimization of Reaction Parameters for Epoxide Ring-Opening with Glycerol
This table is based on a response surface methodology study on epoxidized methyl oleate.[3]
| Catalyst Loading (%) | Temperature (°C) | Mole Ratio (Epoxide:Glycerol) | Predicted Hydroxyl Value (mg KOH/g) |
| 0.18 | 120 | 1:10 | 301.25 |
| 0.55 | 120 | 1:10 | 285.00 |
| 0.15 | 150 | 1:7.5 | 260.00 |
| 0.55 | 90 | 1:7.5 | 240.00 |
Experimental Protocols
General Protocol for the Lewis Acid-Catalyzed Ring-Opening of this compound with an Alcohol
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, isopropanol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous alcohol (1.2 eq).
-
Dissolve the reactants in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Lewis acid catalyst (e.g., 0.5 mol% of BF₃·OEt₂) dropwise to the stirred solution.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Strategies to prevent racemization during reactions with (R)-Glycidyl phenyl ether
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Glycidyl phenyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of your reactions.
Troubleshooting Guide: Loss of Enantiomeric Purity
This guide addresses common issues leading to the racemization of this compound during chemical reactions.
Issue: Significant loss of enantiomeric excess (ee) is observed in the product after reacting this compound with a nucleophile.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Reaction Temperature | Elevated temperatures can provide the activation energy for racemization pathways to compete with the desired stereospecific reaction. For instance, reactions involving optically active glycidyl ethers at temperatures exceeding 100°C are known to be prone to racemization. | Maintain the lowest effective temperature for your reaction. It is advisable to perform reactions at or below room temperature if the reaction kinetics are favorable. |
| Strongly Basic or Acidic Conditions | Both strong bases and acids can catalyze the opening and closing of the epoxide ring, which can lead to racemization. Under strongly basic conditions, deprotonation of the carbon atom adjacent to the phenyl group can occur, leading to a loss of stereochemistry. Strong acids can promote the formation of a carbocation-like intermediate, which is planar and can be attacked from either side by the nucleophile, resulting in a racemic mixture. | - For base-catalyzed reactions: Use a weak or sterically hindered non-nucleophilic base. Avoid strong bases like sodium hydroxide or potassium tert-butoxide if possible.- For acid-catalyzed reactions: Employ mild Lewis acids. Brønsted acids should be used with caution. The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction. |
| Choice of Nucleophile and Reaction Time | Highly reactive nucleophiles can sometimes lead to side reactions or require harsher conditions that promote racemization. Prolonged reaction times, even under mild conditions, can increase the likelihood of racemization. | Select the appropriate nucleophile and optimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction as soon as the starting material is consumed. |
| Solvent Effects | The polarity of the solvent can influence the reaction mechanism. Polar protic solvents can stabilize charged intermediates that may be involved in racemization pathways. | Use aprotic solvents where possible. The choice of solvent should be optimized for the specific reaction to favor the desired stereospecific pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for epoxides like this compound often involves a reversible ring-opening and ring-closing process. Under conditions that favor the formation of a carbocation-like intermediate at the chiral center (e.g., strongly acidic conditions), the stereochemical information can be lost. In the presence of a strong base, racemization can also occur through deprotonation and reprotonation at the chiral carbon.
Q2: How does the choice of catalyst affect the stereochemical outcome of the ring-opening reaction?
A2: The catalyst plays a crucial role in determining both the regioselectivity and the stereoselectivity of the ring-opening reaction.
-
Acid catalysts activate the epoxide by protonating the oxygen atom, making it a better leaving group. This can lead to a mixture of products depending on whether the nucleophile attacks the more or less substituted carbon. Acid-catalyzed reactions can sometimes proceed through an SN1-like mechanism, which can lead to racemization.
-
Base catalysts typically deprotonate the nucleophile, increasing its nucleophilicity. The resulting nucleophile then attacks the less sterically hindered carbon of the epoxide in an SN2 fashion, which generally proceeds with inversion of configuration at the site of attack. If the attack is at the terminal carbon of the glycidyl group, the stereocenter is not affected. However, if the base is too strong, it can cause racemization of the starting material.
Q3: Are there any enzymatic methods to perform stereoselective reactions with phenyl glycidyl ether?
A3: Yes, enzymatic methods can be highly effective for stereoselective reactions. For example, epoxide hydrolases can be used for the kinetic resolution of racemic phenyl glycidyl ether. In one study, an epoxide hydrolase from Bacillus sp. was used for the stereospecific hydrolysis of (R)-phenyl glycidyl ether to produce (R)-3-phenoxy-1,2-propanediol with an enantiomeric excess of 96.3%[1]. Another study using a recombinant epoxide hydrolase from Streptomyces griseus showed that the enantioselectivity is influenced by pH and temperature[2].
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the stereochemical outcome of reactions involving glycidyl ethers.
Table 1: Effect of pH and Temperature on the Enantioselectivity of Epoxide Hydrolase Catalyzed Resolution of Phenyl Glycidyl Ether [2]
| pH | Temperature (°C) | Enantioselectivity (E-value) |
| 5.0 | 30 | ~15 |
| 6.0 | 30 | ~25 |
| 7.0 | 30 | ~40 |
| 7.5 | 30 | ~45 |
| 8.0 | 30 | ~35 |
| 9.0 | 30 | ~20 |
| 7.5 | 10 | ~20 |
| 7.5 | 20 | ~30 |
| 7.5 | 30 | ~45 |
| 7.5 | 40 | ~50 |
| 7.5 | 50 | ~30 |
| 7.5 | 55 | ~15 |
Table 2: Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-hexanediamine [3]
Note: This study focused on reaction rates and did not report on the stereochemical outcome.
| Temperature (°C) | Rate Constant k1 (L²/equiv²·s) x 10⁵ | Rate Constant k2 (L²/equiv²·s) x 10⁵ |
| 46 | 1.83 | 0.0277 |
| 60 | 5.33 | 0.0892 |
| 80 | 18.9 | 0.317 |
| 100 | 52.5 | 0.882 |
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Ring-Opening of this compound with a Phenol Nucleophile
This protocol is a general guideline and should be optimized for specific substrates and reaction scales.
Materials:
-
This compound
-
Phenol nucleophile
-
Mild base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add the phenol nucleophile (1.0 eq) and the anhydrous aprotic solvent.
-
Add the mild base (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to form the phenoxide.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.
Visualizations
Caption: Factors influencing the stereochemical outcome of reactions with this compound.
Caption: General experimental workflow for reactions with this compound.
References
Addressing low yields in the synthesis of (R)-Glycidyl phenyl ether derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (R)-Glycidyl phenyl ether and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development who may be encountering challenges in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The most prevalent and versatile method is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of a substituted phenol using a base to form a phenoxide ion, which then acts as a nucleophile and attacks epichlorohydrin (or a chiral equivalent) to form the corresponding glycidyl ether.[1][2] To enhance reaction rates and yields, phase-transfer catalysis (PTC) is often employed, especially in biphasic reaction media.[3][4][5]
Q2: Why is phase-transfer catalysis (PTC) recommended for this synthesis?
A2: Phase-transfer catalysis is highly recommended because it facilitates the transfer of the phenoxide reactant from the aqueous or solid phase to the organic phase where the epichlorohydrin reactant is located.[4] This overcomes the low mutual solubility of the reactants, leading to increased reaction rates, milder reaction conditions (e.g., lower temperatures), and often higher yields.[3][6] Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[4]
Q3: What are the typical side reactions that can lead to low yields?
A3: Several side reactions can compete with the desired synthesis, resulting in reduced yields. These include:
-
Polymerization of epichlorohydrin: This can be initiated by the base or high temperatures.[7]
-
Formation of di-glycidyl ethers or other byproducts: The newly formed glycidyl ether can react with another phenoxide molecule.[6]
-
Hydrolysis of epichlorohydrin: In the presence of water, epichlorohydrin can be hydrolyzed.
-
Elimination reactions: With sterically hindered reactants, elimination can compete with the desired SN2 substitution.[1][2]
Q4: How can I purify the final this compound derivative?
A4: Purification strategies depend on the scale and nature of the product and impurities. Common methods include:
-
Filtration: To remove solid by-products like sodium chloride and excess base, especially in solvent-free systems.[3][6]
-
Extraction: The product can be extracted from the reaction mixture using a suitable organic solvent like ethyl acetate, followed by washing to remove water-soluble impurities.[4]
-
Vacuum Distillation: For liquid products, vacuum distillation is an effective method for purification.[4]
-
Column Chromatography: For smaller-scale reactions or when high purity is required, silica gel column chromatography can be used.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives and provides systematic steps for resolution.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Ineffective Deprotonation of Phenol | - Base Selection: Ensure the base is strong enough to deprotonate the specific phenol derivative. Common bases include NaOH, KOH, and K₂CO₃. For dialkyl ethers, stronger bases like NaH can be used, though this is less common for aryl ethers.[1] - Anhydrous Conditions: If using moisture-sensitive bases like NaH, ensure all reagents and solvents are dry. |
| Poor Nucleophilic Attack (SN2 Reaction) | - Leaving Group: Ensure a good leaving group is present on the electrophile (e.g., chloride on epichlorohydrin). - Steric Hindrance: If the phenol or electrophile is highly substituted, steric hindrance can impede the SN2 reaction. Consider less hindered starting materials if possible.[2][8] |
| Phase-Transfer Catalyst (PTC) Inefficiency | - Catalyst Choice: Select an appropriate PTC. Tetrabutylammonium bromide (TBAB) is a common choice.[4] - Catalyst Concentration: The catalyst concentration should be optimized. A typical range is 0.0005-0.1 molar equivalents relative to the alcohol.[9] |
| Low Reaction Temperature | - While PTC allows for milder conditions, the temperature may still be too low for a specific substrate. Gradually increase the reaction temperature (e.g., from 60°C to 80°C) and monitor the reaction progress by TLC or GC.[4] |
Problem 2: Significant Byproduct Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Epichlorohydrin Polymerization | - Control Temperature: Avoid excessive heating, as this can promote polymerization.[7] - Molar Ratio: Use an excess of epichlorohydrin relative to the phenol (e.g., 3 to 15 molar equivalents per phenolic hydroxyl group) to favor the desired reaction over polymerization.[7] |
| Formation of Di-substituted Products | - Molar Ratio of Reactants: Adjust the molar ratio of phenol to epichlorohydrin. A higher excess of epichlorohydrin can minimize the reaction of the product with another phenoxide ion.[7] |
| Hydrolysis of Epichlorohydrin | - Minimize Water: While some water is present in aqueous base solutions, try to minimize excess water in the reaction. Solvent-free conditions with a solid base can be an alternative.[3][6] |
Experimental Protocols
Protocol 1: Synthesis of a Glycidyl Phenyl Ether Derivative using Phase-Transfer Catalysis
This protocol is a generalized procedure based on common practices for synthesizing glycidyl ethers.[4][6]
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1 equivalent) in a suitable organic solvent (e.g., toluene or n-hexane), or if running solvent-free, use the molten phenol if it's a low-melting solid.
-
Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.01-0.05 equivalents).
-
Add epichlorohydrin (1.5 to 3 equivalents).
-
-
Reaction Execution:
-
Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) or solid powdered sodium hydroxide (1.5 to 2.5 equivalents).
-
Heat the mixture to the desired temperature (typically 60-80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 3-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid, filter off the precipitated sodium chloride and excess base.
-
If in a solvent, wash the organic layer with water to remove the salt and base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Glycidyl Ether Yield
| Parameter | Condition A | Condition B | Condition C | Observed Yield | Reference |
| Base | NaOH | KOH | K₂CO₃ | Yields can vary depending on the substrate. KOH often provides higher yields than NaOH. | [1][10] |
| Phenol:Epichlorohydrin Molar Ratio | 1:1.5 | 1:3 | 1:10 | Increasing the excess of epichlorohydrin can improve yields by minimizing side reactions. | [4][7] |
| Temperature | 45°C | 65°C | 80°C | Higher temperatures generally increase reaction rates, but can also lead to more byproducts. An optimal temperature needs to be determined for each system. | [4][10] |
| Catalyst (TBAB) Loading (mol eq.) | 0.01 | 0.03 | 0.05 | Catalyst loading needs to be optimized; too little may result in slow reactions, while too much may not provide additional benefits. | [4] |
Visualizations
Diagram 1: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting low yields in the synthesis.
Diagram 3: Role of Phase-Transfer Catalysis
Caption: Illustrative workflow of Phase-Transfer Catalysis (PTC) in the reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. iagi.or.id [iagi.or.id]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: Enhancing Enantioselectivity in (R)-Glycidyl Phenyl Ether Reactions
Welcome to the technical support center for catalytic reactions involving (R)-Glycidyl phenyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your catalytic reactions, leading to suboptimal enantioselectivity.
Question 1: Why am I observing low enantiomeric excess (e.e.) in my reaction?
Answer: Low enantiomeric excess can stem from several factors related to your catalyst, reaction conditions, and reagents. Here are the primary areas to investigate:
-
Catalyst Activity/Integrity: The chiral catalyst is the core of the enantioselective transformation. Its effectiveness can be compromised by impurities, improper activation, or degradation.
-
Presence of Water: Trace amounts of water can significantly disrupt the chiral environment of the catalyst, leading to a substantial decrease in enantioselectivity.[1]
-
Reaction Temperature: Temperature control is critical. Higher temperatures can decrease the stability of the chiral catalyst complex and reduce the energy difference between the diastereomeric transition states, which lowers the % e.e.[1]
-
Solvent Choice: The solvent plays a crucial role in the reaction pathway and can influence the stereochemical outcome.[2][3] An inappropriate solvent can lead to poor selectivity.
-
Substrate Purity: Impurities in the this compound or other reagents can interfere with the catalyst.
Question 2: My reaction is proceeding very slowly or not at all, alongside poor enantioselectivity. What is the likely cause?
Answer: A sluggish or stalled reaction coupled with poor enantioselectivity often points to catalyst inhibition or deactivation.
-
Catalyst Poisoning: Certain functional groups or impurities in your reagents or solvent can act as catalyst poisons, binding to the active site and preventing turnover.
-
Incorrect Catalyst Loading: While low catalyst loading is desirable, an insufficient amount may not be enough to drive the reaction at a reasonable rate, especially if minor impurities are present. Conversely, excessively high loading is not always beneficial and can be uneconomical.
-
Poor Solubility: The catalyst or reagents may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Question 3: I've confirmed my catalyst is active and my reagents are pure, but the enantioselectivity is still poor. What should I optimize next?
Answer: If catalyst and reagent quality are high, focus on optimizing the reaction parameters. The following workflow can guide your optimization process.
Caption: A logical workflow for troubleshooting and optimizing enantioselectivity.
Frequently Asked Questions (FAQs)
Question 4: Which type of catalytic reaction is most common for enhancing the enantiopurity of glycidyl ethers?
Answer: The Hydrolytic Kinetic Resolution (HKR) is a widely used and highly effective method.[4] This reaction uses water as a nucleophile in the presence of a chiral catalyst, typically a Salen-Co(III) complex, to selectively open one enantiomer of a racemic epoxide, leaving the other, desired enantiomer unreacted and thus highly enriched.[4][5][6] This method is valued for its use of an inexpensive reactant (water) and the low loadings of a recyclable catalyst.[4]
Question 5: How does solvent choice impact the enantioselectivity of the Hydrolytic Kinetic Resolution (HKR)?
Answer: The solvent significantly influences the reaction's outcome. While some reactions can be performed under solvent-free conditions, the choice of solvent can affect catalyst stability, solubility of reactants, and the transition state's energy, thereby altering enantioselectivity.[5][6] For instance, in some ring-opening reactions, ethereal solvents like diethyl ether may provide different selectivity compared to aromatic solvents like toluene or halogenated solvents like dichloromethane.[7] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific substrate and catalyst system.
Table 1: Effect of Reaction Parameters on Hydrolytic Kinetic Resolution (HKR) of Phenyl Glycidyl Ether
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of (R)-PGE (%) |
|---|---|---|---|---|---|
| 0.5 | None | 22-25 | 16 | 55 | >99 |
| 0.2 | THF | 22-25 | 24 | 52 | >99 |
| 0.5 | t-BuOH | 22-25 | 48 | 54 | 98 |
| 0.5 | CH3CN | 22-25 | 72 | 53 | 97 |
This table is a representative summary based on typical results for HKR of terminal epoxides. Actual results may vary.
Question 6: Can biocatalysts be used for the kinetic resolution of phenyl glycidyl ether?
Answer: Yes, biocatalysts, specifically epoxide hydrolases (EHs), are a powerful alternative for the kinetic resolution of phenyl glycidyl ether.[8] These enzymes can exhibit excellent enantioselectivity and operate under mild conditions. For example, a novel epoxide hydrolase from Tsukamurella paurometabola has been shown to resolve racemic phenyl glycidyl ether (PGE) at high concentrations, yielding (R)-PGE with an enantiomeric excess of over 99%.[8] Another EH from Bacillus sp. Z018 catalyzed the stereospecific hydrolysis of (R)-phenyl glycidyl ether to produce (R)-3-phenoxy-1,2-propanediol with high enantiomeric excess.[9]
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR) of Racemic Phenyl Glycidyl Ether
This protocol describes a typical procedure for the HKR of racemic phenyl glycidyl ether using a chiral (salen)Co(III) catalyst.
Materials:
-
Racemic phenyl glycidyl ether
-
(R,R)-Salen-Co(II) complex
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF, anhydrous)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Molecular sieves (3Å or 4Å, activated)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical HKR experiment.
Procedure:
-
Catalyst Activation: In a clean, dry flask, the (R,R)-Salen-Co(II) complex (e.g., 0.2-0.5 mol%) is dissolved in a minimal amount of a suitable solvent like THF. Glacial acetic acid (1 equivalent relative to Co) is added, and the mixture is stirred in the presence of air for approximately 1 hour until the color changes, indicating the oxidation of Co(II) to the active Co(III) species.
-
Reaction Setup: Racemic phenyl glycidyl ether (1.0 equivalent) is added to the activated catalyst solution.
-
Reaction Initiation: The mixture is cooled (if necessary, often to 0°C or room temperature). Deionized water (0.5 equivalents) is then added dropwise.
-
Monitoring: The reaction is stirred vigorously and monitored by an appropriate technique (e.g., chiral GC or HPLC) until approximately 50-55% conversion of the starting material is achieved. This ensures the highest possible enantiomeric excess for the remaining epoxide.
-
Workup: The reaction mixture is diluted with a solvent like dichloromethane or diethyl ether. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.[1]
-
Purification: The solvent is removed under reduced pressure. The resulting mixture of unreacted this compound and the diol product can be separated by flash column chromatography.
-
Analysis: The enantiomeric excess of the purified this compound is determined using chiral chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions for scaling up (R)-Glycidyl phenyl ether production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up production of (R)-Glycidyl phenyl ether.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and resolution of this compound.
1.1 Low Yield in Racemic Phenyl Glycidyl Ether Synthesis
Q: We are experiencing low yields in the initial synthesis of racemic phenyl glycidyl ether from phenol and epichlorohydrin. What are the common causes and solutions?
A: Low yields in this reaction are often attributed to side reactions and suboptimal reaction conditions. Here are the primary causes and their respective solutions:
-
Formation of Byproducts: The primary byproduct is 1,3-diphenoxy-2-propanol, which can be formed if the reaction conditions favor the opening of the newly formed epoxide ring by another phenoxide ion.[1] Another potential byproduct is the formation of polymers.
-
Solution: Carefully control the stoichiometry of the reactants. Using an excess of epichlorohydrin can favor the formation of the desired product. Additionally, the choice of base and reaction temperature is critical.[2] Phase-transfer catalysis can also improve selectivity and yield by facilitating the reaction at the interface of two immiscible phases, minimizing side reactions in the bulk phase.[3][4][5]
-
-
Incomplete Reaction: The reaction may not go to completion if the reaction time is too short or the temperature is too low.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Optimization of reaction time and temperature may be necessary. For instance, some protocols suggest temperatures ranging from 30-100°C.[6]
-
-
Inefficient Dehydrochlorination: The final step of ring-closure to form the epoxide requires a strong base. Incomplete dehydrochlorination of the chlorohydrin intermediate will result in a lower yield of the final product.[2]
-
Solution: Ensure the use of a sufficient amount of a strong base like sodium hydroxide for the dehydrochlorination step. The reaction is typically washed with a sodium hydroxide solution to facilitate this.[2]
-
1.2 Low Enantiomeric Excess (e.e.) in Kinetic Resolution
Q: Our hydrolytic kinetic resolution (HKR) using a Salen-Co(III) catalyst is resulting in low enantiomeric excess (% ee) for the desired this compound. What could be the issue?
A: Low enantioselectivity in HKR is a common challenge. Several factors can contribute to this issue:
-
Catalyst Inactivity or Degradation: The chiral catalyst is the core of the asymmetric induction. Its proper formation and stability are crucial.[7] The Co(III)-salen catalyst can deactivate over time.[8]
-
Solution: Ensure the catalyst is properly activated before use. For Co(III)-salen catalysts, this often involves oxidation of a Co(II) precursor.[9] If recycling the catalyst, regeneration steps, such as treatment with acetic acid in the air, may be necessary.[10] However, be aware that the regeneration process itself can sometimes lead to a decline in activity.[11] The choice of counter-ion on the cobalt complex can also significantly affect catalyst stability and recyclability.[10][11]
-
-
Presence of Water: While water is a reactant in hydrolytic kinetic resolution, its concentration is critical. An inappropriate amount of water can negatively impact enantioselectivity.[7]
-
Reaction Temperature: Temperature plays a significant role in the selectivity of the reaction.
-
Racemization of the Epoxide: Some epoxides, especially those with certain substituents, can undergo racemization under the reaction conditions, which will lower the final e.e. of the unreacted epoxide.[12]
-
Solution: Performing the reaction at lower temperatures (0-4°C) and in a suitable solvent like THF can help suppress racemization.[12]
-
1.3 Issues with Biocatalytic Kinetic Resolution
Q: We are using an epoxide hydrolase for the kinetic resolution of racemic phenyl glycidyl ether, but the conversion and enantioselectivity are poor. What can we do to improve the process?
A: Biocatalytic resolutions are sensitive to various parameters. Here’s how to troubleshoot common issues:
-
Low Enzyme Activity: The specific activity of the epoxide hydrolase is crucial for an efficient resolution.
-
Solution: Optimize the fermentation conditions for the microorganism producing the enzyme to improve the specific activity and biomass concentration.[14] Ensure the pH and temperature of the reaction are at the optimal values for the specific enzyme being used.
-
-
Substrate/Product Inhibition: High concentrations of the substrate (racemic phenyl glycidyl ether) or the diol product can inhibit the enzyme, leading to a slowdown or stoppage of the reaction.
-
Solution: Investigate the substrate tolerance of your enzyme. Some epoxide hydrolases have shown high tolerance to phenyl glycidyl ether concentrations up to 400 mM.[15] If inhibition is an issue, a fed-batch approach for the substrate or in-situ product removal could be beneficial.
-
-
Poor Enantioselectivity (Low E-value): The inherent enantioselectivity (E-value) of the enzyme for the substrate is a key factor.
Section 2: Frequently Asked Questions (FAQs)
2.1 Synthesis and Resolution Strategies
Q: What are the main strategies for producing enantiomerically pure this compound?
A: The two primary strategies are:
-
Asymmetric Synthesis: This involves the direct synthesis of the (R)-enantiomer from achiral starting materials using a chiral catalyst or reagent.
-
Kinetic Resolution of a Racemic Mixture: This is the more common approach for this compound. It involves the synthesis of a racemic mixture of (R)- and (S)-glycidyl phenyl ether, followed by a resolution step where one enantiomer reacts faster than the other, leaving the desired enantiomer unreacted and in high enantiomeric excess. The most prevalent methods for kinetic resolution are:
-
Hydrolytic Kinetic Resolution (HKR): This method uses a chiral Salen-Co(III) complex to catalyze the enantioselective hydrolysis of the (S)-enantiomer, leaving the desired this compound.[12][17][18]
-
Biocatalytic Kinetic Resolution: This approach utilizes enzymes, specifically epoxide hydrolases, to selectively hydrolyze one enantiomer.[14][15][19]
-
Q: How do I choose between Hydrolytic Kinetic Resolution (HKR) and Biocatalytic Resolution?
A: The choice depends on several factors:
-
Scale of Production: HKR with Salen-Co(III) catalysts has been demonstrated to be effective on a large, multi-ton scale, making it suitable for industrial production.[18] Biocatalytic methods are also scalable but may require more specialized bioreactor setups.
-
Cost and Availability of Catalysts: Chiral Salen-Co(III) complexes are commercially available but can be expensive.[12] Enzymes for biocatalysis can be produced in-house through fermentation, which can be cost-effective at a large scale.
-
Environmental Considerations: Biocatalytic methods are often considered "greener" as they are performed in aqueous media under mild conditions. HKR also utilizes water as a reagent, which is environmentally benign.[12]
-
Substrate Scope: Both methods have a broad substrate scope, but the specific enantioselectivity can vary depending on the substrate and the catalyst/enzyme used.
2.2 Process Parameters and Data
Q: What are typical reaction conditions and expected outcomes for the different production methods?
A: The following tables summarize key quantitative data for comparison.
Table 1: Comparison of Kinetic Resolution Methods for this compound
| Parameter | Hydrolytic Kinetic Resolution (HKR) with Salen-Co(III) | Biocatalytic Resolution with Epoxide Hydrolase (TpEH1) |
| Catalyst | (R,R)-Salen-Co(III)OAc | Recombinant E. coli expressing TpEH1 |
| Catalyst Loading | 0.2 - 2.0 mol%[13] | Whole cells |
| Reactant | Water (approx. 0.55 eq.)[12] | Water (as reaction medium) |
| Solvent | Often solvent-free or minimal solvent (e.g., THF)[12] | Aqueous buffer |
| Temperature | 0°C to Room Temperature[12] | Optimized for enzyme (e.g., 30°C) |
| Reaction Time | 12 - 24 hours[12] | < 1 hour[15] |
| Yield of (R)-GPE | 40 - 48%[18] | 45%[15] |
| Enantiomeric Excess (e.e.) of (R)-GPE | >99%[12][17] | >99%[15] |
2.3 Impurities and Purification
Q: What are the common impurities in the final this compound product and how can they be removed?
A: Common impurities include:
-
Residual (S)-Glycidyl phenyl ether: The unreacted starting material from the kinetic resolution.
-
(S)-3-Phenoxy-1,2-propanediol: The product of the hydrolysis of the (S)-enantiomer.
-
Catalyst residues: Traces of the Salen-Co(III) complex or enzyme.
-
Byproducts from the initial synthesis: Such as 1,3-diphenoxy-2-propanol.
Purification Strategy: The large difference in boiling points between the desired this compound and the diol byproduct allows for effective separation by distillation.[10] Column chromatography can also be used for purification, especially at a smaller scale. Catalyst removal can be achieved by filtration if a heterogeneous catalyst is used, or by specific workup procedures for homogeneous catalysts.
2.4 Analytical Methods
Q: How is the enantiomeric excess of this compound determined?
A: The most common and accurate method for determining the enantiomeric excess of chiral compounds like this compound is Chiral High-Performance Liquid Chromatography (HPLC) .[20][21] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. Other methods include:
-
Gas Chromatography (GC) with a chiral column.
-
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents to induce a chemical shift difference between the enantiomers.[20]
Section 3: Experimental Protocols
3.1 Protocol for Hydrolytic Kinetic Resolution (HKR) of Racemic Phenyl Glycidyl Ether
This protocol is a general guideline and may require optimization.
-
Catalyst Preparation (in-situ): In a reaction vessel, the chiral (R,R)-Salen-Co(II) complex is stirred in a suitable solvent (e.g., toluene or dichloromethane) and exposed to air. Acetic acid is then added, and the mixture is stirred until the color changes, indicating the formation of the active (R,R)-Salen-Co(III)OAc catalyst.
-
Reaction Setup: To the activated catalyst solution, add the racemic phenyl glycidyl ether.
-
Initiation of Resolution: Cool the mixture to 0°C. Slowly add 0.55 equivalents of water.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the conversion by GC or TLC.
-
Work-up and Purification: Once the desired conversion is reached (typically around 50-55%), the reaction mixture is worked up. The unreacted this compound can be separated from the diol byproduct by distillation under reduced pressure.
3.2 Protocol for Biocatalytic Kinetic Resolution
This protocol is a general guideline and will vary depending on the specific enzyme and microbial strain used.
-
Enzyme Preparation: Cultivate the microbial strain (e.g., Tsukamurella paurometabola or a recombinant E. coli strain) expressing the epoxide hydrolase under optimal fermentation conditions to obtain a cell paste or a cell-free extract with high enzymatic activity.
-
Reaction Setup: In a buffered aqueous solution at the optimal pH for the enzyme, suspend the whole cells or the cell-free extract.
-
Substrate Addition: Add the racemic phenyl glycidyl ether to the reaction mixture. The concentration should be optimized to avoid substrate inhibition.
-
Reaction Progress: Incubate the reaction mixture at the optimal temperature with agitation. Monitor the reaction progress by chiral HPLC to determine the e.e. of the remaining epoxide and the concentration of the diol product.
-
Work-up and Purification: When the desired e.e. is achieved, stop the reaction (e.g., by centrifugation to remove cells and extraction of the product). The this compound is then extracted from the aqueous phase using an organic solvent and purified, typically by distillation.
Section 4: Visualizations
Caption: Overall workflow for the production of this compound.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iagi.or.id [iagi.or.id]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic resolution of benzyl glycidyl ether and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 19. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola. | Sigma-Aldrich [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Viscosity Control of Epoxy Systems with (R)-Glycidyl Phenyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the viscosity of epoxy systems containing (R)-Glycidyl phenyl ether. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in epoxy systems?
This compound (PGE) is primarily used as a reactive diluent in epoxy formulations.[1][2] Its main function is to reduce the viscosity of the epoxy resin, which in turn improves handling, allows for higher filler loading, and enhances application properties such as wetting and impregnation of substrates.[1][3] Because it is a reactive diluent, it contains an epoxy group that allows it to become part of the crosslinked polymer network during the curing process.[3]
Q2: How does the concentration of this compound affect the viscosity of the epoxy system?
Increasing the concentration of this compound will decrease the viscosity of the epoxy resin system.[4] Monofunctional diluents like PGE are effective at reducing viscosity because they are "chain stoppers" that can inhibit the formation of crosslinks to some extent.[1] The extent of viscosity reduction is directly related to the weight percentage of the diluent added.[1]
Q3: What is the effect of temperature on the viscosity of epoxy systems containing this compound?
The viscosity of epoxy resin systems is highly dependent on temperature.[5] Increasing the temperature will lead to a decrease in viscosity.[6] This is a critical factor to consider during processing and application, as even small temperature fluctuations can significantly alter the flow characteristics of the resin.[5]
Q4: Will adding this compound affect the final properties of the cured epoxy?
Yes, the addition of a reactive diluent like this compound can impact the properties of the cured epoxy. While it reduces viscosity, it can also affect the thermomechanical properties of the final product.[1] Generally, the addition of monofunctional diluents may slightly reduce the thermal resistance and increase the thermal expansion of the cured resin.[1] However, because it is a reactive diluent, it becomes part of the polymer network, which can help to mitigate some of the negative effects on properties that might be seen with non-reactive diluents.[3]
Troubleshooting Guide
Issue 1: The viscosity of my epoxy system is too high, even after adding this compound.
-
Possible Cause: The concentration of this compound may be too low.
-
Solution: Gradually increase the weight percentage of this compound in your formulation. It is advisable to prepare small test batches with increasing concentrations to determine the optimal level for your application.
-
-
Possible Cause: The ambient temperature is too low.
-
Solution: Gently warm the epoxy resin and the diluent before mixing. Ensure that the processing is carried out in a temperature-controlled environment. Even a slight increase in temperature can significantly reduce viscosity.[5]
-
-
Possible Cause: The epoxy resin itself has a very high initial viscosity.
-
Solution: Consider using a lower viscosity grade of the base epoxy resin if possible. Alternatively, a combination of warming and the addition of this compound may be necessary.
-
Issue 2: The viscosity of the epoxy system is inconsistent between batches.
-
Possible Cause: Inaccurate measurement of components.
-
Solution: Ensure precise and consistent measurement of the epoxy resin, curing agent, and this compound for each batch. Use calibrated scales and volumetric dispensing equipment.
-
-
Possible Cause: Inadequate mixing of the components.
-
Solution: Employ a thorough and consistent mixing procedure. For high-viscosity systems, mechanical stirring or a planetary mixer is recommended to ensure a homogeneous mixture.
-
-
Possible Cause: Fluctuations in ambient temperature.
-
Solution: Monitor and control the temperature of the laboratory and the materials. As mentioned, temperature has a significant effect on viscosity.[5]
-
Issue 3: The cured epoxy exhibits undesirable properties after using this compound.
-
Possible Cause: The concentration of the reactive diluent is too high.
-
Solution: While effective at reducing viscosity, an excessive amount of a monofunctional diluent can lead to a reduction in crosslink density, which may affect the mechanical and thermal properties of the cured product.[1] Reduce the concentration of this compound and re-evaluate the properties of the cured material.
-
-
Possible Cause: Incompatibility with the curing agent.
-
Solution: Ensure that the chosen curing agent is compatible with the epoxy resin and this compound system. The type and stoichiometry of the curing agent can influence the final network structure and properties.
-
Quantitative Data Summary
Table 1: Effect of Reactive Diluent Concentration on the Viscosity of a DGEBA Epoxy Resin
| Reactive Diluent | Amount (wt%) to Achieve 800 cps Viscosity |
| None | 0 |
| Butyl glycidyl ether | 11 |
| Phenyl glycidyl ether (PGE) | ~12-15 (estimated) |
| C12-C14 aliphatic glycidyl ether | 14 |
| Butanediol diglycidyl ether | 17 |
Note: Data for Butyl glycidyl ether, C12-C14 aliphatic glycidyl ether, and Butanediol diglycidyl ether are adapted from a comparative study.[1] The value for Phenyl glycidyl ether is an estimation based on its chemical structure and typical performance as a reactive diluent.
Table 2: Conceptual Effect of Temperature on the Viscosity of an Epoxy System Containing this compound
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | High |
| 40 | Medium |
| 60 | Low |
Note: This table illustrates the general principle that the viscosity of an epoxy resin system decreases as the temperature increases.[6] The actual viscosity values will depend on the specific epoxy resin, the concentration of this compound, and the curing agent used.
Experimental Protocols
Protocol 1: Sample Preparation for Viscosity Measurement
-
Material Conditioning: Bring the epoxy resin, this compound, and curing agent to the desired and consistent temperature before mixing.
-
Weighing: Accurately weigh the required amounts of the epoxy resin and this compound into a clean, dry beaker.
-
Mixing: Mix the epoxy resin and this compound thoroughly using a mechanical stirrer at a low to medium speed to avoid introducing air bubbles.
-
Degassing: If air bubbles are present, place the mixture in a vacuum chamber to degas until the bubbles are removed.
-
Adding Curing Agent: Add the accurately weighed curing agent to the mixture and mix thoroughly according to the recommended procedure for your specific system. Note the time of addition as the start of the pot life.
-
Transfer to Viscometer: Immediately after mixing, transfer the required volume of the sample to the viscometer for measurement.[7]
Protocol 2: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup:
-
Sample Loading:
-
Place the prepared epoxy sample onto the lower plate of the viscometer, ensuring there are no air bubbles.[7]
-
Lower the upper geometry (spindle, cone, or plate) to the correct gap setting. The sample should be evenly distributed in the gap.
-
-
Measurement:
-
Allow the sample to thermally equilibrate for a few minutes.
-
Start the measurement at a defined shear rate or a range of shear rates.[7]
-
Record the viscosity reading once it has stabilized.[7]
-
For a comprehensive analysis, perform a shear rate sweep to understand the rheological behavior of the sample.
-
-
Cleaning:
-
Thoroughly clean the geometry and sample stage with an appropriate solvent immediately after the measurement to prevent the epoxy from curing on the instrument.
-
Visualizations
Caption: Experimental workflow for viscosity measurement.
Caption: Factors influencing epoxy system viscosity.
References
Troubleshooting guide for incomplete conversion of (R)-Glycidyl phenyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete conversion of (R)-Glycidyl phenyl ether in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to incomplete conversion of this compound, presented in a question-and-answer format.
Question 1: My conversion of this compound is low. What are the potential causes related to the reaction conditions?
Answer: Incomplete conversion is frequently linked to suboptimal reaction conditions. Here are key factors to investigate:
-
Temperature: The reaction temperature significantly influences the rate of conversion. For instance, in the synthesis of glycidyl ethers, temperatures can range from 30-100°C.[1] Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Reaction times can vary from a few minutes to several hours.[1] Monitoring the reaction progress using analytical techniques like TLC, GC, or HPLC is crucial to determine the optimal reaction time.
-
Solvent: The choice of solvent can impact reactant solubility and the reaction mechanism. Some reactions, like certain hydrolytic kinetic resolutions (HKR), can be performed solvent-free, while others may benefit from a solvent to ensure homogeneity.[2][3] In phase-transfer catalysis for glycidyl ether synthesis, the absence of organic solvents is a key feature of some improved methods.
-
Mixing: In heterogeneous reaction mixtures, such as those involving a solid base or a phase-transfer catalyst, efficient stirring is essential to ensure proper contact between reactants and catalyst.
Question 2: Could the issue be with my catalyst? How can I troubleshoot catalyst-related problems?
Answer: Yes, catalyst issues are a primary cause of incomplete conversion. Consider the following:
-
Catalyst Loading: The amount of catalyst is critical. For example, in the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, catalyst loadings are typically low (0.2-2.0 mol %).[2][4] Using too little catalyst will result in a slow or incomplete reaction, while an excess may not provide significant benefits and can be uneconomical.
-
Catalyst Activity and Deactivation: The catalyst must be active and stable under the reaction conditions. Some catalysts are sensitive to air or moisture. For instance, the active form of the (salen)Co catalyst in HKR is generated in situ, and its proper formation is crucial for the reaction's success.[2][5] Ensure your catalyst is properly activated and handled to prevent deactivation.
-
Catalyst Choice: The type of catalyst is fundamental. For the synthesis of glycidyl ethers from phenols and epichlorohydrin, both acid and base catalysts can be used, leading to different product profiles.[6] Phase-transfer catalysts like quaternary ammonium salts are also commonly employed.[1][7]
Question 3: I suspect issues with my reagents. What should I check?
Answer: The quality and stoichiometry of your reagents are paramount for a successful reaction.
-
Purity of Reactants: Impurities in your this compound, the nucleophile, or other reagents can interfere with the reaction or poison the catalyst. Ensure all starting materials are of high purity.
-
Stoichiometry: The molar ratio of reactants is crucial. In HKR, the amount of water is a key parameter, with approximately 0.55 equivalents relative to the racemic epoxide often used to achieve high enantiomeric excess of the unreacted epoxide.[2] In synthesis, using an excess of one reactant, such as epichlorohydrin, can be employed to drive the reaction to completion, but this may complicate purification.[8]
-
Presence of Water/Moisture: For reactions that are not hydrolytic, the presence of water can be detrimental, leading to unwanted side reactions like the formation of diols.[9] Ensure your reagents and solvents are appropriately dried if the reaction is moisture-sensitive.
Question 4: What are common side reactions that could be leading to low yield of my desired product?
Answer: Several side reactions can compete with your desired transformation, reducing the yield.
-
Polymerization: Epoxides are prone to polymerization, especially in the presence of strong acids or bases.[6] This can be minimized by carefully controlling the reaction temperature and the addition rate of reagents.
-
Formation of By-products: In the synthesis of glycidyl ethers from epichlorohydrin, the formation of halohydrin ethers is a possible side reaction.[6] Ring-opening of the epoxide by other nucleophiles present in the reaction mixture can also lead to undesired products.
-
Elimination Reactions: In base-catalyzed reactions, elimination reactions can sometimes compete with the desired substitution, particularly with sterically hindered substrates.
Question 5: How can I effectively monitor the progress of my reaction to identify the point of incomplete conversion?
Answer: Monitoring the reaction is essential for troubleshooting. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion and the formation of any by-products. They are particularly useful for determining the enantiomeric excess in kinetic resolution experiments when using a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing detailed structural information.
-
Infrared (IR) Spectroscopy: Can be used to follow the disappearance of the epoxide band.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for reactions involving glycidyl phenyl ether, providing a baseline for comparison.
| Reaction Type | Catalyst (mol%) | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Synthesis of Phenyl Glycidyl Ether | 0.5 wt% Tetrabutylammonium bromide | Phenol, Epichlorohydrin (1:1-1.3 mol) | Microreactor (solvent-free) | 30-100 | 0.03-0.5 | >98 | N/A | [1] |
| Hydrolytic Kinetic Resolution | 0.2-2.0 (salen)Co(III)OAc | (rac)-Phenyl Glycidyl Ether, H₂O (0.55 eq) | None or THF | Room Temp | 12-24 | ~50 (for diol) | >99 (for recovered epoxide) | [2][4] |
| Ring-opening with Amine | N/A | Phenyl Glycidyl Ether, 2,5-dimethyl-2,5-hexanediamine | DMSO | 46-100 | Varies | Quantitative | N/A | N/A |
Experimental Protocols
1. Synthesis of Phenyl Glycidyl Ether in a Microreactor [1]
-
Reactant Preparation: Prepare a mixture of phenol and epichlorohydrin in a molar ratio of 1:1 to 1:1.3.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.5 wt%).
-
Reaction Setup: Introduce the reaction mixture into a microreactor.
-
Reaction Conditions: Set the reaction temperature between 30-100°C.
-
Reaction Time: The reaction is typically complete within 2-30 minutes.
-
Work-up: The product is collected from the reactor outlet. Due to the high efficiency, minimal purification may be required.
2. Hydrolytic Kinetic Resolution (HKR) of (rac)-Phenyl Glycidyl Ether [2][4]
-
Catalyst Preparation (in situ): In a reaction vial, dissolve the chiral (salen)Co(II) complex in a minimal amount of a suitable solvent like toluene. Add 2 equivalents of acetic acid and stir the solution open to the air for about 30 minutes until the color changes from orange to dark brown. Remove the solvent under vacuum to obtain the (salen)Co(III)OAc catalyst.
-
Reaction Setup: To the vial containing the catalyst (0.2-2.0 mol% relative to the epoxide), add (rac)-phenyl glycidyl ether.
-
Addition of Water: Add 0.55 equivalents of water relative to the racemic epoxide.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can be performed neat or with a solvent like THF if the epoxide is highly lipophilic.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining epoxide. The reaction is typically stopped at or near 50% conversion to obtain the unreacted epoxide in high ee.
-
Work-up and Purification: Once the desired conversion is reached, the mixture can be directly purified by column chromatography to separate the unreacted this compound from the corresponding diol.
Mandatory Visualization
Below is a troubleshooting workflow for incomplete conversion of this compound, represented as a DOT language script for Graphviz.
A troubleshooting workflow for incomplete conversion of this compound.
References
- 1. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 7. Preparation method of plant monophenol glycidyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 8. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Method Development for Quantifying Impurities in (R)-Glycidyl Phenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for quantifying impurities in (R)-Glycidyl Phenyl Ether.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My peaks for this compound and its impurities are showing significant tailing on a C18 column. What could be the cause and how can I fix it?
-
Answer: Peak tailing in reversed-phase HPLC can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your analytes. For amine-containing compounds, a mobile phase pH that is too low can lead to interactions with residual silanols on the silica-based stationary phase, causing tailing.
-
Recommendation: Try adjusting the pH of the aqueous portion of your mobile phase. For example, adding a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like formic acid or phosphoric acid can help to improve peak shape. A reverse phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid has been successfully used for the analysis of phenyl glycidyl ether.[1]
-
-
Column Choice: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can affect peak shape.
-
Recommendation: Consider trying a C18 column with high-purity silica and thorough end-capping to minimize silanol interactions. Alternatively, a phenyl-hexyl column could offer different selectivity and potentially better peak shape for aromatic compounds like this compound.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Recommendation: Try reducing the injection volume or the concentration of your sample.
-
-
Contamination: A contaminated guard column or analytical column can also cause peak shape issues.
-
Recommendation: Flush the column with a strong solvent. If the problem persists, replace the guard column and, if necessary, the analytical column.
-
-
Issue 2: Inadequate Resolution Between (S)-Enantiomer and this compound
-
Question: I am unable to separate the (S)-enantiomer impurity from the main this compound peak using a standard C18 column. What should I do?
-
Answer: The separation of enantiomers requires a chiral environment. A standard C18 column is achiral and will not resolve enantiomers.
-
Recommendation: You will need to use a chiral stationary phase (CSP) for this separation. Cellulose-based CSPs are often effective for separating enantiomers of compounds like glycidyl esters.[2] You may need to screen different types of chiral columns (e.g., cellulose-based, amylose-based, protein-based) and mobile phases (typically normal phase or polar organic mode) to achieve optimal separation.
-
Issue 3: Low Sensitivity for Trace Impurities in GC Analysis
-
Question: I am having trouble detecting low-level impurities in my this compound sample using Gas Chromatography with a Flame Ionization Detector (GC-FID). How can I improve the sensitivity?
-
Answer: Improving sensitivity in GC analysis often involves optimizing several parameters:
-
Injection Technique: The way the sample is introduced into the GC can have a large impact on sensitivity.
-
Recommendation: If you are using a split injection, try decreasing the split ratio or using a splitless injection for a period to introduce more of your sample onto the column. A split ratio of 40:1 has been used in some GC methods.[3] Be aware that splitless injection can lead to broader peaks if not optimized.
-
-
Detector Choice: While FID is a good general-purpose detector, other detectors may offer better sensitivity for specific types of impurities.
-
Recommendation: If your impurities contain electronegative atoms (e.g., halogens), an Electron Capture Detector (ECD) can provide significantly higher sensitivity.[4] For unknown impurity identification and quantification at very low levels, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred technique due to its high sensitivity and specificity.[3][4]
-
-
Sample Preparation: Concentrating your sample before injection can increase the amount of impurity introduced into the GC.
-
Recommendation: Consider a simple evaporation step under a gentle stream of nitrogen to reduce the solvent volume. However, be cautious not to lose volatile impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should be looking for in this compound?
A1: The impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities may include:
-
Starting Materials: Phenol and epichlorohydrin.[5]
-
Enantiomeric Impurity: (S)-Glycidyl phenyl ether.[2]
-
By-products: Di-glycidyl ether of phenol and other related substances.
-
Degradation Products: Hydrolysis of the epoxide ring can lead to the corresponding diol.
Q2: Which analytical technique is better for impurity profiling of this compound: HPLC or GC?
A2: Both HPLC and GC are powerful techniques for impurity profiling, and the choice depends on the specific impurities you are targeting.[6][7]
-
HPLC is well-suited for a wide range of organic impurities, including less volatile and thermally labile compounds. It is the method of choice for separating the (S)-enantiomer using a chiral stationary phase.[2][8]
-
GC is ideal for volatile and semi-volatile impurities, such as residual solvents and some process-related impurities.[3][9] GC coupled with a mass spectrometer (GC-MS) is excellent for identifying unknown volatile impurities.[3]
Q3: How can I quantify the impurities once I have a separation method?
A3: Impurity quantification is typically done using an external standard method.
-
Prepare a standard solution of the impurity at a known concentration.
-
Generate a calibration curve by injecting a series of dilutions of the standard and plotting the peak area against the concentration.
-
Inject your this compound sample under the same conditions.
-
Calculate the concentration of the impurity in your sample by comparing its peak area to the calibration curve.
For impurities where a standard is not available, you can use the principle of relative response factor (RRF) with respect to the main this compound peak, assuming the response is similar.
Experimental Protocols
HPLC Method for General Impurity Profiling
This method is a starting point and may require optimization for your specific impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL |
GC Method for Volatile Impurities
This method is a general guideline for the analysis of volatile impurities.
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (40:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL |
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. Phenyl glycidyl ether | SIELC Technologies [sielc.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Enantioselective detoxication of optical isomers of glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of phenyl glycidyl ether in workplace air by solvent desorption gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Poly((R)-Glycidyl Phenyl Ether)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of polymers derived from (R)-Glycidyl Phenyl Ether (P(GPE)).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of P(GPE)?
A1: The thermal stability of P(GPE) is primarily influenced by its molecular weight, polydispersity, the presence of any residual initiator or catalyst, and the overall chemical purity of the polymer. The polymerization method, whether anionic or cationic, can also impact the microstructure and, consequently, the thermal properties of the resulting polymer.
Q2: What are the common techniques used to evaluate the thermal stability of P(GPE)?
A2: The most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a sample as a function of temperature, providing information on the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, which helps in determining the glass transition temperature (Tg) and other thermal events.[1][2]
Q3: How can I improve the thermal stability of my P(GPE)?
A3: Several strategies can be employed to enhance the thermal stability of P(GPE):
-
Incorporation of Thermal Stabilizers: Adding antioxidants or heat stabilizers can mitigate degradation processes.[3][4]
-
Copolymerization: Introducing a more thermally stable co-monomer into the polymer backbone can elevate the overall degradation temperature.
-
Nanocomposite Formation: Dispersing nanofillers, such as clays or silica, within the polymer matrix can enhance thermal stability.
-
End-capping: Modifying the polymer chain ends can prevent initiation of thermal degradation at these potentially reactive sites.
Q4: What is a typical decomposition temperature for P(GPE)?
A4: The decomposition temperature of P(GPE) can vary depending on the factors mentioned in Q1. Generally, the onset of decomposition for aromatic polyethers is in the range of 250-400°C in an inert atmosphere. For instance, crosslinked films of similar epoxy-phenol thermosets show a 5% weight loss at temperatures between 343–360°C under a nitrogen atmosphere.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and thermal analysis of P(GPE).
Synthesis of P(GPE)
| Problem | Possible Causes | Recommended Solutions |
| Low Polymer Yield | - Inactive initiator or catalyst- Presence of impurities (e.g., water, protic solvents) that terminate the polymerization- Incorrect reaction temperature or time | - Ensure the purity and activity of the initiator/catalyst.- Rigorously dry all monomers, solvents, and glassware before use. A challenge with some polymerization strategies is the introduction of protic impurities during the generation of the initiating system.[6]- Optimize reaction conditions, including temperature and duration, based on literature precedents for glycidyl ether polymerization. |
| Broad Molecular Weight Distribution (High PDI) | - Chain transfer reactions- Slow initiation compared to propagation- Presence of impurities | - Minimize impurities that can act as chain transfer agents.- Choose an initiator that provides rapid and quantitative initiation.- Ensure uniform mixing and temperature control throughout the polymerization. |
| Inconsistent Thermal Stability Results | - Variations in molecular weight or PDI between batches- Residual initiator, catalyst, or solvent in the polymer | - Standardize the polymerization protocol to ensure batch-to-batch consistency.- Purify the polymer thoroughly after synthesis to remove any residual reactants or byproducts. This can be done by precipitation. |
Thermal Analysis (TGA/DSC)
| Problem | Possible Causes | Recommended Solutions |
| Irreproducible TGA Curves | - Inconsistent sample size or form- Variations in heating rate- Contamination in the TGA instrument | - Use a consistent sample mass (typically 5-10 mg) and ensure a similar sample form (e.g., powder, film) for all runs.- Employ a standardized heating rate (e.g., 10 °C/min).[1]- Perform a "burn-out" run with an empty pan to clean the furnace before analyzing your samples. |
| Multi-Step Degradation in TGA | - The polymer is a copolymer or blend with components of different thermal stabilities.- Presence of thermally labile additives or residual solvents. | - If the polymer is a copolymer, the different steps may correspond to the degradation of different blocks.- For blends, each step could represent a different polymer component.- Ensure the sample is thoroughly dried to remove any residual solvent before analysis. |
| Difficulty in Determining Glass Transition (Tg) in DSC | - The transition is very weak.- The sample has a high degree of crystallinity.- The heating/cooling rate is too fast or too slow. | - Increase the sample mass to enhance the signal.- Use a modulated DSC (if available) for better sensitivity.- A common heating rate for DSC is 10-20 °C/min.[1] Adjusting the rate may help in resolving the transition. |
Experimental Protocols
Methodology 1: Synthesis of P(GPE) via Anionic Ring-Opening Polymerization
This protocol describes a general method for the anionic ring-opening polymerization of this compound.
-
Monomer and Solvent Purification:
-
Dry this compound and the chosen solvent (e.g., toluene) over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure before use.
-
-
Initiator Preparation:
-
Prepare a solution of a suitable initiator, such as potassium naphthalenide, in the purified solvent under an inert atmosphere (e.g., argon or nitrogen).
-
-
Polymerization:
-
In a flame-dried, sealed reaction vessel under an inert atmosphere, add the purified solvent and the initiator solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the purified this compound to the initiator solution with vigorous stirring.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours). The progress can be monitored by techniques like NMR or GPC.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the polymer multiple times with the non-solvent.
-
Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
-
Methodology 2: Improving Thermal Stability with an Antioxidant
This protocol outlines a general method for incorporating an antioxidant into P(GPE) via solution blending.
-
Polymer and Antioxidant Preparation:
-
Dissolve a known weight of purified P(GPE) in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Prepare a solution of the desired antioxidant (e.g., a hindered phenolic antioxidant like Irganox 1010 or a phosphite antioxidant) in the same solvent.
-
-
Blending:
-
Add the antioxidant solution to the polymer solution dropwise while stirring. The amount of antioxidant is typically between 0.1 and 1.0 wt% relative to the polymer.
-
-
Solvent Removal and Film Casting:
-
Pour the polymer-antioxidant solution into a petri dish or onto a flat glass plate.
-
Allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent.
-
-
Characterization:
-
Perform TGA and DSC analysis on the resulting polymer film to evaluate the effect of the antioxidant on its thermal stability.
-
Data Presentation
Table 1: Effect of Antioxidants on the Thermal Stability of a Polyol Ester (Illustrative Example)
This table demonstrates the potential improvement in thermal stability that can be achieved by adding antioxidants to a polyol ester, a system with some similarities to polyethers.
| Antioxidant Type | Onset Decomposition Temp (°C) | Temperature at 50% Weight Loss (°C) |
| None | 284.8 | 328.0 |
| Flavone | 311.4 | 338.0 |
| Trans-chalcone | 327.0 | 346.0 |
| Lignin | 318.7 | 342.0 |
Data adapted from a study on PLA/P(3.4HB) blends with natural antioxidants, illustrating the general effect of antioxidants on thermal stability.[4]
Mandatory Visualizations
Caption: Experimental workflow for synthesis, stabilization, and thermal analysis of P(GPE).
Caption: Logical workflow for troubleshooting poor thermal stability in P(GPE).
References
- 1. fiveable.me [fiveable.me]
- 2. scribd.com [scribd.com]
- 3. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of (R)-Glycidyl phenyl ether and (S)-Glycidyl phenyl ether in stereoselective synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-Glycidyl phenyl ether are pivotal chiral building blocks in modern stereoselective synthesis. Their distinct spatial arrangements around the chiral carbon atom of the oxirane ring allow for the targeted synthesis of enantiomerically pure molecules, a critical requirement in the development of pharmaceuticals and other bioactive compounds. This guide provides a comparative analysis of these two enantiomers, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic strategies.
Physicochemical Properties: A Side-by-Side Comparison
The enantiomers of glycidyl phenyl ether share identical physical properties, with the exception of their optical rotation, which is equal in magnitude but opposite in direction. This fundamental difference in their interaction with plane-polarized light is a direct consequence of their non-superimposable mirror-image structures.
| Property | (R)-Glycidyl Phenyl Ether | (S)-Glycidyl Phenyl Ether |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ |
| Molecular Weight | 150.18 g/mol [1][2] | 150.18 g/mol [3] |
| Appearance | Colorless clear liquid[1][2] | Colorless clear liquid[3] |
| Density | 1.11 g/mL[2] | 1.11 g/mL[3] |
| Boiling Point | 245-247 °C[1] | Not explicitly stated, but expected to be the same as the (R)-enantiomer and the racemate (245 °C)[4] |
| Melting Point | 3.5 °C[1] | Not explicitly stated, but expected to be the same as the (R)-enantiomer and the racemate (3.5 °C)[4] |
| Refractive Index (n20D) | 1.53[2] | 1.53[3] |
| Optical Rotation ([α]20D) | -12 to -16 ° (c=1 in EtOH)[2] | +12 to +16 ° (c=1 in EtOH)[3] |
| CAS Number | 71031-02-2[2] | 71031-03-3[3] |
Stereoselective Synthesis Applications: The Synthesis of β-Blockers
A prominent application of (R)- and (S)-Glycidyl phenyl ether is in the synthesis of β-adrenergic receptor blockers (β-blockers), a class of drugs used to manage cardiovascular diseases. The pharmacological activity of many β-blockers resides predominantly in one enantiomer. For instance, the (S)-enantiomer of propranolol is about 100 times more potent as a β-blocker than the (R)-enantiomer. Consequently, the stereoselective synthesis of these drugs is of paramount importance.
Kinetic Resolution of Racemic Phenyl Glycidyl Ether
One of the most efficient methods to obtain enantiomerically pure glycidyl phenyl ethers is through the kinetic resolution of the racemic mixture. This technique utilizes a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.
A study on the enzymatic kinetic resolution of racemic phenyl glycidyl ether (PGE) using a novel epoxide hydrolase (TpEH1) from Tsukamurella paurometabola demonstrated high efficiency in obtaining (R)-PGE. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer unreacted and in high enantiomeric excess.
| Substrate Concentration | Yield of (R)-PGE | Enantiomeric Excess (ee) of (R)-PGE | Reaction Time | Reference |
| 400 mM (60 g/L) | 45% | >99% | 1 hour | [5] |
This enzymatic approach highlights a practical method for the large-scale production of this compound with excellent optical purity.
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic Phenyl Glycidyl Ether
Objective: To obtain enantiomerically pure this compound.
Materials:
-
Racemic phenyl glycidyl ether (PGE)
-
Recombinant E. coli expressing epoxide hydrolase (TpEH1)
-
Buffer solution (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A suspension of the recombinant E. coli cells containing the epoxide hydrolase is prepared in a suitable buffer.
-
Racemic phenyl glycidyl ether is added to the cell suspension to the desired concentration (e.g., 400 mM).
-
The reaction mixture is incubated at a controlled temperature with agitation.
-
The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining (R)-PGE.
-
Once the desired conversion is reached (typically around 50%), the reaction is stopped.
-
The mixture is extracted with an organic solvent to separate the unreacted (R)-PGE from the aqueous phase containing the hydrolyzed product.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
Synthesis of (S)-Propranolol via Kinetic Resolution of a Glycidyl Ether Intermediate
Objective: To synthesize (S)-Propranolol from racemic α-naphthyl glycidyl ether.
Materials:
-
α-Naphthol
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃)
-
2-Butanone
-
Isopropylamine
-
Zinc nitrate (Zn(NO₃)₂)
-
(+)-Tartaric acid
-
Solvents for extraction and purification
Procedure:
Step 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether
-
To a stirred solution of α-naphthol and K₂CO₃ in anhydrous 2-butanone, add (±)-epichlorohydrin.
-
Reflux the mixture for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture and remove the solvent under vacuum.
-
Purify the residue by column chromatography to obtain racemic α-naphthyl glycidyl ether.[6]
Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol
-
A solution of racemic α-naphthyl glycidyl ether, L-(+)-tartaric acid, and Zn(NO₃)₂·6H₂O in a suitable solvent is stirred.
-
Isopropylamine is added, and the mixture is stirred at ambient temperature.
-
The reaction selectively produces (S)-propranolol due to the formation of a chiral complex that favors the reaction with the (S)-enantiomer of the glycidyl ether.
-
The product is isolated by filtration and subsequent workup, including extraction and purification, to yield enantiomerically pure (S)-propranolol.[7]
Visualizing Synthetic Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow of enzymatic kinetic resolution of racemic glycidyl phenyl ether.
Caption: Stereoselective synthesis of (S)-Propranolol using a glycidyl ether intermediate.
Conclusion
(R)- and (S)-Glycidyl phenyl ether are indispensable chiral synthons that enable the asymmetric synthesis of a wide range of complex molecules. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final product. As demonstrated in the synthesis of β-blockers, the use of a specific enantiomer of glycidyl phenyl ether, often obtained through efficient kinetic resolution, is crucial for achieving high enantiopurity and, consequently, the desired pharmacological activity. The experimental protocols and data presented in this guide offer a practical framework for researchers to effectively utilize these versatile chiral building blocks in their synthetic endeavors.
References
- 1. Buy this compound | 71031-02-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 5. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Evaluating different catalytic methods for asymmetric epoxide synthesis.
A Comprehensive Guide to Catalytic Methods for Asymmetric Epoxide Synthesis
For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of chiral molecules, the asymmetric epoxidation of alkenes stands as a cornerstone transformation. The selection of an appropriate catalytic method is paramount to achieving high yields and enantioselectivity. This guide provides an objective comparison of three leading methodologies: the Jacobsen-Katsuki epoxidation, the Sharpless-Katsuki epoxidation, and the Shi epoxidation, supported by experimental data and detailed protocols.
Performance Comparison of Asymmetric Epoxidation Methods
The efficacy of these catalytic systems is benchmarked by their ability to deliver high enantiomeric excess (ee%) and chemical yield across a range of olefin substrates. The choice of catalyst and oxidant is critical in determining the stereochemical outcome and overall efficiency of the reaction.
Data Presentation: Quantitative Comparison of Catalytic Methods
The following tables summarize the performance of the Jacobsen-Katsuki, Sharpless-Katsuki, and Shi epoxidations for various classes of alkenes.
| Substrate | Method | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
| cis-Disubstituted Alkenes | |||||
| cis-β-Methylstyrene | Jacobsen-Katsuki | (R,R)-Mn(Salen) | NaOCl | High | High |
| 1,2-Dihydronaphthalene | Jacobsen-Katsuki | (R,R)-Mn(Salen) | NaOCl | 90 | 85-88[1] |
| cis-Stilbene | Jacobsen-Katsuki | (S,S)-Mn(Salen) | - | - | Optically inactive (meso) |
| trans-Disubstituted Alkenes | |||||
| trans-Stilbene | Shi | Fructose-derived ketone | Oxone | 73 | 95 |
| trans-β-Methylstyrene | Shi | Fructose-derived ketone | Oxone | High | 90-92[2] |
| Trisubstituted Alkenes | |||||
| 1-Phenylcyclohexene | Shi | Fructose-derived ketone | Oxone | High | High |
| Various Trisubstituted Olefins | Jacobsen-Katsuki | Chiral Mn(III) salen complexes | NaOCl/m-CPBA | High | High |
| Allylic Alcohols | |||||
| Geraniol | Sharpless-Katsuki | Ti(OiPr)₄ / D-(-)-DIPT | TBHP | 93 | 88 |
| (E)-Hex-2-en-1-ol | Sharpless-Katsuki | Ti(OiPr)₄ / (+)-DET | TBHP | 85 | 94 |
| Styrenes | |||||
| Styrene | Jacobsen-Katsuki | (R,R)-Mn(Salen) | NaOCl | - | 57 (improves to 86 at -78°C)[3][4] |
| Styrene | Shi | Modified Fructose-derived ketone | Oxone | - | 71-85[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these stereoselective reactions. Below are representative protocols for the Jacobsen-Katsuki, Sharpless-Katsuki, and Shi epoxidations.
Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene
This protocol describes the enantioselective epoxidation of 1,2-dihydronaphthalene using a chiral manganese-salen complex.[5]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
1,2-Dihydronaphthalene
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with 0.05 M Na₂HPO₄)
-
4-Phenylpyridine N-oxide (PPNO) (optional)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve (R,R)-Jacobsen's catalyst (0.02-0.05 equivalents) and 4-phenylpyridine N-oxide (0.25 equivalents, if used) in dichloromethane.
-
Add 1,2-dihydronaphthalene (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the buffered sodium hypochlorite solution (1.5-2.0 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient).
Sharpless-Katsuki Epoxidation of Geraniol
This protocol details the asymmetric epoxidation of the allylic alcohol geraniol.[6]
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Powdered 4 Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
10% aqueous tartaric acid solution
-
Saturated aqueous sodium sulfide or sodium sulfite solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous dichloromethane and powdered 4 Å molecular sieves.
-
Cool the flask to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).
-
Add D-(-)-diisopropyl tartrate (5-10 mol%) followed by titanium(IV) isopropoxide (5-10 mol%). Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (1.0 equivalent) to the mixture.
-
Slowly add the tert-butyl hydroperoxide solution (1.5-2.0 equivalents) dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, add diethyl ether and warm the mixture to 0 °C.
-
Quench the reaction by adding a 10% aqueous tartaric acid solution and stir vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous sodium sulfide or sodium sulfite solution to destroy any remaining peroxides.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash chromatography.
Shi Epoxidation of trans-Stilbene
This protocol describes the organocatalytic epoxidation of trans-stilbene using a fructose-derived ketone.[7][8]
Materials:
-
Shi catalyst (fructose-derived ketone)
-
trans-Stilbene
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask, dissolve trans-stilbene (1.0 equivalent) and the Shi catalyst (0.2-0.3 equivalents) in a mixture of acetonitrile and dichloromethane.
-
In a separate flask, prepare an aqueous solution of Oxone® (2.0-3.0 equivalents), potassium carbonate (to adjust pH to ~10.5), EDTA, and tetrabutylammonium bromide.
-
Cool the flask containing the alkene and catalyst to 0 °C in an ice bath.
-
Add the aqueous oxidant solution to the vigorously stirred organic solution dropwise over 1-2 hours.
-
Continue stirring at 0 °C for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude epoxide by flash chromatography on silica gel.
Catalytic Cycles and Mechanistic Overview
The stereochemical outcome of these reactions is dictated by the specific interactions within their respective catalytic cycles.
Jacobsen-Katsuki Epoxidation
The active catalyst in the Jacobsen-Katsuki epoxidation is a chiral manganese(III)-salen complex. This complex is oxidized by a stoichiometric oxidant, such as sodium hypochlorite, to a high-valent manganese(V)-oxo species. This potent oxidant then transfers its oxygen atom to the alkene. The enantioselectivity arises from the chiral environment created by the salen ligand, which directs the approach of the alkene to one of the two enantiotopic faces of the Mn=O bond.[9][10]
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Sharpless-Katsuki Epoxidation
The Sharpless-Katsuki epoxidation employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl or diisopropyl tartrate. These components form a chiral titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, as does the oxidant, tert-butyl hydroperoxide. This coordination pre-organizes the substrate for a highly enantioselective intramolecular oxygen transfer from the peroxide to the double bond. The chirality of the tartrate ligand dictates which face of the alkene is epoxidized.[11][12][13][14]
Caption: Catalytic cycle of the Sharpless-Katsuki epoxidation.
Shi Epoxidation
The Shi epoxidation is an organocatalytic method that utilizes a chiral ketone, typically derived from fructose. The ketone is oxidized by Oxone® to form a chiral dioxirane intermediate in situ. This highly reactive three-membered ring containing two oxygen atoms is the active epoxidizing agent. The dioxirane then transfers an oxygen atom to the alkene in a concerted step. The stereoselectivity is governed by the facial bias imposed by the chiral scaffold of the ketone catalyst during the oxygen transfer.[2][7][15][16]
Caption: Catalytic cycle of the Shi epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 11. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 12. organicreactions.org [organicreactions.org]
- 13. Sharpless Epoxidation [organic-chemistry.org]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 16. Shi epoxidation | www.wenxuecity.com [wenxuecity.com]
A Comparative Guide to Analytical Techniques for Determining the Enantiomeric Excess of (R)-Glycidyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (e.e.) is a critical quality attribute in the synthesis and application of chiral molecules such as (R)-Glycidyl phenyl ether, a valuable intermediate in the pharmaceutical industry. The stereochemical purity of this compound can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The performance of each method is supported by representative experimental data, and detailed methodologies are provided to assist in the selection and implementation of the most suitable technique for your analytical needs.
Comparison of Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of this compound is influenced by factors such as the required accuracy, analysis time, sample throughput, and available instrumentation. Chiral HPLC is a versatile and widely used method, while chiral GC offers high resolution for volatile compounds. Chiral SFC is a "green" alternative with the potential for fast separations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid chiral stationary phase. |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Suitable for a broad range of compounds, including those not amenable to GC and some that are challenging for HPLC. |
| Advantages | Broad applicability, wide variety of commercially available CSPs, robust and well-established.[1][2] | High resolution, high sensitivity, fast analysis times for suitable compounds.[3] | Fast separations, reduced organic solvent consumption ("green" chromatography), often higher efficiency than HPLC.[4][5] |
| Disadvantages | Longer analysis times compared to GC and SFC, higher consumption of organic solvents. | Limited to volatile and thermally stable analytes; derivatization can be complex and introduce errors. | Higher initial instrument cost, requires specialized equipment for handling supercritical fluids. |
Quantitative Performance Data
Table 1: Chiral HPLC Performance for Enantiomeric Separation of Glycidyl Butyrate [6]
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane: 2-Propanol (100:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (S)-enantiomer | 7.5 min |
| Retention Time (R)-enantiomer | 8.5 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | ~1.2 |
| Theoretical Plates | ~15000 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 1.21 µg/mL |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for the specific application and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for a similar glycidyl ether and is a good starting point for the analysis of this compound.[6]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV Detector
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP
-
Mobile Phase: n-Hexane: 2-Propanol (100:1, v/v). The ratio can be adjusted to optimize resolution and analysis time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic Glycidyl phenyl ether standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare the this compound sample at the same concentration in the mobile phase.
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral Gas Chromatography (GC) Protocol
This protocol provides a general procedure for the analysis of volatile chiral compounds. This compound is sufficiently volatile for direct GC analysis.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Split/splitless injector
-
Autosampler
Chromatographic Conditions:
-
Column: A chiral capillary column, such as a cyclodextrin-based CSP (e.g., Rt-βDEXsm).[3]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min. This program should be optimized to achieve baseline separation.
-
Detector Temperature: 280 °C (FID)
-
Injection Mode: Split (e.g., 50:1)
Sample Preparation:
-
Prepare a stock solution of the racemic Glycidyl phenyl ether standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare the this compound sample at the same concentration.
Data Analysis:
-
Inject the racemic standard to determine the retention times of the enantiomers and the resolution.
-
Inject the sample solution.
-
Calculate the enantiomeric excess using the peak areas from the chromatogram.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a fast and environmentally friendly alternative to HPLC.
Instrumentation:
-
SFC system with a CO₂ pump and a modifier pump
-
Autosampler
-
Back pressure regulator
-
UV Detector
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) is a good starting point.[5]
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., methanol or ethanol). A typical starting condition is a gradient of 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35-40 °C
-
Detection: UV at 254 nm
Sample Preparation:
-
Prepare a stock solution of the racemic Glycidyl phenyl ether standard in the modifier solvent at a concentration of 1 mg/mL.
-
Prepare the this compound sample at the same concentration.
Data Analysis:
-
Inject the racemic standard to establish retention times and resolution.
-
Inject the sample solution.
-
Calculate the enantiomeric excess based on the peak areas.
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the different analytical techniques.
Caption: General workflow for enantiomeric excess determination.
Caption: Decision tree for selecting an analytical technique.
References
A Comparative Guide to Chiral Epoxides for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Chiral epoxides are indispensable building blocks in the synthesis of a vast array of bioactive molecules. Their inherent ring strain and defined stereochemistry allow for highly specific transformations, making them crucial intermediates in the pharmaceutical and fine chemical industries. This guide provides an objective comparison of the leading asymmetric epoxidation methods, supported by experimental data, to inform strategic decisions in the synthesis of stereochemically complex targets.
Performance Comparison of Asymmetric Epoxidation Methods
The choice of an asymmetric epoxidation method is critical and depends on the substrate structure, desired enantiomer, and scalability of the reaction. The three most prominent and reliable methods—the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations—are compared below based on their substrate scope, catalyst, oxidant, and typical performance in terms of chemical yield and enantiomeric excess (ee%).
| Method | Substrate Scope | Catalyst | Oxidant | Typical Yield (%) | Typical ee (%) | Key Advantages | Limitations |
| Sharpless-Katsuki Epoxidation | Primary and secondary allylic alcohols | Ti(OiPr)₄ / Chiral Diethyl Tartrate (DET) | tert-Butyl hydroperoxide (TBHP) | 80-95 | >90 | Predictable stereochemistry based on DET enantiomer, reliable for allylic alcohols. | Limited to allylic alcohols. |
| Jacobsen-Katsuki Epoxidation | Unfunctionalized cis-disubstituted and trisubstituted alkenes | Chiral Manganese-salen complex | Sodium hypochlorite (NaOCl), m-CPBA | 85-95 | >90 | Broad substrate scope for unfunctionalized alkenes, particularly effective for cis-olefins. | Less effective for trans-disubstituted and tetrasubstituted alkenes. |
| Shi Epoxidation | trans-Disubstituted, trisubstituted, and some terminal alkenes | Fructose-derived chiral ketone | Potassium peroxymonosulfate (Oxone) | 70-95 | >90 | Organocatalytic (metal-free), effective for a range of unfunctionalized alkenes. | Catalyst can be sensitive to reaction conditions (pH). |
Case Studies: Synthesis of Bioactive Molecules
The practical application of these methods is best illustrated through their use in the synthesis of commercially significant bioactive molecules.
Antihypertensive Agent: (S,S)-Diltiazem
The synthesis of the calcium channel blocker Diltiazem utilizes a chiral epoxide intermediate. While various synthetic routes exist, asymmetric epoxidation can be employed to set the crucial stereocenters.
| Bioactive Molecule | Target Epoxide | Epoxidation Method | Yield (%) | ee (%) | Reference |
| (S,S)-Diltiazem | (2R,3S)-methyl-3-(4-methoxyphenyl)glycidate | Sharpless-Katsuki (or enzymatic resolution) | High | High | [1][2] |
Antidepressant: (S,S)-Reboxetine
The synthesis of the selective norepinephrine reuptake inhibitor Reboxetine can be achieved through a chiral epoxide intermediate derived from cinnamyl alcohol. The Sharpless asymmetric epoxidation is a highly effective method for this transformation. Epoxidation of cinnamyl alcohol proceeds with very high enantioselectivity, resulting in a 98% ee[3].
| Bioactive Molecule | Target Epoxide | Epoxidation Method | Yield (%) | ee (%) | Reference |
| (S,S)-Reboxetine | (2R,3R)-3-phenyl-oxiran-2-yl)methanol | Sharpless-Katsuki | High | 98 | [3][4][5] |
HIV Protease Inhibitor Intermediate: Precursor to Indinavir (Crixivan®)
A key component in the synthesis of the HIV protease inhibitor Indinavir is a chiral aminoindanol, which can be prepared from an indene oxide intermediate. The Jacobsen-Katsuki epoxidation is well-suited for the asymmetric epoxidation of the unfunctionalized alkene in indene. The asymmetric epoxidation of indene using Jacobsen's catalyst provides indene oxide in 90% yield and 85-88% enantioselectivity[6][7].
| Bioactive Molecule Intermediate | Target Epoxide | Epoxidation Method | Yield (%) | ee (%) | Reference |
| Indinavir Intermediate | (1S,2R)-Indene oxide | Jacobsen-Katsuki | 90 | 85-88 | [6][7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. Below are representative procedures for the three major asymmetric epoxidation methods.
Sharpless-Katsuki Asymmetric Epoxidation of an Allylic Alcohol
This procedure is a general method for the catalytic asymmetric epoxidation of a primary or secondary allylic alcohol.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in decane (e.g., 5.5 M)
-
Anhydrous dichloromethane (DCM)
-
3Å Molecular sieves (powdered and activated)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add powdered 3Å molecular sieves.
-
Add anhydrous DCM and cool the suspension to -20 °C in a cryocool or a dry ice/acetone bath.
-
To the cooled suspension, add L-(+)-DET (or D-(-)-DET) followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add the allylic alcohol substrate dissolved in a minimal amount of anhydrous DCM dropwise to the reaction mixture.
-
Add the TBHP solution dropwise via syringe over a period of 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide to reduce the excess peroxide.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM.
-
Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Jacobsen-Katsuki Asymmetric Epoxidation of an Unfunctionalized Alkene
This protocol describes a general procedure for the epoxidation of a cis-disubstituted or trisubstituted alkene.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] or the (S,S)-enantiomer
-
Alkene substrate
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst stability and turnover)
-
Buffered sodium hypochlorite solution (commercial bleach, pH adjusted to ~11 with Na₂HPO₄ and NaOH)
Procedure:
-
In a round-bottom flask, dissolve the alkene substrate and 4-phenylpyridine N-oxide (if used) in DCM.
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered sodium hypochlorite solution dropwise with vigorous stirring over a period of 1-2 hours.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Shi Asymmetric Epoxidation of a trans-Disubstituted Alkene
This organocatalytic method provides a metal-free alternative for asymmetric epoxidation.
Materials:
-
Shi catalyst (fructose-derived ketone)
-
trans-Alkene substrate
-
Acetonitrile (CH₃CN)
-
Dipotassium hydrogen phosphate (K₂HPO₄) buffer solution (e.g., 0.05 M)
-
Potassium peroxymonosulfate (Oxone®)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the alkene substrate, the Shi catalyst, and acetonitrile.
-
Add the K₂HPO₄ buffer solution.
-
In a separate flask, prepare a solution of Oxone® and K₂CO₃ in water.
-
Add the aqueous Oxone®/K₂CO₃ solution to the reaction mixture dropwise over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
Stir the biphasic mixture vigorously at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Understanding the biological context of the synthesized molecules is crucial for drug development. The following diagrams, rendered in DOT language, illustrate a key signaling pathway and a general experimental workflow.
Caption: Inhibition of the HIV life cycle by protease inhibitors like Indinavir and Atazanavir.
Caption: Mechanism of action of Diltiazem as a calcium channel blocker.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 3. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Assessing the Influence of (R)-Glycidyl Phenyl Ether on Polymer Mechanical Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the influence of (R)-Glycidyl phenyl ether on the mechanical properties of polymers, particularly epoxy resins. This compound, a chiral reactive diluent, is of interest for its potential to modify polymer networks. This document synthesizes available information and presents detailed experimental protocols for assessing these effects.
Comparison of Mechanical Properties
Glycidyl phenyl ether (PGE) is primarily utilized as a reactive diluent to reduce the viscosity of epoxy resins, thereby improving their processability.[1] As a reactive diluent, PGE participates in the curing reaction, becoming an integral part of the polymer network.[2] This incorporation influences the final mechanical properties of the cured polymer. Generally, the addition of monofunctional reactive diluents like PGE tends to decrease the crosslink density of the polymer network. This reduction in crosslinking typically leads to a decrease in tensile strength and flexural modulus, but an increase in flexibility and impact strength.[2][3]
Based on these general principles, the following tables provide an illustrative comparison of the expected mechanical properties of an unmodified epoxy resin versus resins modified with racemic Glycidyl Phenyl Ether and this compound.
Disclaimer: The following data is illustrative and intended to demonstrate the generally expected effects of glycidyl phenyl ether as a reactive diluent. Actual values will vary depending on the specific polymer system, curing agent, and processing conditions.
Table 1: Comparison of Unmodified Epoxy Resin vs. Epoxy Modified with Racemic Glycidyl Phenyl Ether
| Property | Unmodified Epoxy Resin | Epoxy + 15 wt% Racemic Glycidyl Phenyl Ether | Expected Change |
| Tensile Strength (MPa) | 75 | 60 | Decrease |
| Tensile Modulus (GPa) | 3.0 | 2.5 | Decrease |
| Elongation at Break (%) | 4 | 6 | Increase |
| Flexural Strength (MPa) | 120 | 100 | Decrease |
| Flexural Modulus (GPa) | 3.2 | 2.7 | Decrease |
| Izod Impact Strength (J/m) | 25 | 40 | Increase |
Table 2: Hypothetical Comparison of Epoxy Modified with Racemic vs. This compound
| Property | Epoxy + 15 wt% Racemic Glycidyl Phenyl Ether | Epoxy + 15 wt% this compound | Expected Difference |
| Tensile Strength (MPa) | 60 | ~60 | Minimal |
| Tensile Modulus (GPa) | 2.5 | ~2.5 | Minimal |
| Elongation at Break (%) | 6 | ~6 | Minimal |
| Flexural Strength (MPa) | 100 | ~100 | Minimal |
| Flexural Modulus (GPa) | 2.7 | ~2.7 | Minimal |
| Izod Impact Strength (J/m) | 40 | ~40 | Minimal |
Experimental Protocols
To rigorously assess the influence of this compound on the mechanical properties of polymers, standardized testing procedures are essential. The following are detailed methodologies for key experiments based on ASTM standards.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of unreinforced and reinforced plastics.
1. Specimen Preparation:
-
Prepare dog-bone shaped specimens of the polymer with and without this compound, and with any alternative modifiers for comparison.
-
Ensure all specimens are free of voids, sink marks, and other defects.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
2. Test Procedure:
-
Set up a universal testing machine with appropriate grips for the specimen geometry.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips, ensuring it is aligned with the direction of pull.
-
Attach an extensometer to the gauge length of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
3. Data Analysis:
-
Calculate tensile strength at yield and break.
-
Determine the tensile modulus from the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break.
Flexural Properties (ASTM D790)
This test method is used to determine the flexural properties of unreinforced and reinforced plastics.
1. Specimen Preparation:
-
Prepare rectangular bar specimens of the polymer formulations.
-
Condition the specimens as per ASTM D618 procedure.
2. Test Procedure:
-
Set up a universal testing machine for a three-point bending test. The support span should be 16 times the specimen depth.
-
Measure the width and depth of each specimen.
-
Place the specimen on the supports.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or the strain in the outer fibers reaches 5%.
-
Record the load and deflection data.
3. Data Analysis:
-
Calculate the flexural strength.
-
Determine the flexural modulus from the slope of the initial linear portion of the load-deflection curve.
Izod Impact Strength (ASTM D256)
This test method is used to determine the resistance of plastics to breakage by flexural shock as indicated by the energy extracted from a standardized pendulum-type hammer.
1. Specimen Preparation:
-
Prepare notched rectangular bar specimens. The notch is intended to create a stress concentration and promote a brittle fracture.
-
Condition the specimens prior to testing.
2. Test Procedure:
-
Secure the specimen in the cantilever beam position in the testing machine, with the notched side facing the direction of the pendulum impact.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy required to break the specimen, which is indicated on the machine's scale.
3. Data Analysis:
-
Calculate the impact strength by dividing the energy absorbed by the thickness of the specimen.
Visualizations
Caption: Experimental workflow for assessing the mechanical properties of modified polymers.
Caption: Logical relationship of a reactive diluent's influence on polymer properties.
References
A Comparative Guide to the Kinetic Analysis of (R)-Glycidyl Phenyl Ether and Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of the reaction between (R)-Glycidyl Phenyl Ether (GPE) and various amines. While specific kinetic data for the (R)-enantiomer is not extensively available in the public domain, this document summarizes key kinetic parameters derived from studies on phenyl glycidyl ether (PGE), which serves as a crucial model for understanding the reactivity of this class of compounds. The guide includes detailed experimental protocols and visual representations of reaction pathways and workflows to support research and development in medicinal chemistry and materials science.
Kinetic Performance Comparison
The reaction between glycidyl ethers and amines is a cornerstone of polymer chemistry and is pivotal in the synthesis of various pharmaceutical intermediates. The kinetics of this reaction are influenced by several factors, including the structure of the amine, the solvent, and the reaction temperature. Below is a summary of kinetic data for the reaction of phenyl glycidyl ether with a representative aliphatic diamine.
Table 1: Reaction Rate Constants for the Reaction of Phenyl Glycidyl Ether (PGE) with 2,5-Dimethyl-2,5-hexanediamine (DMHDA) in Dimethyl Sulfoxide (DMSO) [1][2]
| Temperature (°C) | k₁ (L²·mol⁻²·s⁻¹) - Primary Amine Reaction | k₂ (L²·mol⁻²·s⁻¹) - Secondary Amine Reaction |
| 100 | 1.89 x 10⁻³ | 3.17 x 10⁻⁵ |
| 80 | 7.42 x 10⁻⁴ | 1.17 x 10⁻⁵ |
| 60 | 2.17 x 10⁻⁴ | 3.33 x 10⁻⁶ |
| 46 | 6.67 x 10⁻⁵ | 1.17 x 10⁻⁶ |
Note: The provided data is for the reaction with phenyl glycidyl ether, not specifically the (R)-enantiomer. The study from which this data is extracted did not specify the stereochemistry of the glycidyl ether used.
Table 2: Activation Energy for the Reaction of Phenyl Glycidyl Ether (PGE) with 2,5-Dimethyl-2,5-hexanediamine (DMHDA) [1][2]
| Reaction | Activation Energy (Ea) (kcal/mol) | Activation Energy (Ea) (kJ/mol) |
| Primary Amine Reaction (k₁) | 13.7 | 57.3 |
| Secondary Amine Reaction (k₂) | 13.7 | 57.3 |
Factors Influencing Reaction Kinetics
The rate of reaction between GPE and amines is dictated by several interconnected factors. Understanding these relationships is crucial for controlling the reaction outcome.
Caption: Key factors affecting the kinetics of the GPE-amine reaction.
Experimental Protocols
Accurate kinetic analysis relies on robust experimental design and precise monitoring techniques. Below are detailed protocols for two common methods used to study the kinetics of GPE-amine reactions.
Kinetic Analysis using Carbon-13 NMR Spectroscopy
This method allows for the independent measurement of the reaction rates of both primary and secondary amine hydrogens with the epoxide.[1][2]
Materials:
-
Phenyl Glycidyl Ether (PGE)
-
Amine (e.g., 2,5-Dimethyl-2,5-hexanediamine)
-
Dimethyl Sulfoxide (DMSO) as solvent
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Prepare solutions of PGE and the amine in DMSO of known concentrations.
-
Equilibrate the reactant solutions to the desired reaction temperature in a constant temperature bath.
-
Mix the solutions in an NMR tube to initiate the reaction.
-
Acquire Carbon-13 NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the signal corresponding to the carbon atoms adjacent to the primary amine group and the appearance and subsequent decrease of the signal for the carbon atoms adjacent to the newly formed secondary amine.
-
Integrate the relevant peaks to determine the concentration of reactants and products over time.
-
Plot the appropriate concentration-time data to determine the rate constants (k₁ and k₂) for the primary and secondary amine reactions, respectively.
Kinetic Analysis using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for monitoring the heat flow associated with the exothermic epoxy-amine curing reaction, which can be directly related to the reaction rate.
Materials:
-
This compound
-
Amine
-
DSC instrument with hermetic pans
Procedure:
-
Accurately weigh a small amount of the GPE and amine mixture (typically 5-10 mg) into a hermetic DSC pan.
-
Seal the pan to prevent volatilization of the reactants.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
For non-isothermal kinetics, heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing reaction.
-
For isothermal kinetics, rapidly heat the sample to the desired reaction temperature and hold it at that temperature until the reaction is complete.
-
Record the heat flow as a function of temperature (non-isothermal) or time (isothermal).
-
The total area under the exothermic peak corresponds to the total heat of reaction (ΔH_total). The heat evolved up to a certain time or temperature (ΔH_t) can be used to calculate the extent of conversion (α = ΔH_t / ΔH_total).
-
The reaction rate (dα/dt) is proportional to the heat flow (dq/dt).
-
Use model-free or model-based kinetic analysis methods to determine the activation energy (Ea) and other kinetic parameters from the DSC data.
Experimental Workflow
The general workflow for conducting a kinetic analysis of the GPE-amine reaction involves several key stages, from reactant preparation to data analysis.
References
A Head-to-Head Comparison: Sharpless vs. Jacobsen Epoxidation for Chiral Epoxy Alcohol Synthesis
For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral building blocks is a cornerstone of modern chemistry. Among these, chiral epoxides, particularly epoxy alcohols, are highly valued intermediates due to their versatile reactivity. Two of the most powerful and widely adopted methods for achieving this transformation are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation. This guide provides an objective, data-driven comparison of these two seminal reactions to aid in the selection of the optimal method for preparing chiral epoxy alcohols.
At a Glance: Key Differences
While both methods yield chiral epoxides, their substrate scope, catalytic systems, and ideal applications differ significantly. The Sharpless epoxidation is unrivaled for the synthesis of 2,3-epoxy alcohols from allylic alcohols, whereas the Jacobsen epoxidation excels in the epoxidation of unfunctionalized olefins, especially cis-disubstituted and conjugated systems.[1][2]
| Feature | Sharpless Asymmetric Epoxidation | Jacobsen-Katsuki Epoxidation |
| Substrate Scope | Primary and secondary allylic alcohols. | Unfunctionalized alkyl- and aryl-substituted alkenes, particularly effective for cis-isomers.[1][2] |
| Catalyst System | Titanium tetra(isopropoxide) [Ti(OiPr)₄] and a chiral diethyl tartrate (DET). | Chiral manganese(III)-salen complex.[2] |
| Oxidant | tert-Butyl hydroperoxide (TBHP).[3] | Sodium hypochlorite (NaOCl, bleach) or meta-chloroperoxybenzoic acid (mCPBA).[2] |
| Enantioselectivity | Typically >90% ee.[4] | Often >90% ee for suitable substrates.[2] |
| Predictability | High; the choice of (+)- or (-)-DET reliably determines the product's stereochemistry. | Generally high, predictable based on the catalyst's chirality and substrate approach. |
| Reaction Conditions | Low temperatures (e.g., -20 °C) in the presence of molecular sieves. | Often performed at room temperature or below. |
| Key Advantage | Excellent for creating chiral epoxy alcohols with a predictable stereocenter. | Broad substrate scope beyond allylic alcohols.[5] |
| Limitation | Requires the presence of an allylic alcohol for high stereocontrol. | Less effective for trans- and tetra-substituted alkenes. |
Performance Data: A Quantitative Look
The following tables summarize the performance of the Sharpless and Jacobsen epoxidations on representative substrates, highlighting the typical yields and enantiomeric excesses (ee) achieved.
Table 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Allylic Alcohol | Chiral Ligand | Yield (%) | ee (%) |
| Geraniol | (+)-DIPT | 77 | >95 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94[6] |
| Allyl alcohol | (+)-DIPT | ~15 | 73 |
| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 |
Table 2: Jacobsen-Katsuki Epoxidation of Unfunctionalized Alkenes
| Alkene | Yield (%) | ee (%) |
| (Z)-1-Phenylpropene | 63 | 86 |
| 1,2-Dihydronaphthalene | 89 | >98 |
| Indene | 84 | >97 |
| (E)-Stilbene | 50 | 58 |
Reaction Mechanisms and Stereoselectivity
The distinct catalytic cycles of the Sharpless and Jacobsen epoxidations are the basis for their differing substrate preferences and high enantioselectivities.
Sharpless Asymmetric Epoxidation: A Titanium-Tartrate Dimer
The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, and the chiral tartrate ligand directs the delivery of the oxygen atom from tert-butyl hydroperoxide to one face of the double bond. The choice of L-(+)- or D-(-)-diethyl tartrate dictates which enantiomer of the epoxy alcohol is formed with high predictability.
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Jacobsen-Katsuki Epoxidation: A Chiral Manganese-Salen Complex
The Jacobsen epoxidation employs a chiral manganese-salen complex as the catalyst. This complex activates a terminal oxidant, such as bleach, to generate a high-valent manganese-oxo species. The chiral salen ligand creates a sterically defined environment that directs the approach of the alkene, leading to the enantioselective transfer of the oxygen atom.
Caption: Catalytic cycle of the Jacobsen-Katsuki Epoxidation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for both epoxidation methods.
Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from established procedures for the epoxidation of allylic alcohols.[7]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in nonane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4Å Molecular sieves
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add activated 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and cool the flask to -20 °C in a cryocool bath.
-
To the cooled solution, add Ti(OiPr)₄ via syringe, followed by the dropwise addition of (+)-DET. Stir the resulting mixture for 30 minutes at -20 °C.
-
Add a solution of geraniol in anhydrous CH₂Cl₂ dropwise to the catalyst mixture.
-
Slowly add the TBHP solution via syringe over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₄.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxy alcohol.
Jacobsen-Katsuki Epoxidation of (Z)-Stilbene
This protocol is a general procedure for the epoxidation of cis-disubstituted alkenes.
Materials:
-
(Z)-Stilbene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite solution (commercial bleach buffered to pH ~11 with Na₂HPO₄)
-
4-Phenylpyridine N-oxide (optional additive)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (Z)-stilbene and the (R,R)-Jacobsen's catalyst in CH₂Cl₂. If used, add the 4-phenylpyridine N-oxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution dropwise to the vigorously stirred reaction mixture over several hours.
-
Monitor the reaction by TLC.
-
After the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Choosing the Right Method: A Decision Workflow
The selection between the Sharpless and Jacobsen epoxidation is primarily dictated by the substrate structure. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting an epoxidation method.
Conclusion
Both the Sharpless and Jacobsen epoxidations are cornerstones of asymmetric synthesis, providing reliable access to valuable chiral epoxides. The Sharpless method is the gold standard for the enantioselective epoxidation of allylic alcohols, offering high predictability and enantioselectivity. In contrast, the Jacobsen epoxidation demonstrates remarkable versatility for a broader range of unfunctionalized alkenes, particularly cis-isomers. By understanding the distinct advantages and limitations of each method, as well as their underlying mechanisms and experimental requirements, researchers can make informed decisions to advance their synthetic campaigns with precision and efficiency.
References
- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. scilit.com [scilit.com]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Efficacy of (R)-Glycidyl Phenyl Ether as a Chiral Precursor in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the strategic choice of chiral starting materials is paramount for achieving high stereoselectivity in the final products. (R)-Glycidyl phenyl ether, an enantiomerically pure epoxide, serves as a valuable chiral building block, particularly in the synthesis of β-amino alcohols, which are key structural motifs in many pharmaceutical agents, including β-blockers. This guide provides a comprehensive evaluation of the efficacy of this compound as a chiral precursor by comparing its application in the synthesis of a model β-amino alcohol with alternative methodologies that employ chiral auxiliaries.
Performance Comparison: Chiral Building Block vs. Chiral Auxiliary
The asymmetric synthesis of β-amino alcohols can be broadly approached in two ways: using a chiral building block like this compound where the chirality is inherent in the starting material, or by attaching a temporary chiral auxiliary to an achiral substrate to direct a stereoselective transformation. This section compares the outcomes of these two strategies in the synthesis of chiral β-amino alcohols.
For the chiral building block approach, we will consider the synthesis of (S)-1-(Isopropylamino)-3-phenoxypropan-2-ol, a representative β-amino alcohol, via the ring-opening of this compound with isopropylamine. In the chiral auxiliary approach, we will examine the asymmetric synthesis of a similar β-amino alcohol using an Evans oxazolidinone auxiliary.
| Method | Chiral Source | Key Reaction | Typical Yield | Stereoselectivity (ee/de) |
| Chiral Building Block | This compound | Nucleophilic ring-opening of epoxide | High (>90%) | High (>99% ee) |
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric aldol reaction | Good (70-90%) | High (>95% de) |
Experimental Protocols
Detailed methodologies for the synthesis of chiral β-amino alcohols using both the chiral building block and chiral auxiliary approaches are provided below.
Protocol 1: Synthesis of (S)-1-(Isopropylamino)-3-phenoxypropan-2-ol using this compound (Chiral Building Block)
This protocol describes the direct nucleophilic ring-opening of the chiral epoxide.
Materials:
-
This compound
-
Isopropylamine
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound (1 equivalent) in methanol is prepared in a round-bottom flask.
-
Isopropylamine (3 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at reflux for 4 hours.
-
The solvent and excess isopropylamine are removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification by column chromatography on silica gel provides the pure (S)-1-(Isopropylamino)-3-phenoxypropan-2-ol.
Protocol 2: Asymmetric Synthesis of a β-Amino Alcohol using an Evans Oxazolidinone Auxiliary
This protocol outlines a typical sequence for the synthesis of a β-amino alcohol using an Evans chiral auxiliary, involving an asymmetric aldol reaction followed by reduction and auxiliary removal.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
An aldehyde (e.g., isobutyraldehyde)
-
Titanium tetrachloride
-
Diisopropylethylamine
-
Lithium aluminum hydride
-
Tetrahydrofuran (THF)
-
Hydrochloric acid
Procedure:
-
Acylation of the auxiliary: (S)-4-Benzyl-2-oxazolidinone (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 equivalents) is then added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature.
-
Asymmetric Aldol Reaction: The N-propionyloxazolidinone is dissolved in anhydrous dichloromethane and cooled to -78 °C. Titanium tetrachloride (1.1 equivalents) is added, followed by diisopropylethylamine (1.2 equivalents). After stirring for 30 minutes, the aldehyde (1.2 equivalents) is added, and the reaction is stirred for 2 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Reductive Cleavage of the Auxiliary: The crude aldol adduct is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (2 equivalents) in THF at 0 °C. The mixture is stirred at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated.
-
Purification: The crude β-amino alcohol is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the two synthetic strategies.
Concluding Remarks
The use of This compound as a chiral building block offers a direct and highly efficient route to enantiomerically pure β-amino alcohols. The primary advantages of this approach are the high atom economy, straightforward reaction conditions, and excellent stereochemical control, as the chirality is pre-installed in the starting material. This method is particularly effective for the synthesis of specific target molecules where the required chiral epoxide is readily available.
In contrast, the chiral auxiliary approach provides greater flexibility in the synthesis of a wider range of chiral products from simple achiral precursors. While this method involves additional steps for the attachment and removal of the auxiliary, it allows for the stereocontrolled synthesis of diverse structures. The choice between these two powerful strategies will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired overall efficiency of the synthetic route. For the direct synthesis of β-amino alcohols with a phenoxypropanol backbone, this compound stands out as a highly effective and direct chiral precursor.
Investigating the differential biological activities of enantiomeric products from (R)- and (S)-Glycidyl phenyl ether
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chiral molecules can exhibit significantly different biological activities, a critical consideration in pharmacology and toxicology. This guide provides a comparative overview of the known and potential differential biological activities of (R)- and (S)-glycidyl phenyl ether. While direct comparative studies on the enantiomers of glycidyl phenyl ether are limited, this guide synthesizes available data on the racemic mixture and analogous compounds to infer likely differences and provide a framework for future research.
Introduction to Enantioselectivity in Glycidyl Ethers
Glycidyl phenyl ether (GPE) is an organic compound used as a reactive diluent in epoxy resins and as a chemical intermediate.[1][2] Due to its chiral center, GPE exists as two enantiomers: (R)-glycidyl phenyl ether and (S)-glycidyl phenyl ether. The biological activity of chiral compounds is often enantioselective, as interactions with chiral biological macromolecules such as enzymes and receptors can differ significantly between enantiomers.
While research on the differential biological activities of (R)- and (S)-GPE is not extensive, studies on analogous glycidyl ethers have demonstrated enantioselective metabolism. For instance, the detoxification of glycidyl 4-nitrophenyl ether and glycidyl 1-naphthyl ether by rat liver glutathione transferase and epoxide hydrolase showed a preference for the (R)-isomers.[3] This suggests that the enantiomers of GPE are also likely to exhibit different metabolic fates and, consequently, different toxicological and pharmacological profiles.
Comparison of Biological Activities
Currently, there is a lack of publicly available quantitative data directly comparing the biological activities of (R)- and (S)-glycidyl phenyl ether. The majority of toxicological data is on the racemic mixture. Phenyl glycidyl ether is recognized as a contact allergen, a skin and respiratory tract irritant, and is suspected of causing genetic defects and cancer.[4][5] It has been shown to induce mutations in bacteria and transform mammalian cells in vitro.[4] The carcinogenicity in animals is linked to the formation of carcinomas in the nasal cavity upon inhalation.[4][6]
Based on the enantioselective detoxification of other glycidyl ethers, it is plausible that one enantiomer of GPE may be more rapidly metabolized and detoxified than the other, potentially leading to differences in the severity and nature of their toxic effects.
Table 1: Summary of Known Biological Activities of Racemic Glycidyl Phenyl Ether
| Biological Activity/Endpoint | Result/Observation for Racemic Mixture | Citation |
| Carcinogenicity | Sufficient evidence in experimental animals (nasal cavity tumors in rats). Possibly carcinogenic to humans (IARC Group 2B). | [4][7] |
| Mutagenicity | Induced mutations in bacteria and transformation in mammalian cells in vitro. | [4] |
| Skin Sensitization | Recognized as a contact allergen in humans and causes skin sensitization in animal studies. | [4] |
| Irritation | Irritating to the eyes, skin, and respiratory tract. | [5] |
| Acute Toxicity (Oral, Rat) | LD50: 2,600 - 4,260 mg/kg | [8] |
| Systemic Effects (Inhalation, Rat) | Kidney, liver, spleen, thymus, and testicular changes at 29 ppm. | [8] |
Experimental Protocols
To facilitate research into the differential biological activities of (R)- and (S)-glycidyl phenyl ether, the following are detailed methodologies for key experiments.
Cytotoxicity Assessment using MTT Assay
This protocol is adapted from general procedures for assessing the cytotoxicity of chemical compounds on cell lines.[9]
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of (R)- and (S)-glycidyl phenyl ether on a selected cell line (e.g., HeLa, HepG2).
Materials:
-
This compound
-
(S)-Glycidyl phenyl ether
-
Selected human cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of (R)- and (S)-glycidyl phenyl ether in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the (R)- and (S)-enantiomers. Include control wells with medium and vehicle (DMSO) only.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Proposed General Mechanism of Glycidyl Phenyl Ether Induced Toxicity
The toxicity of epoxides like glycidyl phenyl ether is often attributed to their electrophilic nature, allowing them to react with nucleophilic sites on cellular macromolecules. This can lead to DNA and protein adduction, resulting in genotoxicity and cellular damage.
Caption: Proposed pathway for glycidyl phenyl ether-induced cellular toxicity.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines the workflow for comparing the cytotoxic effects of (R)- and (S)-glycidyl phenyl ether.
Caption: Workflow for comparing the cytotoxicity of GPE enantiomers.
Conclusion
The principle of enantioselectivity in biological systems strongly suggests that (R)- and (S)-glycidyl phenyl ether will exhibit different biological activities. While direct comparative data is currently lacking, the known toxicity of the racemic mixture and the differential metabolism of analogous compounds provide a compelling basis for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate research aimed at elucidating the distinct pharmacological and toxicological profiles of these enantiomers. Such studies are essential for accurate risk assessment and for exploring any potential therapeutic applications.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]
- 3. Enantioselective detoxication of optical isomers of glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ICSC 0188 - PHENYL GLYCIDYL ETHER [inchem.org]
- 6. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 7. Some Glycidyl Ethers (IARC Summary & Evaluation, Volume 47, 1989) [inchem.org]
- 8. 1988 OSHA PEL Project - Phenyl Glycidyl Ether | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Benchmarking (R)-Glycidyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall viability of a synthetic route. Among the diverse array of available synthons, (R)-Glycidyl phenyl ether (R-GPE) has emerged as a valuable C3 chiral synthon, particularly in the synthesis of pharmaceuticals such as β-adrenergic blocking agents. This guide provides an objective comparison of the performance of this compound against other common chiral synthons, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Chiral Synthons
The efficacy of a chiral synthon is benchmarked by several key metrics, including chemical yield, enantiomeric excess (e.e.), reaction time, and the mildness of reaction conditions. The following tables summarize the performance of this compound and other notable chiral synthons in the synthesis of the widely recognized β-blocker, (S)-propranolol, and its analogue, (S)-metoprolol.
Table 1: Synthesis of (S)-Propranolol
| Chiral Synthon | Method | Reagents | Yield (%) | e.e. (%) | Reference |
| (±)-α-Naphthyl glycidyl ether | Kinetic Resolution | Zn(NO₃)₂/(+)-tartaric acid, Isopropylamine | 60 | 90 | [1] |
| (±)-α-Naphthyl glycidyl ether | Kinetic Resolution | Isopropylamine (reflux) | 92 (racemic) | - | [1] |
| (R)-Epichlorohydrin | Chiral Pool | 1-Naphthol, Isopropylamine | 79.2 (for metoprolol) | >99 | [2] |
| Glycerol | Desymmetrization | Multiple steps | Good overall | High optical purity | [3] |
Table 2: Synthesis of (S)-Metoprolol
| Chiral Synthon | Method | Reagents | Yield (%) | e.e. (%) | Reference |
| (R)-Epichlorohydrin | Chiral Pool | 4-(2-methoxyethyl)phenol, Isopropylamine | 53.9 (overall) | >92 | [4] |
| (S)-3-chloro-1,2-propanediol | Chiral Pool | 4-(2-methoxyethyl)phenol, Isopropylamine | - | >99 | [4] |
| Racemic β-amino alcohol | Kinetic Resolution | HCS as chiral auxiliary | - | >99 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful application of any synthetic methodology. Below are representative procedures for key transformations involving chiral synthons.
Protocol 1: Kinetic Resolution for the Synthesis of (S)-Propranolol using a Chiral Catalyst
This protocol is adapted from the work of Eshghi and Parker (2011).[1]
-
Synthesis of (±)-α-Naphthyl glycidyl ether: To a solution of α-naphthol (10 mmol) in anhydrous 2-butanone, add K₂CO₃ (15 mmol). Stir the mixture at 75°C for 30 minutes. Add (±)-epichlorohydrin (12 mmol) and continue stirring at 75°C for 3 hours. After completion, filter the reaction mixture and evaporate the solvent to obtain crude α-naphthyl glycidyl ether.
-
Kinetic Resolution: In a separate flask, stir a mixture of Zn(NO₃)₂ (0.5 mmol) and (+)-tartaric acid (1 mmol) in 2-butanone for 15 minutes. Add the crude (±)-α-naphthyl glycidyl ether (1 mmol). After 15 minutes, add isopropylamine (5 mmol).
-
Work-up and Isolation: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The enantiomeric excess of the resulting (S)-propranolol can be determined by chiral HPLC or by comparing the optical rotation with the literature value.
Protocol 2: Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin
This protocol is a general representation based on common synthetic strategies.[2][4]
-
Epoxide Formation: To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent, add a base such as NaOH or KOH. To this mixture, add (R)-epichlorohydrin and stir at a controlled temperature until the reaction is complete (monitored by TLC).
-
Ring-opening Reaction: After an appropriate work-up to isolate the intermediate epoxide, dissolve it in a suitable solvent and add isopropylamine. The reaction is typically carried out in a sealed vessel at an elevated temperature.
-
Purification: After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. The crude (S)-metoprolol can be purified by recrystallization or column chromatography to yield the final product with high enantiomeric purity.
Mechanistic Insights and Experimental Workflows
Understanding the underlying reaction mechanisms and visualizing the experimental workflow are crucial for optimizing synthetic strategies.
Signaling Pathways and Reaction Mechanisms
The key transformation in the synthesis of many β-blockers from glycidyl ether derivatives is the nucleophilic ring-opening of the epoxide. This reaction can proceed via different mechanisms depending on the reaction conditions.
Caption: Mechanisms of acid- and base-catalyzed epoxide ring-opening.
Experimental Workflow
A typical workflow for the synthesis and evaluation of a chiral drug candidate using a chiral synthon approach is depicted below.
Caption: A generalized workflow for chiral drug synthesis and evaluation.
References
- 1. jocpr.com [jocpr.com]
- 2. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 5. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Glycidyl Phenyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-Glycidyl phenyl ether is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical, ensuring adherence to safety protocols and regulatory requirements. This compound is classified as a hazardous substance, a suspected carcinogen, and an environmental pollutant, necessitating meticulous disposal practices.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is an irritant to the eyes, skin, and respiratory tract, and may cause an allergic skin reaction.[2] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[2] |
Disposal Procedures: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is crucial to treat this chemical as a hazardous waste.[3]
Step 1: Waste Identification and Segregation
-
Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents, acids, bases, and amines.[2][4]
Step 2: Small Spills and Leaks
-
Evacuate the immediate area and ensure adequate ventilation.[2]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Step 3: Disposal of Unused or Waste this compound
-
Unused or waste this compound must be disposed of as hazardous waste.[3]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor for collection and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2] This is crucial as it is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]
Step 4: Disposal of Empty Containers
-
A container that has held this compound should be handled as hazardous waste unless properly decontaminated.
-
To be considered "empty" and potentially non-hazardous, a container must have no more than 3% by weight of the original substance remaining.[5]
-
Consult your EHS office for specific procedures on container decontamination and disposal.
Disposal Parameters and Considerations
| Parameter | Guideline/Consideration |
| Waste Classification | Hazardous Waste[3] |
| Incompatible Wastes | Strong oxidizing agents, acids, bases, amines[2][4] |
| Spill Cleanup Material | Inert absorbent material (vermiculite, sand, earth)[2] |
| "Empty" Container Residue | ≤ 3% by weight of the original contents[5] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects |
| Health Hazard | Suspected carcinogen, irritant, may cause skin sensitization[2] |
Experimental Protocols for Disposal
Currently, there are no widely established and cited experimental protocols for the on-site neutralization or degradation of this compound for disposal in a standard laboratory setting. The recommended and safest procedure is to transfer the hazardous waste to a licensed disposal facility. Research into the hydrolysis of glycidyl ethers suggests that under specific conditions, such as in pressurized water media, they can be converted to corresponding glyceryl ethers, which may be less hazardous.[6] However, these methods require specialized equipment and are not suitable for routine laboratory disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe management of this compound waste, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ICSC 0188 - PHENYL GLYCIDYL ETHER [inchem.org]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenyl glycidyl ether [cdc.gov]
- 5. epoxycraft.com [epoxycraft.com]
- 6. An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling (R)-Glycidyl phenyl ether
Essential Safety and Handling Guide for (R)-Glycidyl Phenyl Ether
This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe operational environment.
This compound (PGE) is a combustible, colorless to yellow liquid used in the production of epoxy resins and as a chemical intermediate.[1][2][3] It poses significant health risks, including irritation to the eyes, skin, and respiratory system, and may cause allergic skin reactions.[1][2][4] PGE is a suspected carcinogen and mutagen, and may cause damage to fertility or an unborn child.[4] Therefore, handling this chemical requires strict adherence to safety protocols.
Hazard Identification and Classification
Properly understanding the hazards associated with this compound is the first step in safe handling. The substance is classified with multiple hazard statements, indicating a variety of potential health and environmental effects.
| Hazard Type | Classification and Description |
| Acute Health Hazards | Harmful if inhaled or if it comes into contact with skin.[4] Causes significant irritation to the skin, eyes, and respiratory system.[1][4] May lead to drowsiness or dizziness.[5] |
| Chronic Health Hazards | Suspected of causing cancer (Carcinogenicity, Category 1B/2) and genetic defects (Mutagenicity, Category 2).[4] May cause an allergic skin reaction (skin sensitization).[1][4] Suspected of damaging fertility or the unborn child.[5] Causes damage to organs, specifically the liver and respiratory system, through prolonged or repeated exposure. |
| Physical Hazards | Combustible liquid.[6] May form unstable peroxides upon storage, especially in the presence of air and light.[7] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin absorption, or eye contact.[3]
| Area of Protection | Required PPE | Specifications and Procedures |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when working outside of a fume hood or when vapors/aerosols may be generated.[1] For any detectable concentration, a full-facepiece, self-contained breathing apparatus (SCBA) or a supplied-air respirator in positive-pressure mode is recommended.[3] |
| Eye Protection | Chemical splash goggles | Must be worn at all times to prevent eye contact.[1][8] If respiratory protection is required, eye protection should be used in combination with it.[6] |
| Hand Protection | Appropriate protective gloves | Wear gloves specifically resistant to glycidyl ethers to prevent skin absorption.[1][6] Check for tears or holes before each use. |
| Body Protection | Protective clothing / Lab coat | Wear appropriate protective clothing to prevent skin exposure.[1][6] A lab coat should be kept buttoned. For spill response, a full chemical protection suit may be necessary.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
Follow this workflow to ensure safety throughout the handling, storage, and disposal process.
Handling and Experiment Workflow Diagram
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for safe handling of this compound.
Experimental Protocol: Detailed Handling Methodology
1. Pre-Handling Safety Check
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[1]
-
Prepare Spill Kit: Ensure a spill kit with appropriate absorbent material (e.g., vermiculite, sand) is readily available.[1][2]
2. Engineering Controls
-
Primary Containment: All handling of this compound must be conducted within a certified chemical fume hood to maintain airborne concentrations below exposure limits.[1]
-
Ventilation: Use adequate general or local exhaust ventilation.[1][6]
3. Handling the Chemical
-
Avoid Contact: Take every precaution to avoid direct contact with the chemical.[6] Do not breathe vapors, mists, or fumes.[5]
-
Dispensing: When transferring the liquid, use caution to prevent splashing.
-
Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[2][6]
4. Post-Handling Procedures
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
PPE Removal: Remove contaminated clothing and PPE carefully to avoid skin contact. Wash contaminated clothing before reuse.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
5. Storage and Disposal Plan
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area.[6] Refrigeration is recommended (below 4°C/39°F).[1] The storage area should be secure and locked. Store separately from strong oxidants, acids, bases, and amines.[6]
-
Spill Management: In case of a spill, evacuate non-essential personnel.[2] Remove all ignition sources.[2][8] Wearing full PPE, absorb the spill with an inert material and place it into a sealed container for disposal.[1][2]
-
Waste Disposal: Dispose of unused chemicals and contaminated materials as hazardous waste.[5] This must be done through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[2][5] Avoid release to the environment.[1][6]
Emergency and First Aid Procedures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenyl glycidyl ether [cdc.gov]
- 4. fishersci.es [fishersci.es]
- 5. This compound | 71031-02-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CDC - PHENYL GLYCIDYL ETHER - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 7. farnell.com [farnell.com]
- 8. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
